Methyl 5-bromo-2-hydroxynicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVFXMZHYRSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376899 | |
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120034-05-1 | |
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 5-bromo-2-hydroxynicotinate: A Comprehensive Technical Guide for Advanced Research
CAS Number: 120034-05-1
Authored by: A Senior Application Scientist
Introduction
Methyl 5-bromo-2-hydroxynicotinate is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural features, including a bromo substituent, a hydroxyl group, and a methyl ester on a pyridine core, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic characterization, and its critical role as a pharmaceutical intermediate. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key starting material in the development of novel therapeutics.[1][]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 120034-05-1 | [3] |
| Molecular Formula | C₇H₆BrNO₃ | [3] |
| Molecular Weight | 232.03 g/mol | [3] |
| Melting Point | 181-183 °C | [4] |
| Boiling Point | 346.4 °C at 760 mmHg | [4] |
| Appearance | Standard (often reported as a solid) | [4] |
| Purity | ≥98% (typical commercial grade) | [4] |
| Storage | Keep in a cool & dry place | [4] |
The structure of this compound, with the IUPAC name methyl 5-bromo-2-hydroxy-3-pyridinecarboxylate, is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism can influence its reactivity and spectroscopic properties.
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that typically begins with a more readily available precursor. A logical and commonly employed synthetic strategy involves the bromination of 2-hydroxynicotinic acid followed by esterification.
Part 1: Synthesis of 5-bromo-2-hydroxynicotinic acid
The initial step is the selective bromination of 2-hydroxynicotinic acid. The hydroxyl group at the 2-position is an activating group, directing electrophilic substitution to the 5-position of the pyridine ring.
Experimental Protocol: Bromination of 2-hydroxynicotinic acid
-
Reaction Setup: In a well-ventilated fume hood, suspend 2-hydroxynicotinic acid in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding sodium salt. This increases the electron density of the pyridine ring, facilitating electrophilic attack.
-
Brominating Agent: A solution of sodium hypobromite is prepared by the slow addition of bromine to a cold, aqueous solution of sodium hydroxide.
-
Reaction: The sodium hypobromite solution is then added dropwise to the solution of the 2-hydroxynicotinate salt at a controlled temperature, typically with cooling in an ice bath.
-
Work-up: After the reaction is complete, the mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 5-bromo-2-hydroxynicotinic acid.
-
Purification: The crude product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.[5]
Part 2: Esterification to this compound
The second key transformation is the esterification of the carboxylic acid group of 5-bromo-2-hydroxynicotinic acid to its methyl ester. The Fischer-Speier esterification is a classic and efficient method for this conversion.[6][7][8][9]
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: 5-bromo-2-hydroxynicotinic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.
-
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is carefully added to the solution.[10] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of time, typically several hours, to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. The organic layer is then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography to obtain a product of high purity.[10]
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The aromatic protons will likely appear as doublets in the downfield region, with their coupling constants providing information about their relative positions. The methyl protons will appear as a singlet, typically around 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will have the most downfield chemical shift (typically in the range of 160-175 ppm).[11][12][13] The carbons of the pyridine ring will appear in the aromatic region (around 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon of the ester group will be the most upfield signal (around 50-60 ppm).[11][12][13]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (hydroxyl) | 3200-3600 | Broad band, indicating hydrogen bonding. |
| C-H stretch (aromatic) | 3000-3100 | Sharp peaks. |
| C-H stretch (methyl) | 2850-2960 | Sharp peaks. |
| C=O stretch (ester) | 1700-1750 | Strong, sharp peak. |
| C=C and C=N stretch (aromatic ring) | 1400-1600 | Multiple sharp peaks. |
| C-O stretch (ester) | 1100-1300 | Strong peak. |
| C-Br stretch | 500-600 | Peak in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.03 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[14][15][16][17][18] The pyridine ring itself is relatively stable, but fragmentation can occur through the loss of bromine or other substituents.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][][19] The presence of multiple functional groups allows for diverse chemical modifications, making it a key component in the construction of complex molecular scaffolds.
The pyridine moiety is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromo-substituent can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further molecular complexity. The hydroxyl and ester groups can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
While specific examples of blockbuster drugs synthesized directly from this compound are not widely publicized, its structural motif is present in numerous compounds under investigation for various therapeutic areas. Its utility lies in its ability to be readily incorporated into synthetic routes, enabling the efficient production of libraries of compounds for high-throughput screening and lead optimization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for researchers and scientists in the field of drug development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for the creation of novel pharmaceutical agents. This guide has provided a comprehensive overview of its key technical aspects to support its effective and safe utilization in the laboratory.
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Methyl 5-bromo-2-hydroxynicotinate physical properties
An In-Depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-hydroxynicotinate
Introduction
This compound is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where the pyridine scaffold is a common motif in bioactive compounds.[1] Understanding its physical properties is paramount for its effective use in research and development, enabling scientists to design synthetic routes, develop purification strategies, and ensure safe handling.
This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in available technical data. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.
Chemical Structure and Identifiers:
-
Chemical Name: this compound[2]
-
Synonyms: Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate[2]
-
SMILES: COC(=O)C1=CN=C(C=C1Br)O
Section 1: Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in various physical states and its interaction with other substances. These parameters are crucial for predicting reaction conditions, selecting appropriate solvents, and designing purification methods. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | White to pale brown solid | [4] (isomer) |
| Melting Point | 181-183 °C | [2] |
| Boiling Point | 346.4 °C at 760 mmHg | [2] |
| Density | 1.737 g/cm³ | [2] |
| pKa (Predicted) | 8.50 ± 0.10 | [4] (isomer) |
| Vapor Pressure | 5.76E-05 mmHg at 25°C | [2] |
Discussion of Properties:
-
Melting Point: The relatively high melting point of 181-183 °C is indicative of a stable crystalline lattice structure.[2] This stability is likely due to intermolecular hydrogen bonding between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) or the ring nitrogen of another, in addition to dipole-dipole interactions arising from the polar C-Br and ester groups.
-
Boiling Point: The high boiling point further corroborates the presence of strong intermolecular forces that require significant thermal energy to overcome.[2]
-
Density: With a density of 1.737 g/cm³, the compound is significantly denser than water, a characteristic often observed in brominated organic molecules due to the high atomic mass of bromine.[2]
-
pKa: The predicted pKa of 8.50 for the isomeric Methyl 5-bromo-6-hydroxynicotinate suggests that the hydroxyl group is weakly acidic, typical for a hydroxypyridine which exists in tautomeric equilibrium with its pyridone form.[4] This acidity is a critical factor in designing reactions involving deprotonation of the hydroxyl group.
Section 2: Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecular structure.
Expected ¹H NMR Spectrum:
-
Aromatic Protons (2H): The two protons on the pyridine ring are expected to appear as doublets in the aromatic region (~7.5-8.5 ppm). Their distinct chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and methyl ester substituents.
-
Hydroxyl Proton (1H): A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.
-
Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected in the upfield region (~3.8-4.0 ppm).
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (~165-170 ppm).
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts determined by the attached functional groups. The carbon bearing the bromine atom (C-Br) would be shifted upfield compared to the others due to the heavy atom effect.
-
Methyl Carbon: The methyl carbon of the ester group will appear in the upfield region (~50-55 ppm).
Standard Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often suitable for compounds with hydroxyl groups to observe the -OH proton signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Place the tube in the NMR spectrometer to acquire the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.
Expected Characteristic IR Absorption Bands:
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.[5][6]
-
C-H Stretch (Aromatic/Methyl): Aromatic C-H stretching vibrations typically appear between 3100-3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found between 3000-2850 cm⁻¹.[5][6]
-
C=O Stretch (Ester): A strong, sharp absorption band between 1760-1690 cm⁻¹ is expected for the ester carbonyl group.[5][6]
-
C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring.
-
C-O Stretch (Ester): A strong band in the 1320-1210 cm⁻¹ range is indicative of the C-O single bond stretch of the ester.[5][6]
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 690-515 cm⁻¹, corresponds to the C-Br stretching vibration.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: one for [C₇H₆⁷⁹BrNO₃]⁺ and another at two mass units higher for [C₇H₆⁸¹BrNO₃]⁺.
-
Exact Mass: The calculated monoisotopic mass is 230.95311 Da, which can be confirmed using high-resolution mass spectrometry (HRMS).[2][7]
Section 3: Synthesis and Purification Overview
The purity of a compound is intrinsically linked to its synthesis and subsequent purification. An understanding of these processes provides insight into potential impurities that may affect its physical properties.
Synthesis Pathway
While multiple synthetic routes may exist, one documented approach for a closely related isomer involves the diazotization of an amino precursor followed by hydrolysis.[1] This common transformation in aromatic chemistry replaces an amino group with a hydroxyl group.
A generalized workflow for this type of synthesis is illustrated below.
Caption: Generalized synthetic workflow from an amino-precursor.
Purification Protocol: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
General Recrystallization Procedure:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable system.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
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Methyl 5-bromo-2-hydroxynicotinate molecular weight
An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxynicotinate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This valuable heterocyclic building block is a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document provides an in-depth exploration of its core properties, validated synthesis and purification protocols, and its strategic application in modern drug discovery, grounded in established scientific principles and methodologies.
Core Physicochemical Properties
This compound (CAS No: 120034-05-1) is a substituted pyridine derivative. The strategic placement of the bromine atom, hydroxyl group, and methyl ester on the pyridine ring makes it a versatile synthon for creating complex molecular architectures. The hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form, a critical consideration for its reactivity.
The fundamental quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 232.03 g/mol | [1][2][3] |
| Exact Mass | 230.95311 Da | [3] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |
| CAS Number | 120034-05-1 | [1] |
| Melting Point | 181-183 °C | [3] |
| Boiling Point (Est.) | 346.4 °C at 760 mmHg | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is not widely reported in peer-reviewed journals but is described in patent literature, highlighting its importance as a commercial intermediate. A common and effective strategy involves the diazotization of an amino-precursor followed by hydrolysis.
Synthetic Pathway Overview
The described method provides a reliable route starting from 2-amino-5-bromoisonicotinic acid methyl ester. The choice of a diazotization reaction is a classic and robust method in synthetic organic chemistry for converting an aromatic amine into a wide variety of functional groups; in this case, a hydroxyl group. The process is cost-effective and relatively straightforward to implement in a laboratory setting.[4]
Caption: Workflow for product purification and quality control.
Protocol: Recrystallization
-
Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.
-
If the solution has colored impurities, it can be treated with activated charcoal and hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Characterization: The identity and purity of the final product must be confirmed. Commercial suppliers provide access to characterization data, including NMR and mass spectrometry, which serve as a benchmark. [2][5]* ¹H NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight (identity) and assess purity.
-
HPLC: To provide a quantitative measure of purity (e.g., >97%).
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. Modern drug discovery relies on such versatile scaffolds to rapidly generate libraries of compounds for screening. [6]
Caption: Role as a versatile building block in drug discovery.
-
Cross-Coupling Reactions: The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring the chemical space around a core scaffold.
-
Ester Modification: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many drugs, using standard peptide coupling reagents.
-
Hydroxyl Group Functionalization: The hydroxyl group can be alkylated or acylated to further modify the molecule's properties, such as solubility, lipophilicity, and metabolic stability.
The strategic use of this intermediate enables the efficient construction of compound libraries, accelerating the identification of new therapeutic agents for a range of diseases. [6]
Safety and Handling
According to its Globally Harmonized System (GHS) classification, this compound is considered to cause skin irritation. [3]Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Keep in a cool, dry place in a tightly sealed container. [3]
References
- Google Patents.
- PubChem.
- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- National Center for Biotechnology Information.
- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
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- 6. mdpi.com [mdpi.com]
Methyl 5-bromo-2-hydroxynicotinate structure elucidation
An In-depth Technical Guide: Structure Elucidation of Methyl 5-bromo-2-hydroxynicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract
The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry. We will proceed through a logical sequence of analytical experiments, from initial molecular formula confirmation by mass spectrometry to the detailed mapping of atomic connectivity using advanced nuclear magnetic resonance techniques. Each step is detailed with the underlying scientific rationale, field-proven protocols, and data interpretation strategies, providing researchers with a robust framework for the unambiguous characterization of complex small molecules.
Introduction: The Analytical Challenge
This compound (C₇H₆BrNO₃) belongs to the substituted pyridine class of compounds.[1][2] Derivatives of nicotinic acid are prevalent in pharmaceuticals and natural products, making the precise characterization of new analogues fundamentally important.[3][4] The presence of multiple substituents on the pyridine ring necessitates a rigorous analytical approach to unequivocally determine their regiochemistry. While the chemical name suggests a specific arrangement, it is imperative to validate this proposed structure through empirical data.
This guide employs a synergistic combination of analytical techniques, each providing a unique piece of the structural puzzle:
-
Mass Spectrometry (MS): For exact mass determination and molecular formula validation.
-
Infrared (IR) Spectroscopy: For the identification of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D): For mapping the complete covalent framework and establishing atomic connectivity.
The workflow is designed to be a self-validating system, where the data from each technique corroborates the findings of the others, culminating in a high-confidence structural assignment.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into complex spectroscopic analysis, the first step is to confirm the elemental composition.
2.1. High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the definitive technique for confirming the elemental composition of a compound. Unlike nominal mass spectrometry, it measures the mass-to-charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to distinguish between compounds with the same nominal mass but different elemental formulas. For a compound containing bromine, HRMS is also critical for observing the characteristic isotopic pattern, providing an immediate and powerful validation point.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing a strong molecular ion peak.
-
Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
-
Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Data Presentation: Expected HRMS Data
| Parameter | Theoretical Value for [C₇H₆BrNO₃+H]⁺ | Observed Data |
| Monoisotopic Mass | 231.9604 Da | To be determined |
| ⁷⁹Br Isotope Peak (A) | 231.9604 Da (100% relative abundance) | To be determined |
| ⁸¹Br Isotope Peak (A+2) | 233.9583 Da (97.3% relative abundance) | To be determined |
| Mass Accuracy | N/A | < 5 ppm |
Trustworthiness: The observation of a doublet peak with an approximate 1:1 intensity ratio, separated by ~2 Da, is the hallmark of a monobrominated compound. The measured masses for both isotopic peaks must align with the calculated values within the instrument's mass accuracy tolerance (e.g., 5 ppm) to confidently confirm the elemental formula C₇H₆BrNO₃.
2.2. Degree of Unsaturation (DoU)
From the confirmed formula C₇H₆BrNO₃, the DoU is calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (6/2) - (1/2) + (1/2) = 5 A DoU of 5 is consistent with the proposed structure, which contains a pyridine ring (4 degrees: 3 double bonds + 1 ring) and a carbonyl group (1 degree).
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides a rapid, non-destructive snapshot of the functional groups present in a molecule. By identifying characteristic vibrations, we can quickly verify the presence of the hydroxyl, carbonyl, and aromatic moieties suggested by the compound's name.[5][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3200–2800 (broad) | O–H stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. Broadness suggests hydrogen bonding. |
| ~3100–3000 | C–H stretch | Aromatic C-H | Indicates the pyridine ring protons. |
| ~2960 | C–H stretch | Aliphatic C-H | Corresponds to the methyl ester group. |
| ~1720 | C=O stretch | Ester Carbonyl | Strong, sharp peak confirming the methyl ester. |
| ~1600, ~1470 | C=C / C=N stretch | Aromatic Ring | Characteristic vibrations of the pyridine ring skeleton.[8] |
| ~1250 | C–O stretch | Ester C-O | Confirms the ester linkage. |
| ~600-500 | C–Br stretch | Carbon-Bromine | Evidence for the bromo-substituent. |
Trustworthiness: The collective presence of these bands provides strong, corroborating evidence for the key functional groups, aligning perfectly with the structural hypothesis generated from the molecular formula.
The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for small molecule structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this analysis, a high-field NMR spectrometer (≥400 MHz) is essential for resolving coupling patterns.
Visualization: Overall NMR Structure Elucidation Workflow
Caption: A logical workflow for structure elucidation using NMR spectroscopy.
4.1. ¹H NMR: Proton Environment Analysis
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -OH). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to TMS. Integrate all signals.
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-4 | ~8.2 | d | 1H | Aromatic H | Deshielded by adjacent N and Br. |
| H-6 | ~8.0 | d | 1H | Aromatic H | Deshielded by adjacent N. |
| -OCH₃ | ~3.9 | s | 3H | Methyl Ester | Typical chemical shift for ester methyl protons. |
| -OH | ~11-13 | br s | 1H | Hydroxyl H | Broad, downfield signal due to acidity and H-bonding; disappears on D₂O exchange. |
d = doublet, s = singlet, br s = broad singlet
4.2. ¹³C NMR: Carbon Skeleton Analysis
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.[9]
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52).
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-7 | ~165 | C=O (Ester) | Carbonyl carbons are highly deshielded. |
| C-2 | ~160 | C-OH | Oxygen attachment causes significant downfield shift. |
| C-6 | ~145 | Ar C-H | Aromatic carbon adjacent to nitrogen. |
| C-4 | ~142 | Ar C-H | Aromatic carbon adjacent to nitrogen. |
| C-3 | ~115 | Ar C-COOCH₃ | Shielded relative to other ring carbons. |
| C-5 | ~105 | Ar C-Br | Carbon attached to bromine is significantly shielded (heavy atom effect). |
| C-8 | ~53 | -OCH₃ | Typical chemical shift for an ester methyl carbon. |
4.3. 2D NMR: Unambiguous Connectivity Mapping
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. For this molecule, the key challenge is to prove the 5-bromo and 2-hydroxy substitution pattern. HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment here, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece the molecular puzzle together.
Interpretation & Trustworthiness:
-
COSY (Correlation Spectroscopy): A cross-peak between the two aromatic proton signals (~8.2 and ~8.0 ppm) would confirm that they are coupled to each other, likely in an ortho or meta relationship. Given the substitution pattern, a 4-bond coupling (meta) is expected between H-4 and H-6, which would appear as a weak cross-peak.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It would show correlations between:
-
δH ~8.2 ↔ δC ~142 (Assigns H-4 and C-4)
-
δH ~8.0 ↔ δC ~145 (Assigns H-6 and C-6)
-
δH ~3.9 ↔ δC ~53 (Assigns -OCH₃ protons and C-8)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for placing the substituents.
Visualization: Key HMBC and COSY Correlations
Caption: Key 2D NMR correlations confirming substituent positions.
-
Methyl Protons (δH ~3.9): A strong correlation to the carbonyl carbon C-7 (δC ~165) confirms the methyl ester group.
-
H-6 Proton (δH ~8.0): Correlations to C-2 (the carbon bearing the -OH) and C-5 (the carbon bearing the -Br) are expected. This places H-6 between these two substituted carbons.
-
H-4 Proton (δH ~8.2): Correlations to C-2, C-5, and C-3 (the carbon bearing the ester) are expected. The correlation to C-5 is particularly diagnostic.
The combined HMBC data unequivocally locks the bromine atom at the C-5 position and the hydroxyl group at the C-2 position, thereby confirming the structure as this compound.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of this compound serves as a model for modern analytical chemistry, where no single technique is sufficient. The process followed a logical progression:
-
HRMS confirmed the correct elemental formula, C₇H₆BrNO₃, and the presence of a single bromine atom.
-
IR Spectroscopy provided rapid verification of the required functional groups: -OH, C=O, aromatic ring, and -OCH₃.
-
1D NMR (¹H and ¹³C) provided a complete inventory of all carbon and proton environments.
-
2D NMR (COSY, HSQC, and HMBC) served as the ultimate arbiter, piecing together the atomic fragments and definitively establishing the connectivity and regiochemistry of the substituents on the pyridine ring.
Each piece of data reinforces the others, leading to the unambiguous confirmation of the molecule's structure. This rigorous, multi-technique workflow ensures the highest level of scientific integrity and is essential for researchers in chemical synthesis and drug development.
References
- SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
- Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- Physical Chemistry Chemical Physics. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
- CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- National Institutes of Health. (2012). Methyl 5-bromo-2-hydroxybenzoate.
- ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives.
- PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
Methyl 5-bromo-2-hydroxynicotinate spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural complexity, arising from the interplay of a brominated pyridine core, a hydroxyl group, and a methyl ester, necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of a 2-hydroxypyridine moiety also introduces the potential for keto-enol tautomerism, which can be observed spectroscopically.
This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound. The focus is on the practical interpretation of the spectra, grounded in the fundamental principles of each technique and the specific structural features of the molecule.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is the foundation for interpreting its spectroscopic output.
-
Melting Point: 181-183 °C[3]
The structure contains several key features that will be diagnostic in its spectra: two aromatic protons, a methyl ester group, and a hydroxyl group capable of tautomerizing to a pyridone form.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis is typically performed in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), which can solubilize the polar structure and allow for the observation of exchangeable protons (OH and NH).
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Assignments can be unequivocally confirmed using 2D NMR experiments like HSQC and HMBC.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The 2-hydroxypyridine structure exists in equilibrium with its 2-pyridone tautomer. In DMSO, the pyridone form often predominates, meaning the "hydroxyl" proton is actually on the nitrogen atom (N-H).
Expected ¹H NMR Signals (in DMSO-d₆)
| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| N-H (Pyridone) | ~12.0 | Broad Singlet | 1H | The acidic proton on the nitrogen is highly deshielded and often appears as a broad signal due to exchange. |
| H-6 | ~8.1 | Doublet (d) | 1H | This proton is adjacent to the electronegative nitrogen and is deshielded. It is split by the neighboring H-4 proton (⁴J coupling). |
| H-4 | ~7.9 | Doublet (d) | 1H | This proton is deshielded by the ring structure and the adjacent bromine. It is split by the H-6 proton. |
| -OCH₃ (Ester) | ~3.8 | Singlet (s) | 3H | Methyl protons of the ester group appear as a sharp singlet in a typical region for this functional group. |
Note: The residual proton peak for DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water peak in DMSO-d₆ is commonly observed as a broad singlet around 3.3 ppm. These should be disregarded during spectral analysis.[5][6][7]
Caption: Key proton assignments for ¹H NMR analysis.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected.
Expected ¹³C NMR Signals (in DMSO-d₆)
| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |
|---|---|---|
| C=O (Ester) | ~165 | The ester carbonyl carbon is highly deshielded and appears in the characteristic downfield region.[8] |
| C=O (Pyridone) | ~160 | The C-2 carbon, part of the pyridone tautomer, is also a carbonyl and appears significantly downfield. |
| C-4 | ~142 | Aromatic carbon adjacent to the electron-withdrawing bromine atom. |
| C-6 | ~140 | Aromatic carbon adjacent to the ring nitrogen. |
| C-3 | ~118 | Aromatic carbon bearing the ester group. |
| C-5 | ~105 | The carbon directly bonded to bromine (C-Br) is shielded by the halogen but its signal is often of lower intensity.[8] |
| -OCH₃ (Ester) | ~52 | The methyl carbon of the ester is found in the typical upfield region for sp³ carbons bonded to oxygen.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3100-2800 | N-H Stretch | Amide (Pyridone) | A broad band indicative of the N-H group involved in hydrogen bonding. |
| ~3050 | C-H Stretch | Aromatic | Confirms the presence of the pyridine ring. |
| ~2950 | C-H Stretch | Aliphatic (-CH₃) | Corresponds to the methyl group of the ester. |
| ~1720 | C=O Stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl.[9] |
| ~1660 | C=O Stretch | Amide (Pyridone) | Strong absorption from the pyridone carbonyl. |
| 1600-1450 | C=C / C=N Stretch | Aromatic Ring | Multiple bands confirming the pyridine ring skeleton. |
| ~1250 | C-O Stretch | Ester | Strong absorption from the ester C-O single bond. |
| ~600 | C-Br Stretch | Aryl Halide | Indicates the presence of the carbon-bromine bond. |
Caption: Key functional group vibrations in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Analyze in positive or negative ion mode. For this molecule, positive mode ([M+H]⁺) is highly effective.
-
Detection: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass data.
Data Interpretation: Isotopic Pattern and Fragmentation
The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (m/z).
Expected Mass Spectrometry Data
| m/z Value (Predicted) | Ion | Significance |
|---|---|---|
| 231.9604 | [M+H]⁺ (for ⁷⁹Br) | The protonated molecular ion containing the lighter bromine isotope. |
| 233.9583 | [M+H]⁺ (for ⁸¹Br) | The protonated molecular ion containing the heavier bromine isotope. This peak should be of similar intensity to the m/z 231.96 peak. |
| 200.93 | [M+H - OCH₃]⁺ | A common fragment corresponding to the loss of the methoxy radical from the ester. |
| 172.94 | [M+H - CO₂CH₃]⁺ | Fragmentation involving the loss of the entire carbomethoxy group. |
Caption: Predicted fragmentation pathway in positive-ion ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the tautomeric state. IR spectroscopy validates the presence of key functional groups, including the ester and pyridone carbonyls. Finally, high-resolution mass spectrometry confirms the elemental formula and provides the definitive signature of a monobrominated compound through its characteristic 1:1 isotopic pattern for the molecular ion. Together, these techniques provide the necessary data for researchers and drug development professionals to confidently verify the identity, purity, and structure of this important pharmaceutical intermediate.
References
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Engineering Research & Technology, 11.
- Kantharaju, K., et al. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-801.
- Mary, Y. S., et al. Spectroscopic Investigations of 2-Aminopyridine. Trade Science Inc.
- Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1094, 18-26.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation.
- Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2469.
- ResearchGate. What cause dmso-d6 peak to appear at 3.33 on proton spectra?. (2016).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. Wiley.
- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts.
- PubChemLite. Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3).
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹³C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxynicotinate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple spectral depiction, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the intricate interplay of substituent effects—namely the bromo, hydroxyl, and methyl ester groups—on the chemical shifts and coupling patterns of the pyridine ring protons. Furthermore, this guide furnishes a robust, field-tested protocol for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results. Visual aids, including a detailed molecular structure and a simulated ¹H NMR spectrum, are provided to facilitate a deeper understanding of the structure-spectrum correlation.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₆BrNO₃, is a substituted pyridine derivative.[1][2] Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding. The specific substitution pattern of this compound, featuring an electron-withdrawing bromine atom, an electron-donating hydroxyl group, and a methyl ester, creates a unique electronic environment around the pyridine ring. Understanding the precise structure and electronic distribution of this molecule is paramount for predicting its reactivity, biological activity, and material properties. ¹H NMR spectroscopy stands as the most powerful analytical technique for elucidating such detailed structural information in solution.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Molecular Structure:
Caption: Chemical structure of this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 8.1 - 8.3 | Doublet (d) | ~ 2.5 Hz (⁴J) | 1H |
| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2.5 Hz (⁴J) | 1H |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | - | 3H |
| -OH | ~ 10.0 - 12.0 | Broad Singlet (br s) | - | 1H |
Justification of Predicted Spectrum:
The predicted ¹H NMR spectrum is derived from a systematic analysis of the electronic effects of each substituent on the pyridine ring.
-
Pyridine Ring Protons (H-4 and H-6): In an unsubstituted pyridine ring, the protons at the α-positions (C2 and C6) are the most deshielded, followed by the γ-proton (C4), and then the β-protons (C3 and C5).[3]
-
Hydroxyl Group (-OH) at C-2: The hydroxyl group is a strong electron-donating group through resonance, which would typically shield the protons on the ring. However, the 2-hydroxypyridine tautomer is in equilibrium with its 2-pyridone form. In many cases, the pyridone form is the major tautomer, which significantly alters the electronic landscape. For this prediction, we consider the influence of the 2-hydroxy form.
-
Bromo Group (-Br) at C-5: The bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), which deshields the remaining ring protons. Its influence is most pronounced on the adjacent protons.
-
Methyl Ester (-COOCH₃) at C-3: The methyl ester group is electron-withdrawing, further deshielding the ring protons.
-
Combined Effects: The interplay of these substituents leads to the downfield chemical shifts for both H-4 and H-6. The proton at C-6 is expected to be slightly more downfield than the proton at C-4 due to its proximity to the electronegative nitrogen atom.
-
Coupling: The two remaining protons on the pyridine ring, H-4 and H-6, are meta to each other. This results in a small meta-coupling (⁴J) on the order of 2-3 Hz, leading to the appearance of two doublets.[3]
-
-
Methyl Ester Protons (-OCH₃): The protons of the methyl group in the ester functionality typically appear as a sharp singlet in the range of 3.5-4.0 ppm. The electron-withdrawing nature of the adjacent carbonyl group causes this downfield shift.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. In a relatively non-polar solvent like CDCl₃, it is expected to appear as a broad singlet at a significantly downfield position, potentially between 10.0 and 12.0 ppm, especially if intramolecular hydrogen bonding with the adjacent ester group occurs.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a standardized experimental protocol is critical for obtaining a high-resolution and reproducible ¹H NMR spectrum.
Workflow for ¹H NMR Analysis:
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Detailed Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity this compound. b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[4] c. Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary. d. Transfer the solution into a clean, dry 5 mm NMR tube. It is good practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. e. Cap the NMR tube securely.
-
Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the probe for the ¹H frequency. d. Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. e. Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments). f. Set appropriate acquisition parameters, including a spectral width that encompasses all expected signals (e.g., 0-16 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of at least 1-2 seconds.
-
Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in the absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). e. Integrate the area under each peak to determine the relative number of protons. f. Identify the multiplicity (singlet, doublet, etc.) and measure the coupling constants (J-values) for each multiplet.
Trustworthiness and Self-Validation
The predicted ¹H NMR spectrum and the provided experimental protocol form a self-validating system. The predicted chemical shifts and coupling constants serve as a benchmark for experimental results. Any significant deviation from the predicted values should prompt a critical evaluation of the sample's purity, the experimental conditions, or potential structural misassignment. For unambiguous assignment, especially in cases of complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A COSY spectrum would definitively show the coupling between H-4 and H-6, while an HSQC spectrum would correlate each proton to its directly attached carbon atom.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and for probing its electronic properties. The predicted spectrum, characterized by two meta-coupled doublets in the aromatic region, a singlet for the methyl ester protons, and a broad downfield signal for the hydroxyl proton, provides a clear and interpretable signature for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality ¹H NMR data, which is indispensable for advancing research and development in fields that utilize this versatile pyridine derivative.
References
- Kirk, K. L. (1999). Biochemistry of the Halogens and Inorganic Halides. Springer Science & Business Media.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- PubChem. (n.d.). 2-Hydroxynicotinic acid.
- PubChem. (n.d.). 5-Bromonicotinic acid.
Sources
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. 2-Hydroxynicotinic acid(609-71-2) 1H NMR [m.chemicalbook.com]
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- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 5-bromo-2-hydroxynicotinate
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxynicotinate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. Our approach is grounded in established spectroscopic principles and validated through comparative analysis with related molecular structures.
Introduction: The Significance of ¹³C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. ¹³C NMR, in particular, offers a direct probe into the carbon skeleton of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being exquisitely sensitive to the local electronic environment. This sensitivity allows for the precise determination of functional groups, connectivity, and even subtle stereochemical relationships.
For a molecule such as this compound, a substituted pyridine derivative, ¹³C NMR is crucial for confirming its synthesis and purity. The pyridine ring, with its heteroaromatic nature, and the presence of electron-withdrawing (bromo, methyl ester) and electron-donating (hydroxyl) substituents create a distinct electronic landscape. Understanding how these features manifest in the ¹³C NMR spectrum is key to its unambiguous characterization.
Predicted ¹³C NMR Spectrum of this compound
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 163.5 | Attached to an electronegative oxygen and nitrogen, significantly deshielded. In the pyridone tautomer, this carbon is an amide-like carbonyl. |
| C3 | 108.0 | Shielded due to the electron-donating effect of the adjacent hydroxyl group (in the pyridinol form) or the enamine-like character (in the pyridone form). |
| C4 | 140.0 | Deshielded due to its position relative to the electron-withdrawing ester group and the nitrogen atom. |
| C5 | 105.0 | Directly attached to the electronegative bromine atom, leading to a downfield shift. However, the heavy atom effect of bromine can also cause some shielding. |
| C6 | 145.0 | Adjacent to the ring nitrogen, resulting in significant deshielding. |
| C=O | 168.0 | Typical chemical shift for an ester carbonyl carbon.[3] |
| O-CH₃ | 52.5 | Standard chemical shift for a methyl ester carbon. |
In-depth Spectral Interpretation and Justification
The predicted chemical shifts are derived from a careful consideration of the electronic effects of each substituent on the pyridine ring. The 2-hydroxy-5-bromopyridine core exists in a tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form often predominating in solution. This equilibrium significantly influences the electronic distribution and, consequently, the ¹³C NMR chemical shifts.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
-
C2 (163.5 ppm): The significant downfield shift of C2 is characteristic of a carbon atom in a 2-pyridone system, where it bears considerable carbonyl character. The direct attachment to both nitrogen and oxygen atoms strongly deshields this nucleus.
-
C3 (108.0 ppm): This carbon is adjacent to the electron-donating hydroxyl/oxo group and is expected to be shielded. Its position meta to the nitrogen further contributes to its upfield shift compared to other carbons in the ring.
-
C4 (140.0 ppm): The chemical shift of C4 is influenced by the para-relationship to the nitrogen and the meta-relationship to the bromo and hydroxyl groups. The electron-withdrawing nature of the adjacent ester group further deshields this carbon.
-
C5 (105.0 ppm): The carbon directly bonded to bromine (C5) experiences two opposing effects: the electronegativity of bromine causes a downfield shift, while the "heavy atom effect" can induce an upfield shift. In this case, the predicted value reflects a net shielding effect compared to an unsubstituted carbon, a phenomenon observed in other bromo-substituted aromatic systems.
-
C6 (145.0 ppm): Being alpha to the ring nitrogen, C6 is significantly deshielded. This is a characteristic feature of carbons adjacent to the heteroatom in pyridine and its derivatives.[2]
-
Carbonyl and Methyl Carbons (168.0 and 52.5 ppm): The chemical shifts for the ester carbonyl (C=O) and the methyl (O-CH₃) carbons are in the expected regions for a methyl ester of an aromatic carboxylic acid.[4]
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal signal-to-noise ratio.
1. Sample Preparation:
- Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so it should be reported with the data.[5]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Tune and match the ¹³C probe.
- Set the sample temperature to a constant value (e.g., 298 K) to ensure reproducibility.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Spectral Width: A sweep width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.
- Acquisition Time: An acquisition time of at least 1-2 seconds to ensure good resolution.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which often have longer relaxation times.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Advanced NMR Techniques for Structural Confirmation
For an unambiguous assignment of all carbon signals, especially in cases of spectral overlap or uncertainty in predictions, advanced 2D NMR experiments are invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). It is highly effective for assigning the signals of protonated carbons (C3, C4, C6, and the methyl carbon).
-
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (C2, C5, and the carbonyl carbon) by observing their correlations to nearby protons. For instance, the carbonyl carbon should show a correlation to the methyl protons.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of substituent effects, tautomerism, and the application of standard and advanced NMR techniques allows for a confident and complete assignment of all carbon resonances. The predicted spectrum and the detailed experimental protocol provided in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds, ensuring the integrity and accuracy of their structural characterization efforts.
References
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures.
- SpectraBase. (n.d.). 2-Hydroxypyridine.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Ogunniran, K. O., et al. (2015). SYNTHESIS OF (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Ni (IV)) AND Mo(IV) COMPLEXES AS POTENTIAL ANTI TUBERCULAR AGENT.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Wiitala, K. W., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(16), 4819. [Link]
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- 13-C NMR Chemical Shift Table. (n.d.). [Link]
- Kumar, S., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 11(1), 1-19. [Link]
- Manríquez-González, R., et al. (2014). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?.
- Novikov, A. S., et al. (2022). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 23(24), 15993. [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-2-hydroxynicotinate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 5-bromo-2-hydroxynicotinate, a compound of interest for researchers, scientists, and drug development professionals. By delving into the principles of mass spectrometry, detailed experimental protocols, and the intricate fragmentation patterns of this molecule, this document serves as an essential resource for the structural elucidation and analytical characterization of this and similar halogenated pyridine derivatives.
Introduction to this compound and its Mass Spectrometric Analysis
This compound (C₇H₆BrNO₃) is a substituted pyridine derivative with a molecular weight of approximately 232.03 g/mol and an exact mass of 230.95311 Da.[1][2][3][4] Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester on a pyridine ring, presents a unique analytical challenge and a wealth of information to be gleaned from mass spectrometric analysis. Understanding the mass spectrum of this compound is critical for its identification, purity assessment, and for tracking its metabolic fate in drug discovery and development pipelines. Mass spectrometry, a powerful analytical technique, provides not only the molecular weight but also a "fingerprint" of the molecule's structure through its fragmentation pattern.[5]
Core Principles of Mass Spectrometry for Halogenated Pyridines
The mass spectrometric analysis of this compound is governed by the fundamental principles of ionization, mass analysis, and detection. The choice of ionization technique is paramount and dictates the extent of fragmentation observed.
-
Electron Ionization (EI) : This "hard" ionization technique bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[6] This is particularly useful for structural elucidation by creating a detailed fragmentation pattern that can be compared to spectral libraries.
-
Electrospray Ionization (ESI) : As a "soft" ionization technique, ESI is well-suited for analyzing polar molecules and often results in the observation of the protonated molecule, [M+H]⁺.[1] This is advantageous for determining the molecular weight with high accuracy and is commonly coupled with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures.[1][7][8][9]
A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a clear indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol: LC-MS/MS Analysis
This section details a robust protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[7]
Sample Preparation
-
Standard Solution Preparation : Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solutions : Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix Preparation : For analysis in biological matrices (e.g., plasma), a protein precipitation step is necessary. Add three parts of cold acetonitrile to one part of the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[1]
Liquid Chromatography Conditions
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
Mass Spectrometry Conditions
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Mode : Selected Reaction Monitoring (SRM) for high sensitivity and specificity.[1]
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
Cone Gas Flow : 50 L/hr
-
Desolvation Gas Flow : 600 L/hr
-
Collision Gas : Argon
Workflow Diagram
Caption: Predicted fragmentation pathway of this compound.
Anticipated Mass Spectral Data
The following table summarizes the expected m/z values for the key ions in the mass spectrum of this compound.
| Ion Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| Protonated Molecule [M+H]⁺ | 232.0 | 234.0 |
| Loss of Methoxy Radical | 201.0 | 203.0 |
| Loss of Methanol | 200.0 | 202.0 |
| Loss of Methoxy and CO | 173.0 | 175.0 |
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. By outlining the core principles, providing a detailed experimental protocol, and predicting the fragmentation behavior, this document equips researchers and scientists with the necessary knowledge to confidently identify and characterize this molecule. The unique isotopic signature of bromine serves as a powerful diagnostic tool, while the predictable fragmentation of the ester and pyridine functionalities allows for detailed structural elucidation. The methodologies described herein are adaptable and can serve as a starting point for the analysis of other halogenated heterocyclic compounds, contributing to the advancement of pharmaceutical and chemical research.
References
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902.
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed, 2010 Apr 1.
- Inamadugu, J. K., et al. (2013). Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. ResearchGate.
- Ding, L., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. National Institutes of Health.
- National Institute of Standards and Technology. (n.d.). Methyl nicotinate. NIST WebBook.
- Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.
- Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. National Institutes of Health.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube.
- Lioe, H., et al. (2005). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate.
- Awadh, H., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. PubMed.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem.
- LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- The Royal Society of Chemistry. (2020). Electron ionization and mass spectrometry. YouTube.
- Altarawneh, I., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- De, S., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health.
- Dua, S., et al. (2012). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. National Institutes of Health.
- Gilling, C., et al. (2021). Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. National Institutes of Health.
- Amerigo Scientific. (n.d.). 5-Bromo-2-methoxynicotinic acid. Amerigo Scientific.
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Methyl 5-bromo-2-hydroxynicotinate crystal structure
An In-Depth Technical Guide to the Crystal Structure of Methyl 5-bromo-2-hydroxybenzoate
A Note to the Reader: This technical guide was initially intended to focus on the crystal structure of methyl 5-bromo-2-hydroxynicotinate. However, a comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), did not yield publicly available crystallographic data for this specific compound. In the spirit of providing a scientifically rigorous and detailed guide, we have pivoted to an in-depth analysis of its close structural isomer, methyl 5-bromo-2-hydroxybenzoate . The primary difference between these two molecules is the aromatic ring system: the nicotinate possesses a pyridine ring, while the benzoate, which is the subject of this guide, features a benzene ring. The detailed analysis of the benzoate's crystal structure that follows can provide valuable insights into the likely solid-state behavior of the nicotinate, given their structural similarities.
Introduction
Methyl 5-bromo-2-hydroxybenzoate, a halogenated derivative of salicylic acid, is a compound of interest in the fields of organic synthesis and materials science. Its molecular structure offers sites for hydrogen bonding and the potential for specific intermolecular interactions, which are crucial in the design of novel materials and as an intermediate in the synthesis of more complex molecules. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting its physical properties, such as solubility, melting point, and stability. This guide provides a detailed exploration of the synthesis, crystallization, and crystal structure of methyl 5-bromo-2-hydroxybenzoate, based on single-crystal X-ray diffraction data.
Synthesis and Crystallization
The synthesis of methyl 5-bromo-2-hydroxybenzoate is typically achieved through the esterification of 5-bromosalicylic acid. A common laboratory-scale procedure involves the reaction of the carboxylic acid with methyl iodide in the presence of a base.
Experimental Protocol: Synthesis and Crystallization
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 g, 4.6 mmol) in 10 ml of dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add n-hexane washed sodium hydride (0.22 g, 9.0 mmol) portion-wise at room temperature. The mixture is stirred for 45 minutes. Causality: Sodium hydride, a strong base, deprotonates the carboxylic acid, forming the more nucleophilic carboxylate anion, which facilitates the subsequent reaction with methyl iodide.
-
Esterification: Introduce methyl iodide (0.85 g, 5.9 mmol) to the reaction mixture. Continue stirring at room temperature until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice. Adjust the pH of the mixture to approximately 4.0 using 1 N HCl. Causality: The addition to ice quenches the reaction, and the pH adjustment ensures the precipitation of the product while keeping any unreacted starting material in its less soluble form.
-
Isolation and Purification: The resulting precipitate is collected by filtration and washed twice with distilled water.
-
Crystallization: The crude product is then recrystallized from a chloroform solution to yield yellow-brown needles suitable for X-ray diffraction analysis.
Crystal Structure Analysis
Single-crystal X-ray diffraction analysis of methyl 5-bromo-2-hydroxybenzoate reveals a monoclinic crystal system. The key crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₇BrO₃ |
| Formula Weight | 231.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.9829 (8) |
| b (Å) | 9.0950 (19) |
| c (Å) | 12.122 (3) |
| β (°) | 95.162 (9) |
| Volume (ų) | 437.33 (17) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.058 |
| wR-factor | 0.142 |
Data sourced from Acta Crystallographica Section E, 2012, E68, o1467.[1][2]
The molecule is nearly planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.055 Å.[1][2]
Molecular Structure
The molecular structure of methyl 5-bromo-2-hydroxybenzoate is depicted in the diagram below.
Caption: Molecular structure of methyl 5-bromo-2-hydroxybenzoate.
Intermolecular Interactions and Crystal Packing
The crystal packing of methyl 5-bromo-2-hydroxybenzoate is primarily governed by O—H···O hydrogen bonds and weak π-π stacking interactions.[1][2]
Hydrogen Bonding
In the crystal lattice, molecules are linked by O—H···O hydrogen bonds, forming zigzag chains along the[3] direction.[1][2] These interactions create C(6) motifs, a graph-set notation indicating a chain of molecules connected by hydrogen bonds.[1][2]
π-π Stacking Interactions
In addition to hydrogen bonding, the crystal structure is stabilized by very weak aromatic π-π stacking interactions between the benzene rings of adjacent molecules.[1][2] The centroid-centroid distances are approximately 3.98 Å, indicating a weak but significant interaction that contributes to the overall stability of the crystal lattice.[1][2]
The following diagram illustrates the crystal packing arrangement.
Sources
Synthesis of Methyl 5-bromo-2-hydroxynicotinate starting materials
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-hydroxynicotinate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (CAS No. 120034-01-1) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal and agricultural chemistry.[1][2][3] Its strategic value lies in the orthogonal reactivity of its substituent groups: the carboxylic ester, the nucleophilic hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), and the bromine atom at the C5 position. This bromine atom serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[4][5] Consequently, this intermediate is integral to the synthesis of novel therapeutics, including nicotinic receptor modulators and kinase inhibitors, as well as advanced agrochemicals.[1][5]
This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind key transformations, compare the merits of different synthetic routes starting from common materials, and provide detailed, field-proven protocols for researchers and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted nicotinic acids and their esters can be broadly approached in two ways: by constructing the pyridine ring system from acyclic precursors (de novo synthesis) or by functionalizing a pre-existing pyridine core.[6] For this compound, the most prevalent and practical strategies involve the functionalization of readily available nicotinic acid derivatives.
The primary disconnection points lead to two logical and industrially relevant pathways:
-
Route A: Direct Halogenation and Esterification. This is the most straightforward approach, beginning with 2-hydroxynicotinic acid. The synthesis involves two key steps: the regioselective bromination of the pyridine ring, followed by the esterification of the carboxylic acid.
-
Route B: Functional Group Interconversion. This pathway starts with a pyridine ring bearing precursor functionalities, such as an amino or chloro group, which are later converted into the required hydroxyl group. This approach offers flexibility if the primary starting materials for Route A are unavailable or cost-prohibitive.
The following diagram illustrates these convergent strategies.
Caption: Convergent synthetic pathways to the target molecule.
Route A: Synthesis via Bromination of 2-Hydroxynicotinic Acid
This route is often preferred for its directness and reliance on a commercially available starting material, 2-hydroxynicotinic acid.[7] The synthesis is a two-step process.
Step 1A: Regioselective Bromination
The core of this route is the electrophilic aromatic substitution on the 2-hydroxynicotinic acid ring. The hydroxyl group at the C2 position is a strong activating group, directing electrophiles primarily to the C5 position (para). This inherent regioselectivity makes the reaction efficient and high-yielding.
Mechanistic Insight: The reaction proceeds via electrophilic attack of a brominating agent on the electron-rich pyridine ring. Protonation of the ring nitrogen can further enhance the electrophilicity of the ring, but the powerful activating effect of the hydroxyl group dominates the regiochemical outcome.[8]
Several brominating systems can be employed, each with distinct advantages regarding handling, safety, and reaction conditions.
| Reagent System | Typical Conditions | Advantages | Considerations | Reference |
| Alkali-metal Hypobromite | NaOH, Br₂, H₂O, 0°C to RT | High yield, uses inexpensive reagents. | Requires careful handling of bromine and strong base. | [9] |
| N-Bromosuccinimide (NBS) | Acetonitrile, -10°C to 25°C | Easier to handle than liquid bromine, good selectivity. | Higher cost, potential for side reactions if not controlled. | [10] |
| Hypobromous Acid (HOBr) | HBr, H₂O₂ | In-situ generation of the brominating agent. | Requires careful control of temperature and stoichiometry. | [8] |
Experimental Protocol: Bromination using Sodium Hypobromite
This protocol is adapted from a patented procedure and offers high yields on a laboratory scale.[9]
-
Prepare Sodium Hypobromite Solution: In a flask cooled to 0°C, dissolve sodium hydroxide (0.25 mol) in 125 mL of water. Slowly add liquid bromine (0.17 mol) while maintaining the temperature at 0°C. Dilute the final solution to 400 mL with cold water.
-
Prepare Substrate Solution: In a separate reaction vessel, dissolve 2-hydroxynicotinic acid (0.07 mol) in a solution of 50% sodium hydroxide (0.21 mol) diluted with 25 mL of water.
-
Reaction: To the substrate solution, add 200 mL of the freshly prepared sodium hypobromite solution. Stir the mixture at room temperature for 24 hours.
-
Drive to Completion: Add another 100 mL portion of the sodium hypobromite solution and continue stirring for an additional 24 hours.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify with 12N hydrochloric acid to a pH of ~1.0. The product, 5-bromo-2-hydroxynicotinic acid, will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from isopropyl alcohol or 95% ethanol to yield the pure product. A typical yield is around 60-70%.[9]
Step 2A: Fischer Esterification
With the brominated acid in hand, the final step is a classic Fischer esterification to form the methyl ester.
Mechanistic Insight: This is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of water yield the final ester product.[11]
Caption: Simplified workflow of Fischer Esterification.
Experimental Protocol: Acid-Catalyzed Esterification
-
Setup: Suspend 5-bromo-2-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (serving as both reagent and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.
-
Isolation: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Route B: Synthesis via Diazotization and Hydrolysis
An alternative strategy involves the conversion of an amino group at the C2 position to a hydroxyl group via a Sandmeyer-type reaction. A relevant patented method starts from 2-amino-5-bromoisonicotinic acid methyl ester.[12][13]
Mechanistic Insight: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite in strong acid) at low temperatures to form a diazonium salt. This intermediate is unstable and, upon gentle warming in the aqueous acidic medium, readily loses dinitrogen gas (N₂) to form a highly reactive aryl cation. This cation is then trapped by water to yield the corresponding hydroxyl group (phenol/pyridinol).
Experimental Protocol: Diazotization and Hydrolysis
This protocol is based on a procedure described in patent literature for the synthesis of the target molecule.[13]
-
Setup: In a three-neck flask, dissolve 2-amino-5-bromoisonicotinic acid methyl ester (1.0 eq) in a dilute sulfuric acid solution (e.g., 9% w/w) and cool to approximately 0°C in an ice bath.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture remains below 5°C.
-
Hydrolysis: After the addition is complete, allow the mixture to stir and warm to 20°C for 2 hours. The evolution of nitrogen gas should be observed.
-
Work-up and Isolation: Filter the reaction mixture. Adjust the pH of the filtrate to neutral (pH 6-7) with a base.
-
Extraction: Extract the neutralized aqueous layer with chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by passing through a silica gel pad, eluting with an appropriate solvent system, to afford Methyl 5-bromo-2-hydroxyisonicotinate with a reported yield of up to 91%.[13]
Comparative Analysis of Synthetic Routes
| Feature | Route A (Bromination First) | Route B (Diazotization) |
| Starting Material | 2-Hydroxynicotinic acid | 2-Amino-5-bromoisonicotinic acid methyl ester |
| Number of Steps | 2 (Bromination, Esterification) | 1 (from the amino-ester precursor) |
| Key Transformation | Electrophilic Aromatic Substitution | Diazotization / Hydrolysis |
| Reagent Hazards | Liquid bromine, strong acids/bases | Sodium nitrite (toxic), diazonium salts (potentially explosive if isolated) |
| Scalability | Generally robust and scalable. | Requires precise temperature control, gas evolution can be an issue on a large scale. |
| Overall Yield | Good to excellent, depending on the efficiency of both steps. | High yield reported for the final step (91%).[13] |
Conclusion
The synthesis of this compound is achievable through several well-established chemical transformations. For laboratory-scale synthesis where directness is valued, Route A , starting from 2-hydroxynicotinic acid, represents a logical and effective strategy. The regioselectivity of the initial bromination is high, and the subsequent Fischer esterification is a standard, robust reaction. For processes where the amino-substituted precursor is more readily available or cost-effective, Route B offers a high-yielding final step, though it requires careful control of the diazotization reaction conditions. The choice between these routes will ultimately depend on factors such as starting material cost and availability, required scale of production, and the safety infrastructure available to the research or development team.
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From Pellagra to Precision Medicine: A Technical Chronicle of Nicotinic Acid and Its Derivatives
This guide charts the remarkable journey of nicotinic acid, from its humble origins as a chemical curiosity to its vital role as a vitamin and its complex, ongoing story as a therapeutic agent. We will dissect the pivotal discoveries, experimental designs, and chemical innovations that have shaped our understanding and application of this multifaceted molecule and its derivatives. This document is intended for researchers, clinicians, and pharmaceutical scientists engaged in the ongoing effort to harness the full therapeutic potential of nicotinic acid.
Chapter 1: The Pre-Vitamin Era: An Obscure Organic Acid
Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine, a purely chemical exploration of the tobacco alkaloid's structure. For decades, it remained a compound of interest primarily to organic chemists, its biological significance entirely unknown. Early industrial synthesis methods were developed, laying the groundwork for future large-scale production, though the initial applications were non-biological, such as in photography.[1]
Experimental Protocol: Early Industrial Synthesis of Nicotinic Acid
The foundational methods for producing nicotinic acid on a larger scale involved the oxidation of nicotine-containing compounds. One of the well-documented early industrial processes utilized the oxidation of 3-picoline (3-methylpyridine), a coal tar derivative.
Objective: To synthesize nicotinic acid via the oxidation of 3-picoline.
Materials:
-
3-picoline (3-methylpyridine)
-
Nitric acid (HNO₃)
-
Air or oxygen-rich air
-
Vanadium pentoxide (V₂O₅) on a titanium dioxide (TiO₂) support (catalyst)
-
Water
-
Ammonia
-
Shell-and-tube reactor
-
Vaporizer
-
Hydrolysis and crystallization vessels
Step-by-Step Procedure:
-
Vaporization: 3-picoline and water are fed into a vaporizer to create a gaseous mixture.
-
Oxidation: The vaporized mixture is combined with pre-heated air and passed through a shell-and-tube reactor containing the V₂O₅/TiO₂ catalyst. The reaction is typically carried out at temperatures between 260-340°C.[2]
-
Formation of 3-Cyanopyridine (Ammoxidation Route): In a more efficient variation, ammonia is introduced into the reactant stream. This leads to the formation of 3-cyanopyridine through oxidative ammonolysis. This process is highly exothermic and requires careful temperature control.[3]
-
Hydrolysis: The resulting 3-cyanopyridine is then hydrolyzed to nicotinamide, which can be further hydrolyzed to nicotinic acid. Alternatively, the crude product from direct oxidation is subjected to hydrolysis.
-
Purification: The crude nicotinic acid is purified through a series of steps including decolorization with activated carbon, filtration, crystallization by cooling, and drying.[4]
Chapter 2: The Pellagra Paradigm: Unmasking a Vitamin
The early 20th century saw a devastating epidemic of pellagra, particularly in the Southern United States, where corn-based diets were prevalent.[5] The disease, characterized by the "four D's" – dermatitis, diarrhea, dementia, and death – was initially thought to be infectious.[6] The pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service systematically dismantled this theory and established pellagra as a nutritional deficiency disease.[7][8]
Causality in Experimental Design: Goldberger's Human Studies
Goldberger's research is a landmark in nutritional epidemiology. His conviction that diet, not a pathogen, was the cause of pellagra was rooted in his observation that the staff at institutions with high rates of the disease among inmates never contracted it themselves. He hypothesized that the staff's more varied and protein-rich diet was protective.[9]
To prove his hypothesis, Goldberger conducted a series of ethically controversial but scientifically crucial experiments.
Experimental Protocol: Goldberger's Pellagra Induction Study (1915)
Objective: To induce pellagra in healthy individuals through a controlled, deficient diet.
Study Population: 11 healthy male volunteer prisoners from the Rankin State Prison Farm in Mississippi.[10] The participants were offered pardons in exchange for their participation.[11]
Dietary Intervention: The subjects were placed on a monotonous, corn-based diet for six months, designed to mimic the diet of impoverished communities where pellagra was rampant. The diet consisted primarily of:
-
Corn grits
-
Cornmeal
-
Pork fat
-
Syrup
-
Small amounts of vegetables like sweet potatoes and collard greens.[11][12]
Control: The regular prison diet served to the rest of the inmate population acted as an informal control. The prison had no prior cases of pellagra.[10]
Results: After six months, five of the eleven volunteers developed the characteristic dermatitis and other symptoms of pellagra.[10] This experiment provided strong evidence that pellagra was caused by a dietary deficiency.
Ethical Considerations: This study, while groundbreaking, would not meet modern ethical standards for research involving human subjects due to the intentional induction of disease in a vulnerable population.
Goldberger's further work, including dietary interventions in orphanages that cured and prevented pellagra, solidified his findings.[9] He termed the missing dietary component the "P-P (pellagra-preventive) factor."[1]
The Final Piece of the Puzzle: Elvehjem's Discovery
While Goldberger had proven the "what," the "why" remained elusive. In 1937, biochemist Conrad Elvehjem and his team at the University of Wisconsin isolated the P-P factor from liver extracts.[13] They demonstrated that nicotinic acid could cure black tongue in dogs, the canine equivalent of pellagra.[4][12][14] Subsequent human trials confirmed that nicotinic acid was indeed the pellagra-preventive factor, and it was soon designated as Vitamin B3.[13][15] The term "niacin" was coined from "ni cotinic ac id vitamin " to distinguish the nutrient from the toxic alkaloid nicotine.[6]
Chapter 3: A New Therapeutic Avenue: The Lipid-Lowering Era
In 1955, a serendipitous discovery by Canadian pathologist Rudolf Altschul revealed that gram-doses of nicotinic acid lowered plasma cholesterol levels in humans.[16][17] This marked a paradigm shift, repositioning nicotinic acid from a simple vitamin to a potent pharmacological agent for the treatment of dyslipidemia.[18][19]
The Altschul Experiment: A Foundational Clinical Observation
Objective: To investigate the effect of nicotinic acid on serum cholesterol levels.
Study Population: The initial report included data on healthy medical students and patients.[20]
Intervention: In one part of the study, 11 healthy medical students were administered 4 grams of nicotinic acid orally in four spaced doses over 24 hours.[20]
Results: The administration of nicotinic acid resulted in an average decrease of 8.4% in serum cholesterol levels in the students.[20] A more significant decrease was observed in patients with initially high cholesterol levels.[20] This initial study paved the way for larger clinical trials.
Mechanism of Action: Unraveling a Complex Network
Nicotinic acid exerts its broad-spectrum lipid-modifying effects through a multi-faceted mechanism, the understanding of which has evolved significantly over time.[17] A key breakthrough was the discovery of its specific G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G).[21]
Primary Effects on Lipid Metabolism:
-
Inhibition of Lipolysis: Nicotinic acid binds to GPR109A receptors on adipocytes, leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of hormone-sensitive lipase. The result is a reduction in the release of free fatty acids (FFAs) from adipose tissue into the circulation.[22]
-
Decreased Hepatic VLDL and LDL Synthesis: The reduced flux of FFAs to the liver curtails the substrate available for hepatic triglyceride synthesis. This leads to decreased production of very-low-density lipoprotein (VLDL) and subsequently, low-density lipoprotein (LDL) cholesterol.[18][22]
-
Increased HDL Cholesterol: The mechanism for increasing high-density lipoprotein (HDL) cholesterol is less direct. It is thought to involve reduced catabolism of ApoA-I (the primary apolipoprotein in HDL) and decreased transfer of cholesteryl esters from HDL to VLDL.[2]
The signaling pathway is complex, involving not only the inhibition of lipolysis but also anti-inflammatory effects.
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Methodological & Application
Synthesis of Methyl 5-bromo-2-hydroxynicotinate protocol
An Application Note and Detailed Protocol for the Synthesis of Methyl 5-bromo-2-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The strategic placement of the bromo, hydroxyl, and methyl ester functional groups allows for diverse downstream chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable protocol and the scientific principles that underpin the experimental design.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a multi-step sequence starting from 2-amino-5-bromo-isonicotinic acid methyl ester. The key transformation involves a diazotization reaction followed by hydrolysis to introduce the hydroxyl group at the C2 position of the pyridine ring. This method is a variation of the well-established Sandmeyer reaction, which is a powerful tool for the conversion of aryl amines into a variety of functional groups via a diazonium salt intermediate[1][2][3][4]. The overall synthetic route is outlined below.
Detailed Synthesis Protocol
This protocol is adapted from a method described for the synthesis of related 2,5-disubstituted pyridines[5][6].
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-amino-5-bromo-isonicotinic acid methyl ester | ≥98% | Commercially Available | - |
| Sodium nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 |
| Sulfuric acid (H₂SO₄) | 95-98%, Reagent Grade | Fisher Scientific | 7664-93-9 |
| Deionized water | - | - | 7732-18-5 |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house | 144-55-8 |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent, granular | Sigma-Aldrich | 7757-82-6 |
| Round-bottom flasks (various sizes) | - | - | - |
| Magnetic stirrer and stir bars | - | - | - |
| Ice bath | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
| pH paper or pH meter | - | - | - |
Experimental Procedure
Step 1: Diazotization of 2-amino-5-bromo-isonicotinic acid methyl ester
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromo-isonicotinic acid methyl ester (10.0 g, 0.043 mol) in 100 mL of 10% (v/v) aqueous sulfuric acid.
-
Cool the resulting solution to 0-5 °C using an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (3.28 g, 0.047 mol) in 20 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the starting material over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C. The formation of the diazonium salt is typically observed as a slight color change.
Step 2: Hydrolysis of the Diazonium Salt
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The decomposition of the diazonium salt is accompanied by the evolution of nitrogen gas. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step is crucial to remove any residual acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Reaction Mechanism and Scientific Rationale
The synthesis hinges on the diazotization of an aromatic amine followed by nucleophilic substitution.
-
Diazotization: In the presence of a strong acid like sulfuric acid, sodium nitrite is converted to nitrous acid (HONO). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺)[4]. The amino group on the pyridine ring acts as a nucleophile and attacks the nitrosonium ion, initiating a series of proton transfers and dehydration steps to form the diazonium salt. Maintaining a low temperature (0-5 °C) is critical during this step to prevent the premature decomposition of the unstable diazonium salt.
-
Hydrolysis: The diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the resulting dinitrogen molecule (N₂). In the hydrolysis step, water acts as a nucleophile, attacking the carbon atom bearing the diazonium group. This is followed by the expulsion of nitrogen gas and deprotonation to yield the final hydroxylated product. This reaction is a classic example of a Sandmeyer-type reaction where the nucleophile is water[1][3].
Data Summary
| Parameter | Value |
| Starting Material | 2-amino-5-bromo-isonicotinic acid methyl ester |
| Molecular Formula of Product | C₇H₆BrNO₃[7][8] |
| Molecular Weight of Product | 232.03 g/mol [7][8] |
| Amount of Starting Material | 10.0 g |
| Amount of Sodium Nitrite | 3.28 g |
| Reaction Temperature (Diazotization) | 0-5 °C |
| Reaction Temperature (Hydrolysis) | 50-60 °C |
| Expected Yield | 70-85% |
| Appearance of Product | Off-white to pale yellow solid |
| Melting Point | 181-183 °C[7] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves)[9].
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors[10][11].
-
Handling of Reagents:
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it to water slowly, never the other way around.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ without isolation. Never attempt to isolate the diazonium salt intermediate.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Do not allow the reaction mixture to warm up before the hydrolysis step. | |
| Incomplete extraction of the product. | Perform at least three extractions with ethyl acetate. Check the pH of the aqueous layer after extraction to ensure it is not too acidic, which could protonate the product and reduce its solubility in the organic phase. | |
| Product is an oil or does not solidify | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Reaction does not go to completion | Insufficient amount of sodium nitrite. | Use a slight excess of sodium nitrite (1.1 equivalents). |
| Low reaction temperature during hydrolysis. | Ensure the temperature is maintained at 50-60 °C until gas evolution ceases. |
References
- Giam, C. S., & Stout, J. L. (1970). A new synthesis of 2,5-disubstituted pyridines.
- Journal of the Chemical Society D: Chemical Communications. (n.d.). A new synthesis of 2,5-disubstituted pyridines.
- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
- Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
- Google Patents. (n.d.). EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines.
- Raghavulu, K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(8).
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Slideshare. (n.d.). Bromine handling and safety.
- Indian Chemical Council. (2019). Bromine Safety Handbook.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Wikipedia. (n.d.). Sandmeyer reaction.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- NIH. (n.d.). Methyl 5-bromo-2-hydroxybenzoate.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- YouTube. (2023). How to Make Esters through Esterification | Examples Explained!.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- PubMed. (2004). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids.
- MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
- Google Patents. (n.d.). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.
- Google Patents. (n.d.). WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).
Sources
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- 5. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 6. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. indianchemicalcouncil.com [indianchemicalcouncil.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-hydroxynicotinate for the Synthesis of 5-Aryl-2-hydroxynicotinates
Introduction: The Strategic Importance of 5-Aryl-2-hydroxynicotinates
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability in forming carbon-carbon bonds.[1][2] Its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents have made it an indispensable tool in academic research and pharmaceutical process chemistry.[3][4] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Methyl 5-bromo-2-hydroxynicotinate.
The resulting 5-aryl-2-hydroxynicotinate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[5][6] The ability to rapidly and efficiently diversify the aryl group at the 5-position makes this reaction a critical strategy for generating compound libraries in drug discovery programs. This document offers researchers a detailed protocol, explains the causality behind key experimental choices, and provides a framework for troubleshooting, ensuring a high rate of success.
Chemical Principles and Mechanistic Insights
A robust understanding of the reaction mechanism is paramount for successful execution and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][7]
The Palladium Catalytic Cycle
The reaction is driven by the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex.[1][7] The reactivity of the electrophile typically follows the trend I > Br > OTf >> Cl.[2][9]
-
Transmetalation: In this key step, the organic group from the arylboronic acid is transferred to the palladium center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer of the aryl group and displacing the halide from the palladium complex.[10]
-
Reductive Elimination: The two organic fragments (the nicotinic ester and the new aryl group) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Considerations for the Substrate
The structure of this compound presents unique challenges and considerations:
-
Heteroaromatic Nature: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or "poisoning".[3][11][12] The choice of a suitable ligand for the palladium is crucial to mitigate this effect and maintain high catalytic activity. Bulky, electron-rich phosphine ligands are often effective in this regard.[13]
-
The 2-Hydroxy Group: This group exists in tautomeric equilibrium with its 2-pyridone form. This functionality can influence the electronic properties of the pyridine ring. Furthermore, the acidic proton can interact with the base, potentially requiring a higher stoichiometry of base than other Suzuki couplings.
-
Functional Group Tolerance: The methyl ester is generally stable under Suzuki conditions. However, prolonged reaction times at high temperatures with strong bases like NaOH or NaOMe could lead to saponification. The use of weaker inorganic bases such as K₃PO₄ or K₂CO₃ is recommended to preserve the ester functionality.[1][5]
Detailed Experimental Protocol
This protocol is designed for a 0.5 mmol scale reaction. Reagents and solvents should be of high purity. Anhydrous solvents and inert atmosphere techniques are critical for reproducibility and high yields.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq., 116 mg)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 29 mg)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 eq., 212 - 318 mg)
-
Solvent: Anhydrous 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
-
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard glassware for work-up and purification
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Step-by-Step Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inerting the System: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). The yellow color of the catalyst is an indicator of its Pd(0) state.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent (to make a ~0.1 M solution) to the flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously overnight (12-18 hours).
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and draw a small aliquot via syringe under argon. Dilute the aliquot with ethyl acetate and spot on a TLC plate.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-hydroxynicotinate product.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions for the coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.[5][14]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 70-80 |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of catalyst or a different pre-catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand).2. Ensure proper inerting technique; degas solvent thoroughly.3. Dry base in an oven; use anhydrous grade solvents. |
| Side Product: Protodeboronation | The arylboronic acid reacts with trace water/protons to form an arene, consuming the reagent. | 1. Use a slight excess of boronic acid (1.5 eq.).2. Ensure the base is anhydrous and strong enough (K₃PO₄ is often better than K₂CO₃). |
| Side Product: Ester Hydrolysis | The methyl ester is cleaved to a carboxylic acid. | 1. Avoid excessively long reaction times or high temperatures.2. Use a weaker base like K₂CO₃ or KF if hydrolysis is significant.[10]3. Ensure the reaction is not run for an unnecessarily long time. |
| Formation of Homocoupled Biaryl | The arylboronic acid couples with itself. | 1. This is often promoted by oxygen. Improve inerting technique.2. Lowering the catalyst loading may help. |
| Difficult Purification | Product is polar and streaks on silica gel column. | 1. Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress ionization of the acidic 2-pyridone proton.2. Consider reverse-phase chromatography if the product is very polar. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing 5-aryl-2-hydroxynicotinates. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the maintenance of an inert atmosphere—researchers can achieve high yields and excellent purity. The protocol described herein provides a reliable and scalable starting point for the synthesis of diverse compound libraries, accelerating efforts in medicinal chemistry and drug development.
References
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Buchwald, S. L., & Wentland, M. P. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Google Patents. (n.d.). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
- Wikipedia. (n.d.). Suzuki reaction.
- Royal Society of Chemistry Publishing. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies.
- ResearchGate. (n.d.). Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in....
- ResearchGate. (2025, August 10). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF.
- ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester | Request PDF.
- MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
- Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- PubChem. (n.d.). 2-Hydroxynicotinic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Note & Protocol: Mastering the Sonogashira Coupling for Bromopyridine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Executive Summary: The Strategic Value of Alkynylpyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance for a wide array of functional groups.[3][4]
For medicinal chemists and drug development professionals, the pyridine ring is a privileged scaffold, present in numerous approved drugs. The ability to introduce an alkyne moiety onto this ring system via bromopyridine precursors opens a gateway to novel molecular architectures. The resulting alkynylpyridines are not merely final products; they are versatile intermediates, primed for further transformations such as cyclizations to form fused heterocycles like azaindoles, which are of significant scientific and commercial interest.[5][6]
This document provides a comprehensive guide to the Sonogashira coupling of bromopyridines. It moves beyond a simple recitation of steps to explain the underlying principles, address the unique challenges posed by pyridine substrates, and offer robust, field-tested protocols for achieving high-yield, reproducible results.
The Bromopyridine Challenge: Understanding Substrate-Specific Hurdles
While the Sonogashira reaction is broadly applicable, bromopyridines present a specific set of challenges that can lead to low conversion or reaction failure if not properly addressed. The primary obstacle is the inherent nature of the pyridine substrate itself.
The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst.[7] This coordination can sequester the active catalytic species, forming an inactive or less active complex, thereby inhibiting the catalytic cycle and stalling the reaction. This is particularly relevant for 2- and 4-bromopyridines where the nitrogen is sterically accessible. Furthermore, the electron-withdrawing nature of the pyridine ring can influence the rate-limiting oxidative addition step, making bromopyridines generally less reactive than their bromo-benzene counterparts and often requiring more forcing conditions than iodopyridines.[8][9]
Successful coupling, therefore, depends on carefully selecting conditions that favor the productive catalytic cycle over these deactivating pathways.
The Catalytic Core: A Mechanistic Perspective
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][9] Understanding these cycles is critical for rational troubleshooting and optimization.
The Dual Catalytic Cycle
Caption: A generalized workflow for setting up and executing a Sonogashira coupling reaction.
Protocol 1: Standard Pd/Cu Catalyzed Sonogashira of Bromopyridines
This protocol is adapted from highly successful procedures for the coupling of aminobromopyridines and other functionalized bromopyridines. [5][6][8] Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Anhydrous, degassed Triethylamine (Et₃N)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (approx. 0.2 M concentration relative to the bromopyridine) and Et₃N (2-3 equiv) via syringe. Stir the mixture for 15-30 minutes at room temperature; a color change to a yellowish-green suspension is often observed.
-
Substrate Addition: Add the bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove DMF and amine salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alkynylpyridine.
Protocol 2: Copper-Free Sonogashira of Bromopyridines
This protocol is essential for substrates where alkyne homocoupling (Glaser coupling) is a significant side reaction. It relies on a highly active palladium precatalyst system. [4][10] Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the bromopyridine (1.0 equiv) and the [DTBNpP]Pd(crotyl)Cl precatalyst (0.025 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Reagent Addition: Add anhydrous DMSO (approx. 0.2 M) via syringe, followed by the terminal alkyne (1.5 equiv) and TMP (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. For many aryl bromides, the reaction proceeds to completion within a few hours. If the reaction is sluggish, gentle heating to 60 °C can be applied. [10]6. Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses the most common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst Deactivation: The pyridine nitrogen may be inhibiting the Pd catalyst.<[7]br>2. Insufficient Temperature: The oxidative addition of the C-Br bond is slow.<[11]br>3. Poor Reagent Quality: Impure/oxidized CuI, wet solvents, or degraded base. [12] | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).2. Screen Ligands: Switch to a more electron-rich, bulky phosphine ligand to promote oxidative addition.3. Verify Reagents: Use a fresh, high-purity source of CuI (should be off-white/tan, not green). Ensure solvents are anhydrous and thoroughly degassed. |
| Catalyst Decomposition (Black Precipitate) | 1. Presence of Oxygen: Inadequate degassing allows for the oxidation of Pd(0) to inactive palladium black.<[12]br>2. Excessive Temperature: The catalyst system is not stable at the reaction temperature. [7] | 1. Improve Degassing Technique: Ensure a rigorously anaerobic setup. Use freeze-pump-thaw cycles for solvents for the most demanding reactions.2. Lower Temperature: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, a more active catalyst system or different ligand may be required. |
| Major Alkyne Homocoupling Byproduct (Glaser Product) | 1. Oxygen-Promoted Dimerization: This is the most common cause, especially in copper-catalyzed reactions.<[12]br>2. High Copper Concentration: Excess CuI can accelerate the homocoupling pathway. | 1. Strictly Anaerobic Conditions: This is the most critical factor. Re-evaluate and improve your degassing procedure.2. Reduce Copper Loading: Decrease the amount of CuI to the minimum effective level (e.g., 1-2 mol%).3. Slow Alkyne Addition: Add the alkyne slowly via syringe pump to keep its instantaneous concentration low.4. Switch to a Copper-Free Protocol: If the problem persists, this is the most definitive solution. [4][12] |
References
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Yang, D. et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
- Jadhav, G. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Sha, S.-C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(13), 3957–3961. [Link]
- Lin, W.-C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(11), 9533-9548. [Link]
- Mikuła, A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2735-2746. [Link]
- The Organic Chemistry Tutor. (2019). Sonogashira coupling. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
- Sharma, N., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316-7332. [Link]
- Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(1), 1166-1177. [Link]
- Vrábel, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4241–4246. [Link]
- Klier, L., et al. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 11(23), 3892-3899. [Link]
- NRO Chemistry. (2020). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Panda, S. S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
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Methyl 5-bromo-2-hydroxynicotinate as a pharmaceutical intermediate
Application Notes & Protocols: Methyl 5-bromo-2-hydroxynicotinate
A Versatile Heterocyclic Building Block for Modern Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical research and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the core scaffold of a vast number of active pharmaceutical ingredients (APIs). This compound (CAS No. 120034-05-1) has emerged as a strategically important pharmaceutical intermediate due to its inherent structural features.[1] The molecule possesses three distinct points of functionality: a nucleophilic hydroxyl group, an ester suitable for modification, and a bromine atom perfectly positioned for modern cross-coupling reactions.
This trifunctional nature allows for sequential and highly controlled modifications, making it an invaluable building block for creating diverse libraries of compounds in drug discovery. The bromine atom, in particular, serves as a versatile synthetic handle for introducing aryl, heteroaryl, or amino moieties via palladium-catalyzed reactions, which are cornerstone transformations in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the compound's properties, detailed protocols for its synthesis and purification, and validated methodologies for its application in key bond-forming reactions critical to API synthesis.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 120034-05-1 | [4][5] |
| Molecular Formula | C₇H₆BrNO₃ | [4][5] |
| Molecular Weight | 232.03 g/mol | [4][5] |
| Melting Point | 181-183 °C | [4] |
| Boiling Point | 346.4 °C at 760 mmHg | [4] |
| Appearance | Off-white to light yellow solid | (General) |
| Solubility | Soluble in DMF, DMSO; limited solubility in other organic solvents | (General) |
GHS Hazard Information & Safe Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315 | Causes skin irritation | P264: Wash hands and exposed skin thoroughly after handling. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7] |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[7][8] |
| Storage | Keep Cold / Store locked up | Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[6] |
Causality Note: The irritant nature of this compound is typical for many functionalized aromatic halides. Proper use of Personal Protective Equipment (PPE), especially gloves and safety glasses, is critical to prevent contact with skin and mucous membranes.
Synthesis Protocol: Diazotization-Hydrolysis
One efficient and documented method for preparing this compound involves the diazotization of its amino precursor, Methyl 2-amino-5-bromoisonicotinate, followed by hydrolysis.[9] This Sandmeyer-type reaction is a classic and reliable transformation in heterocyclic chemistry.
Reaction Principle
The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent leaving group and is readily displaced by water (hydrolysis) upon heating to yield the corresponding hydroxyl compound.
Caption: General workflow for purification and characterization.
Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for another 5-10 minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Characterization Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the two aromatic protons on the pyridine ring (likely two doublets or singlets in the δ 8.0-8.5 ppm region), a singlet for the methyl ester protons (~δ 3.8 ppm), and a broad singlet for the hydroxyl proton (>δ 10 ppm). [10][11]* ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons (some shifted downfield due to the bromine and hydroxyl groups), and the methyl carbon (~52 ppm).
-
FT-IR (KBr, cm⁻¹): Look for a broad absorption band for the O-H stretch (~3200-2800 cm⁻¹), a sharp peak for the C=O stretch of the ester (~1700-1680 cm⁻¹), and bands corresponding to C=C and C=N stretching in the aromatic region (~1600-1450 cm⁻¹). [12]* Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at m/z 232.0 [M+H]⁺ and 234.0 [M+H]⁺ in an approximate 1:1 ratio. [9]
Applications in Pharmaceutical Synthesis: Cross-Coupling Protocols
The C(sp²)-Br bond in this compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Protocol: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals. [3][13] Reaction Principle: A palladium(0) catalyst facilitates the coupling of the organobromine compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. [14]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%).
-
Causality Note: The phosphine ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is crucial and often substrate-dependent, especially for hindered partners. [15]3. Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane/water or toluene/water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 2-24 hours.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol: Buchwald-Hartwig C-N Amination
This reaction is one of the most powerful methods for synthesizing aryl amines, which are prevalent in drug molecules. [16][17] Reaction Principle: A palladium catalyst couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base. [2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv). [16] * Causality Note: Buchwald-Hartwig aminations require a strong, sterically hindered base like sodium tert-butoxide to deprotonate the amine-palladium complex, which is a key step in forming the active amido complex. [18]2. Substrate Addition: Add this compound (1.0 equiv).
-
Inert Atmosphere & Solvent: Seal the tube, evacuate and backfill with argon. Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Amine Addition: Add the primary or secondary amine (1.1-1.3 equiv) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-120 °C) for 4-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a high-value intermediate for pharmaceutical synthesis. Its pre-installed functionalities allow for rapid and efficient diversification through robust and well-understood synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in the creation of novel chemical entities with therapeutic potential.
References
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- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
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- Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Pharma Noble. (n.d.). Pharma API Intermediates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Indian Academy of Sciences. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- ResearchGate. (2012). (PDF) Methyl 5-bromo-2-hydroxybenzoate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (2011). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels.
- National Institutes of Health. (2012). Methyl 5-bromo-2-hydroxybenzoate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2025). 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions.
- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- Blog. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.
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The Strategic Utility of Methyl 5-bromo-2-hydroxynicotinate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. Methyl 5-bromo-2-hydroxynicotinate (CAS No. 120034-05-1), a halogenated pyridine derivative, has emerged as a highly valuable and versatile building block in medicinal chemistry.[1][2][3] Its utility stems from a unique combination of structural features: a pyridine core, a common motif in numerous approved drugs; a strategically positioned bromine atom, which serves as a handle for a variety of powerful cross-coupling reactions; and hydroxyl and methyl ester functionalities that allow for further chemical elaboration.
This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and present a framework for its strategic deployment in drug discovery programs.
Core Attributes and Reactivity Profile
This compound possesses a distinct reactivity profile that medicinal chemists can strategically exploit.
| Property | Value | Source |
| CAS Number | 120034-05-1 | [1][2] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2] |
| Molecular Weight | 232.03 g/mol | [2] |
| Melting Point | 181-183 °C | [1] |
| Boiling Point | 346.4 °C at 760 mmHg | [1] |
The key to its synthetic utility lies in the C-Br bond, which is amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for biological screening. The most pivotal of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5][6]
Application in Kinase Inhibitor Synthesis: A Strategic Overview
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and substituted heterocyclic scaffolds, such as the pyridine core of this compound, are well-suited for this purpose.
The general strategy for utilizing this compound in the synthesis of kinase inhibitors, such as those targeting Anaplastic Lymphoma Kinase (ALK) or Protein Arginine Methyltransferase 5 (PRMT5), involves a convergent synthetic approach.[7][8][9] The bromine atom allows for the introduction of a key pharmacophoric element via a Suzuki-Miyaura or Buchwald-Hartwig reaction, while the ester and hydroxyl groups can be modified to fine-tune the molecule's physicochemical properties and target engagement.
Caption: Synthetic strategy for kinase inhibitors.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the application of this compound in medicinal chemistry workflows. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.[5][10][11] The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields and minimizing side reactions.[11] A base is required to activate the boronic acid for transmetalation.[5]
Caption: Suzuki-Miyaura reaction workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 232 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-hydroxynicotinate product.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh batch of catalyst. |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Insufficient degassing | Extend the degassing time or use the freeze-pump-thaw method. | |
| Formation of homocoupled byproducts | Premature decomposition of boronic acid | Use a milder base such as potassium fluoride (KF). |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Rationale: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[4][12][13] The choice of ligand is critical and is often dependent on the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands are generally effective for a wide range of amines.[12] A strong base is typically required to facilitate the deprotonation of the amine.[12]
Caption: Buchwald-Hartwig amination catalytic cycle.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
Xantphos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 232 mg), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and Xantphos (0.03 mmol, 17.3 mg).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-2-hydroxynicotinate derivative.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield | Sterically hindered amine | Switch to a more sterically demanding ligand such as RuPhos or BrettPhos. |
| Base-sensitive functional groups | Use a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | |
| Reductive dehalogenation | Unfavorable reaction kinetics | Lower the reaction temperature and extend the reaction time. Screen different solvent systems (e.g., 1,4-dioxane). |
Conclusion: A Gateway to Chemical Diversity
This compound represents a strategically important building block for medicinal chemists engaged in the discovery of novel therapeutics. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient gateway to a vast and diverse chemical space. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this versatile scaffold in their drug discovery endeavors, ultimately contributing to the development of the next generation of innovative medicines.
References
- Studies directed toward the synthesis of PRMT5 inhibitors. (n.d.). American Chemical Society.
- Methyl 5-bromo-2-hydroxy nicotinate. (n.d.). Novasyn Organics.
- This compound. (n.d.). Canbe.
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
- Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. (2019). PLoS ONE, 14(3), e0213274. [Link]
- Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy. (2022). Bioorganic & Medicinal Chemistry, 75, 117071. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Molecular inhibitory mechanism study on the potent inhibitor brigatinib against four crizotinib-resistant ALK mutations. (2018). Journal of Cellular Biochemistry, 119(10), 8499-8510. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue. (2021). Scientific Reports, 11(1), 1-13. [Link]
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Derivatization of Methyl 5-bromo-2-hydroxynicotinate
An Application Note and Protocol Guide for the
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-2-hydroxynicotinate is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its strategic functionalization allows for the creation of diverse molecular architectures, leading to the development of novel therapeutic agents. Nicotinic acid derivatives have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties.[1][2][3][4] This guide provides a comprehensive overview of key derivatization strategies for this compound, focusing on O-alkylation of the hydroxyl group and palladium-catalyzed cross-coupling at the bromine position. Detailed, field-proven protocols are presented, accompanied by mechanistic insights and data presentation to enable researchers to effectively synthesize and explore novel derivatives of this valuable building block.
Introduction: The Chemical Versatility of a Privileged Scaffold
This compound serves as a trifunctional chemical scaffold, presenting three distinct points for chemical modification: the hydroxyl group, the bromine atom, and the methyl ester. This inherent functionality makes it an ideal starting material for building libraries of complex molecules. The pyridine core is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other key intermolecular interactions. The derivatization of nicotinic acid and its analogues has been a fruitful area of research, leading to compounds with significant therapeutic potential.[5][6]
This guide will focus on two primary and highly effective derivatization pathways:
-
O-Alkylation: Targeting the 2-hydroxy group to form a variety of ethers.
-
Palladium-Catalyzed Cross-Coupling: Utilizing the 5-bromo substituent for carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction.
The strategic combination of these reactions allows for a modular approach to synthesizing a wide array of novel compounds for screening and development.
Derivatization Strategies and Mechanistic Considerations
The derivatization of this compound can be systematically approached by targeting its key functional groups. The choice of reaction is dictated by the desired final structure and the compatibility of the reagents.
Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of 2-hydroxypyridines can be readily alkylated through the Williamson ether synthesis.[7] This reaction proceeds via an SN2 mechanism, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide, displacing the halide and forming the ether.
Mechanism Rationale:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the acidic 2-hydroxypyridine. Stronger bases like sodium hydride (NaH) can also be used but may require anhydrous conditions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction without protonating the alkoxide.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the best substrates. Secondary halides can also be used, but elimination reactions may become a competing side reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: O-Alkylation of this compound
This protocol describes the synthesis of Methyl 5-bromo-2-methoxynicotinate. [8][9] Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration of the starting material).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization:
-
¹H NMR: Expect a singlet for the new methoxy group around 3.9-4.1 ppm and shifts in the aromatic protons compared to the starting material.
-
LC-MS: Confirm the molecular weight of the product (C₈H₈BrNO₃, MW: 246.06). [9]
Reagent/Solvent Molar Eq. Purpose This compound 1.0 Starting Material Methyl Iodide 1.2 Alkylating Agent Potassium Carbonate 2.0 Base | DMF | - | Solvent |
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of an arylboronic acid with the bromo-nicotinate scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add toluene and ethanol in a 4:1 ratio to dissolve the reactants.
-
Add the 2M aqueous solution of sodium carbonate (3.0 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 85-90°C under a nitrogen atmosphere.
-
Stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated NH₄Cl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Characterization:
-
¹H NMR: Disappearance of the characteristic aromatic proton splitting pattern of the starting material and appearance of new signals corresponding to the coupled aryl group.
-
¹³C NMR: Appearance of new aromatic carbon signals.
-
LC-MS: Confirm the molecular weight of the coupled product.
| Reagent | Molar Eq. | Role |
| This compound | 1.0 | Aryl Halide |
| Arylboronic Acid | 1.2 | Organoboron Reagent |
| Pd(PPh₃)₄ | 0.03 | Catalyst |
| Na₂CO₃ (2M aq.) | 3.0 | Base |
Conclusion and Future Perspectives
The protocols detailed in this guide offer robust and reproducible methods for the derivatization of this compound. The O-alkylation and Suzuki-Miyaura coupling reactions provide a powerful toolkit for generating a diverse library of novel nicotinic acid derivatives. These derivatives can then be subjected to biological screening to identify new lead compounds for drug development programs. Further modifications, such as hydrolysis of the methyl ester followed by amide coupling, can provide an additional layer of structural diversity, expanding the chemical space available for exploration. The continued application of these synthetic strategies will undoubtedly contribute to the discovery of new and effective therapeutic agents.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Roy, S. A., Zgheib, J., Zhou, C., & Arndtsen, B. A. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science.
- Tamaru, Y., Yamada, Y., & Yoshida, Z. Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry - ACS Publications.
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- Nicotinic acid derivatives: Application and uses, review. ResearchGate.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
- Williamson etherification using a hydroxypyridine. ChemSpider Synthetic Pages.
- Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–940.
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
- Nicotinic acid derivatives: Application and uses, review. ResearchGate.
- Benkeser, R. A., & Gilman, H. (2009). The Pharmacological Potential of Nicotinic Acid. Annual review of pharmacology and toxicology, 49, 29–56.
- Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3). PubChemLite.
- Methyl 5-bromo-2-methoxynicotinate. PubChem.
- Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. PubMed.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki cross-coupling reaction. YouTube.
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Application Note: A Protocol for the Purification of Methyl 5-bromo-2-hydroxynicotinate via Recrystallization
Introduction and Principles
Methyl 5-bromo-2-hydroxynicotinate is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2][3]
The fundamental principle of recrystallization is based on the differential solubility of a compound and its impurities in a selected solvent system.[4][5] An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][2][6] This temperature-dependent solubility gradient is the key to the purification process.
The procedure involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[1][7] Any insoluble impurities can be removed at this stage by hot filtration.[3][8][9] As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[4][10] The soluble impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[6] The purified crystals are then isolated by vacuum filtration.[3]
Solvent System Selection
The choice of solvent is the most critical parameter for a successful recrystallization.[6] The structure of this compound—containing a polar pyridine ring with hydroxyl and ester functional groups, alongside a nonpolar bromine atom—suggests that moderately polar solvents or mixed solvent systems will be most effective.
Based on general principles for similarly functionalized aromatic compounds, the following solvents are recommended for screening.[11][12][13]
| Solvent/System | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol (95%) | ~78 | Often a good starting point for polar organic molecules. The hydroxyl group can hydrogen bond with the solute. May show high solubility, potentially requiring a co-solvent. |
| Methanol | ~65 | Similar to ethanol but more polar. Its lower boiling point allows for easier removal during drying. |
| Ethyl Acetate | 77 | A moderately polar solvent that is excellent for compounds with ester functionalities. |
| Ethyl Acetate / Heptane | Variable | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate (the "good" solvent), and heptane (the "bad" solvent) is added dropwise until turbidity appears, which is then cleared by gentle heating before cooling.[6] |
| Methanol / Water | Variable | A common polar mixed-solvent system. The compound is dissolved in hot methanol, and water is added to decrease the overall solubility and induce crystallization upon cooling.[6][12] |
Expert Insight: For compounds like this compound, a single solvent may prove too effective, leading to low recovery. A mixed-solvent system, such as Ethyl Acetate/Heptane, often provides superior control over the crystallization process, allowing for fine-tuning of solubility to maximize both purity and yield.
Detailed Recrystallization Protocol
This protocol outlines the procedure for purifying approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials & Equipment:
-
Crude this compound
-
Selected solvent (e.g., Ethyl Acetate and Heptane)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hot plate with stirring capability
-
Glass funnel (stemless preferred for hot filtration)
-
Fluted filter paper
-
Watch glass
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask with a stir bar.
-
Add approximately 20-25 mL of ethyl acetate.
-
Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions (1-2 mL at a time) until the solid completely dissolves at the boiling point. Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which is necessary for maximizing crystal recovery.[1][9]
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If the hot solution contains visible particulate matter (e.g., dust, inorganic salts), a hot filtration is required.[8][10]
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed 125 mL Erlenmeyer flask on the hotplate.
-
Pour the boiling solution quickly through the filter paper. Trustworthiness: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel, which would result in significant loss of yield.[7]
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Expertise: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities and form small, impure crystals.[5]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[10]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold solvent (ethyl acetate in this case) to create a seal.
-
Turn on the vacuum source and pour the cold slurry of crystals into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount (2 x 5 mL) of ice-cold heptane or a very cold ethyl acetate/heptane mixture. Causality: The crystals are washed with a cold, poor solvent to remove any adhering mother liquor (which contains the dissolved impurities) without re-dissolving the purified product.[1]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.
-
Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air dry completely. For optimal dryness, use a vacuum oven at a mild temperature (~40-50 °C).
-
Process Workflow Diagram
Caption: A flowchart of the purification process.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | Solution is too concentrated; cooling is too rapid; solvent is inappropriate. | Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethyl acetate) and allow it to cool more slowly. |
| No Crystals Form | Solution is not saturated (too much solvent); supersaturation. | Try scratching the inside of the flask with a glass rod at the liquid's surface to provide nucleation sites. Add a "seed crystal" from a previous batch if available. If too much solvent was used, gently boil some off to re-concentrate the solution and cool again. |
| Low Recovery/Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of solvent necessary for dissolution. Ensure filtration apparatus is hot. Always use ice-cold solvent for washing and use it sparingly.[9] |
References
- Safrole, P. (n.d.). Recrystallization and hot filtration. LibreTexts Chemistry.
- Nichols, L. (2022). Recrystallization. LibreTexts Chemistry.
- Wired Chemist. (n.d.). Recrystallization.
- University of California, Davis. (n.d.). Recrystallization1. Chem 3A Lab Manual.
- Barnard College, Columbia University. (n.d.). Recrystallization I. Chemistry Lab Manual.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
- University of Missouri-St. Louis. (n.d.). Recrystallization.
- City University of New York, Baruch College. (2025). Lab: Purification by Recrystallization. CHM 1004 - Fundamentals of Chemistry Labs Techniques.
- Royal Society of Chemistry. (2012). Chemistry Practical Techniques: Recrystallisation, including hot filtration. YouTube.
- LibreTexts Chemistry. (2023). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MIT OpenCourseWare. (2010). Recrystallization. MIT Digital Lab Techniques Manual.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
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Application Notes and Protocols for the Column Chromatography Purification of Brominated Heterocycles
Introduction: The Central Role of Brominated Heterocycles in Drug Discovery
Brominated heterocycles are indispensable building blocks in modern medicinal chemistry and drug development.[1][2] Their unique chemical properties, particularly the reactivity of the carbon-bromine bond, make them versatile intermediates for constructing complex molecular architectures through various cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][3] This strategic functionalization allows for the fine-tuning of a molecule's biological activity, making brominated heterocycles crucial precursors in the synthesis of numerous FDA-approved drugs.[1] Given their importance, the ability to efficiently purify these compounds is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography stands as a cornerstone technique for this purpose, offering a robust and scalable method for isolating brominated heterocycles from complex reaction mixtures.[4][5][6] This guide provides an in-depth exploration of the principles and protocols for the successful column chromatography purification of brominated heterocycles, tailored for researchers, scientists, and drug development professionals.
Core Principles of Column Chromatography for Brominated Heterocycle Purification
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[7][8][9] The separation of brominated heterocycles is governed by their polarity, which is influenced by the heterocyclic core, the position of the bromine atom, and the presence of other functional groups.
A key challenge in the chromatography of halogenated compounds is their potential for "sticky" behavior, where they can interact strongly with the stationary phase, leading to poor peak shape and recovery.[10] This is often attributed to halogen bonding and other non-covalent interactions.[11] Therefore, careful selection of the stationary and mobile phases is critical for successful purification.
Method Development and Optimization
A systematic approach to method development, starting with Thin Layer Chromatography (TLC), is essential for efficient purification.[1][5] TLC provides a rapid assessment of the separation and helps in selecting the optimal solvent system for the column.
Stationary Phase Selection
The choice of stationary phase is dictated by the polarity of the target brominated heterocycle and the impurities present.
| Stationary Phase | Polarity | Ideal for | Considerations |
| Silica Gel | High | Conventional applications, moderately polar compounds.[12] | Most common and cost-effective. Can be acidic, potentially causing degradation of sensitive compounds.[13][14] |
| Alumina | High | Acid-sensitive compounds.[12][15] | Available in acidic, neutral, and basic forms, offering more flexibility. |
| Reversed-Phase (C18) | Non-polar | Highly polar brominated heterocycles.[15] | Uses polar mobile phases (e.g., water/acetonitrile).[15] |
| Amino-functionalized Silica | Medium | Nitrogen-containing heterocycles.[12] | Can improve peak shape for basic compounds. |
| Diol-functionalized Silica | Low | Lipids and other less polar compounds.[12] | Offers different selectivity compared to silica. |
For many standard purifications of brominated heterocycles, silica gel remains the stationary phase of choice due to its versatility and cost-effectiveness.[1][3] However, for particularly basic or acid-sensitive heterocycles, neutral alumina or a functionalized silica phase may be more appropriate.[15]
Mobile Phase Optimization
The mobile phase (eluent) is a crucial parameter that controls the elution of compounds from the column.[7] The goal is to find a solvent system that provides good separation between the desired compound and impurities, ideally with a target Rf value between 0.2 and 0.4 on TLC.[14]
Solvent Systems for Normal Phase Chromatography (Silica Gel/Alumina):
A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The polarity of the mobile phase is increased by increasing the proportion of the polar solvent.[8]
Common Solvent Combinations:
-
Hexanes/Ethyl Acetate
-
Hexanes/Dichloromethane
-
Dichloromethane/Methanol (for more polar compounds)
Gradient Elution:
For complex mixtures with components of widely varying polarities, a gradient elution is often employed.[4][16] This involves gradually increasing the polarity of the mobile phase during the chromatography run, which helps to elute strongly retained compounds in a reasonable time while still providing good separation of less polar components.[16]
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of a generic brominated heterocycle using flash column chromatography, a technique that uses pressure to accelerate the solvent flow.[8][14]
Protocol 1: Dry Loading for Solid Samples
This method is ideal for solid samples or oils that are not readily soluble in the initial mobile phase.[4][17]
Materials:
-
Crude brominated heterocycle
-
Silica gel (for column and sample adsorption)
-
Selected mobile phase solvents
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Sample Adsorption: Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 1-2 times the weight of the crude sample) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[4][17]
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand.
-
Fill the column with dry silica gel to the desired height.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Column Equilibration: Pre-elute the packed column with the initial, least polar mobile phase until the entire silica bed is wetted and equilibrated.[18]
-
Sample Loading: Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.
-
Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the sample layer.
-
Apply pressure (e.g., from a compressed air line) to force the solvent through the column at a steady rate.[14]
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis: Monitor the elution of the compounds by TLC.
-
Product Isolation: Combine the pure fractions containing the desired brominated heterocycle and evaporate the solvent.
Protocol 2: Wet Loading for Liquid or Soluble Samples
This method is suitable for liquid samples or solids that are readily soluble in the mobile phase.[4]
Materials:
-
Same as Protocol 1.
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimum amount of the mobile phase.[17]
-
Carefully pipette the sample solution onto the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution and Fraction Collection: Proceed as described in Protocol 1.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the column chromatography purification of a brominated heterocycle.
Caption: Workflow for Brominated Heterocycle Purification.
Troubleshooting Common Issues
Even with careful planning, challenges can arise during column chromatography.
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system.[15] | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |
| Column overloading.[15] | Reduce the amount of sample loaded onto the column. | |
| Compound Streaking | Compound interacting strongly with acidic silica. | Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase for basic compounds.[15] Consider using neutral alumina.[15] |
| Compound Not Eluting | Mobile phase is not polar enough.[15] | Drastically increase the polarity of the mobile phase or switch to a stronger solvent system. |
| Irreversible adsorption or decomposition on silica.[15] | Test compound stability on a TLC plate before running the column.[13] Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[15] | |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the silica bed is always covered with solvent. Pack the column carefully to avoid air pockets. |
Advanced and Orthogonal Techniques
For particularly challenging separations, more advanced or orthogonal purification techniques may be necessary.
-
Reversed-Phase Chromatography: As mentioned, this is an excellent alternative for highly polar brominated heterocycles that are not well-retained on silica gel.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for very polar compounds and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[15][19]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for halogenated compounds and is a greener alternative to normal and reversed-phase chromatography.[20]
-
Orthogonal Chromatography: Employing a second chromatographic technique with a different separation mechanism (e.g., normal phase followed by reversed-phase) can be a powerful strategy to ensure the purity of the final compound.[21]
Logical Approach to Method Selection
The following diagram outlines a decision-making process for selecting a suitable purification strategy.
Caption: Decision Tree for Purification Method Selection.
Conclusion
The purification of brominated heterocycles by column chromatography is a fundamental and critical step in the synthesis of many important pharmaceutical compounds. A thorough understanding of the principles of chromatography, coupled with a systematic approach to method development, is essential for achieving high purity and yield. By carefully selecting the stationary and mobile phases, employing appropriate loading techniques, and being prepared to troubleshoot common issues, researchers can confidently and efficiently isolate these valuable synthetic intermediates. For particularly challenging separations, the exploration of advanced and orthogonal chromatographic techniques can provide the necessary resolution to ensure the highest standards of purity in drug discovery and development.
References
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Halogenated Molecule Sticking to Column - Chrom
- The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide - Benchchem.
- Optimization of the Mobile Phase Composition | Request PDF - ResearchG
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. [Link]
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- Introducing bromine to the molecular structure as a str
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- Column chrom
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- Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. [Link]
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- HPLC separation of related halogenated aromatic, any one??
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- Column Chromatography Theory - Chemistry Online @ UTSC. [Link]
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- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. [Link]
- Role of Heterocycles in Drug Discovery: An Overview - | World Journal of Advanced Research and Reviews. [Link]
- Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF - ResearchG
- HILIC Purification Strategies for Flash Chrom
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Introduction: The Strategic Importance of Aryl-Substituted Nicotinates
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-hydroxynicotinate with Arylboronic Acids
The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, aryl-substituted 2-hydroxynicotinic acid derivatives are privileged scaffolds found in a variety of pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for creating the crucial carbon-carbon bond between a pyridine ring and an aryl group.[3][4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling between this compound and various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed insights into the selection and causality of experimental parameters, and provide a robust, step-by-step protocol designed for reproducibility and high-yield synthesis.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of the this compound. This forms a square-planar Pd(II) complex.[5][7] This step is often rate-limiting, particularly for electron-rich or sterically hindered halides.
-
Transmetalation : The aryl group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[8] The exact mechanism of transfer can vary, but it results in a diaryl-Pd(II) complex, displacing the halide.[3]
-
Reductive Elimination : The two organic ligands (the nicotinoyl and aryl groups) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Parameters: A Scientist's Guide to Optimization
The success of the Suzuki coupling hinges on the careful selection of several key components. For a substrate like this compound, which is a heteroaryl halide, special considerations are necessary.
The Palladium Catalyst System (Precatalyst and Ligand)
The heart of the reaction is the palladium catalyst. It consists of a palladium source (precatalyst) and a stabilizing ligand.
-
Palladium Precatalyst : Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄.[6][9] Pd(II) sources like Pd(OAc)₂ are often air-stable and convenient but must be reduced in situ to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ can provide faster initiation.[10]
-
Ligand Selection (The Critical Choice) : The ligand stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[5] For electron-deficient heteroaryl halides, oxidative addition can be challenging. Therefore, the use of bulky and electron-rich phosphine ligands is often essential to accelerate this rate-limiting step.[6][9]
-
Recommended Ligands : Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are highly effective.[8][11][12] N-heterocyclic carbenes (NHCs) are also excellent alternatives known for their high stability and activity.[3][13] Standard ligands like PPh₃ may give lower yields or require higher temperatures and catalyst loadings.
-
The Base: Activating the Nucleophile
The base is not merely a spectator; it plays a crucial role in the transmetalation step by converting the boronic acid into a more reactive boronate species.[8]
-
Common Choices : Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[9][10]
-
Causality :
-
Strength : The base must be strong enough to form the boronate but not so strong as to cause unwanted side reactions, such as hydrolysis of the methyl ester on the nicotinate substrate. K₃PO₄ is a moderately strong and highly effective base for many Suzuki couplings.[9]
-
Solubility : The base's solubility in the chosen solvent system is critical for reaction efficiency.[14]
-
Side Reactions : A primary concern is protodeboronation , where the boronic acid reacts with a proton source (like water) to revert to the corresponding arene, reducing the yield.[15] Using anhydrous conditions or a milder base like potassium fluoride (KF) can sometimes mitigate this issue, especially for sensitive boronic acids.[15][16]
-
The Solvent System
The solvent must solubilize the organic substrates, the palladium complex, and, to some extent, the inorganic base.
-
Typical Systems : A mixture of a polar aprotic solvent and water is standard. Common examples include 1,4-dioxane/water, THF/water, or DMF/water.[5][15] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Critical Consideration: Degassing : Palladium(0) catalysts and phosphine ligands are sensitive to oxidation by atmospheric oxygen.[15] It is absolutely essential to use solvents that have been thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes or via freeze-pump-thaw cycles) to prevent catalyst deactivation and ensure reproducibility.[14][15]
Data Presentation: Typical Reaction Conditions
The following table summarizes a generalized set of conditions that serve as an excellent starting point for the coupling of this compound with an arylboronic acid. Optimization may be required for specific arylboronic acids.
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | This compound (1.0 equiv) | The electrophilic partner. |
| Arylboronic Acid | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling.[17] |
| Palladium Precatalyst | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (0.5-1.5 mol%) | Lower catalyst loadings are desirable but may require more active ligands. Difficult couplings may need up to 5 mol%.[9] |
| Ligand | SPhos (2-6 mol%) or P(t-Bu)₃ (2-6 mol%) | Bulky, electron-rich ligands are crucial for this substrate class. A Pd:Ligand ratio of 1:2 is typical.[9] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv) | Ensures efficient formation of the boronate species.[8][9] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) | A robust system that provides good solubility for a wide range of substrates. Must be thoroughly degassed.[10] |
| Temperature | 80 - 100 °C | Sufficient thermal energy to overcome activation barriers. Monitor for potential decomposition of starting materials at higher temperatures. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely critical to prevent oxidation and deactivation of the Pd(0) catalyst.[15] |
Experimental Protocol
This protocol describes a general procedure for a 1.0 mmol scale reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology
-
Reagent Preparation : To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere Setup : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (high-purity nitrogen or argon). Repeat this evacuation/backfill cycle three times to ensure the complete removal of oxygen.[15]
-
Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition : In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add the catalyst and ligand to the reaction mixture as solids under a positive stream of inert gas, or dissolve them in a small amount of degassed solvent and add via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to afford the pure product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[15] 2. Insufficiently active catalyst/ligand system.[9] 3. Poor solubility of reagents. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[15] 2. Screen more active, bulky electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃). Increase catalyst loading to 3-5 mol%.[9] 3. Try a different solvent system (e.g., DMF/water, Toluene/water). |
| Protodeboronation | 1. Boronic acid is sensitive (e.g., electron-deficient). 2. Reaction conditions are too harsh (high temp, strong base).[14] | 1. Use a more stable boronic ester (e.g., pinacol ester).[5] Use a slighty larger excess of the boronic acid (1.5 equiv). 2. Use a milder base (e.g., K₂CO₃, KF) or try anhydrous conditions with K₃PO₄.[15][16] Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for the solvent and ensure a robust inert atmosphere is maintained throughout the reaction.[10] |
| Ester Hydrolysis | The base is too strong or the reaction time at high temperature is too long. | Switch to a milder base like K₂CO₃ or NaHCO₃.[10] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77, 3700-3703. [Link]
- Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Thomas, A. A., & Denmark, S. E. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Walker, S. D., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- ResearchGate. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- ResearchGate. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
- ResearchGate. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]
- ResearchGate. (2021). Optimum conditions for the Suzuki–Miyaura coupling reaction. [Link]
- Das, B., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1). [Link]
- ResearchGate. (2016). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Semantic Scholar. (2013).
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
- Gate Chemistry. (2018).
- National Institutes of Health. (2015).
- National Institutes of Health. (2019). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. [Link]
- Oriental Journal of Chemistry. (2016). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. [Link]
- ResearchGate. (2022). Examples of the synthesis of aryl-and alkyl-substituted derivatives of monoazines using lithium reagents. [Link]
Sources
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- 2. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
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- 17. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Buchwald-Hartwig amination of Methyl 5-bromo-2-hydroxynicotinate
Application Note & Protocol
Title: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of Methyl 5-Amino-2-hydroxynicotinates from Methyl 5-Bromo-2-hydroxynicotinate
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an exceptionally powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] First established in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's broad functional group tolerance and applicability to a wide range of substrates have rendered traditional, harsher methods like the Goldberg reaction or nucleophilic aromatic substitution largely obsolete for many applications.[1]
This guide provides an in-depth analysis and a field-proven protocol for the . This specific substrate presents a unique set of challenges due to its electron-deficient heterocyclic nature and the presence of multiple, potentially reactive functional groups. Successfully navigating these challenges is key to accessing a valuable class of substituted aminopyridine building blocks, which are of significant interest to drug development professionals.
Reaction Principle & Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[3][4] The generally accepted mechanism consists of three primary steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[1][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the reaction.[6][7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[3][8][9]
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]
The efficiency of each step is critically dependent on the choice of ligand, base, and solvent, which collectively modulate the electronic and steric environment of the palladium catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Substrate-Specific Challenges & Strategic Considerations
The structure of this compound presents several challenges that require careful consideration to achieve a successful transformation:
-
Electron-Deficient Heterocycle : Pyridine rings are electron-deficient, which can slow the initial oxidative addition step compared to electron-rich aryl halides. The choice of a highly active, electron-rich phosphine ligand is therefore critical to facilitate this step.[10]
-
Competing Coordination : The pyridine nitrogen and the 2-hydroxy group can potentially coordinate to the palladium center. This chelation can form overly stable intermediates or inhibit catalyst activity, a known challenge in the amination of 2-aminopyridines and related structures.[10]
-
Acidity of the 2-Hydroxy Group : The phenolic proton is acidic and will be deprotonated by the strong bases typically used in this reaction. This can lead to O-arylation as a potential side reaction, although C-N coupling is generally favored. Using a base that is strong enough to deprotonate the amine but minimizes side reactions is crucial.
-
Base-Sensitive Ester : The methyl ester functionality is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. The choice of base and careful control of the reaction temperature are paramount to preserving this group. While strong bases like KOtBu are common, they are often incompatible with esters.[11]
Key Parameter Selection: A Rationale-Driven Approach
A successful protocol is built on the logical selection of each reaction component.
The Catalyst System: Palladium Source and Ligand
The combination of a palladium source and a phosphine ligand dictates the catalyst's activity and scope.
-
Palladium Source : Precatalysts, which are air- and moisture-stable Pd(II) complexes that rapidly form the active Pd(0) species in situ, are highly recommended for reproducibility.[4] G3 or G4 precatalysts based on ligands like BrettPhos or RuPhos are excellent choices. Alternatively, a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a standalone ligand can be used, though this may require an in-situ reduction step.[4]
-
Ligand Selection : For electron-deficient heteroaryl halides, bulky, electron-rich biarylmonophosphine ligands are the state-of-the-art.[12][13]
-
BrettPhos : Often the ligand of choice for coupling primary amines. Its steric bulk can promote the reductive elimination step and provide selectivity.[11][14] DFT studies suggest that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step.[15][16][17]
-
RuPhos : An excellent, versatile ligand for a wide range of secondary amines.[11][18] For the Pd-RuPhos system, reductive elimination is often rate-limiting.[15][16][17]
-
Xantphos : A bidentate ligand with a large bite angle that has shown broad utility and success in aminations of heteroaryl halides.[12][19][20]
-
Recommendation : For a general starting point with this substrate, a BrettPhos or RuPhos based G4-palladacycle is recommended due to their proven efficacy with challenging heteroaryl systems.
Base Selection: Balancing Reactivity and Functional Group Tolerance
The base plays a critical role in deprotonating the amine but must be chosen carefully to avoid ester hydrolysis.[8][9][21]
| Base | pKaH (Conjugate Acid) | Advantages | Disadvantages |
| NaOt-Bu | ~19 | Highly active, promotes fast reactions. | Often too harsh for base-sensitive groups like esters.[11] |
| LiHMDS | ~26 | Very strong, can enable reactions with poorly nucleophilic amines. | Can be too aggressive; potential for side reactions. |
| K₃PO₄ | ~12.3 | Mild, excellent choice for substrates with sensitive functional groups.[4] | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | ~10.3 | Mild and often effective, good solubility in some organic solvents.[4] | Generally less reactive than phosphate or alkoxide bases. |
Recommendation : Potassium phosphate (K₃PO₄) is the optimal choice for this transformation. It is strong enough to facilitate the catalytic cycle while being sufficiently mild to minimize hydrolysis of the methyl ester.
Solvent Selection
The solvent must be aprotic and capable of solubilizing the reactants and catalyst.
-
Toluene : A common, non-polar solvent that often gives good results.[11]
-
1,4-Dioxane : A polar aprotic solvent that is also widely used and can enhance the solubility of polar reagents.
-
tert-Butanol (t-BuOH) or tert-Amyl Alcohol : Can be effective, sometimes used as a co-solvent.
Recommendation : 1,4-Dioxane or Toluene are excellent starting points. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Detailed Experimental Protocol: Amination with Aniline
This protocol describes a representative procedure for the coupling of this compound with aniline.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
BrettPhos Pd G4 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous fine powder (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 232 mg, 1.0 mmol), potassium phosphate (424 mg, 2.0 mmol), and BrettPhos Pd G4 (18 mg, 0.02 mmol).
-
Reagent Addition : Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Add aniline (110 µL, 1.2 mmol) via syringe.
-
Reaction Execution : Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to check for the consumption of the starting bromide.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired Methyl 5-(phenylamino)-2-hydroxynicotinate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Base is not strong enough or is hydrated. | 1. Ensure all reagents and solvents are anhydrous and properly degassed. Use a fresh bottle of precatalyst.2. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly dried, finely ground K₃PO₄. Consider a stronger base like Cs₂CO₃ if ester hydrolysis is not observed. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of -Br with -H).2. Ester hydrolysis.3. Dimerization or other side reactions. | 1. This can occur if moisture is present or if the ligand is not optimal. Ensure anhydrous conditions. Screen alternative ligands (e.g., RuPhos).2. Lower the reaction temperature. Ensure a milder base (K₃PO₄) is used.3. Lower catalyst loading or temperature. |
| Starting Material Recovered | 1. Reaction has not gone to completion.2. Oxidative addition is too slow. | 1. Extend the reaction time.2. Switch to a more electron-rich ligand or a more active precatalyst system. |
Safety Precautions
-
Reagents : Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like dioxane and toluene are flammable and have associated health risks.
-
Inert Atmosphere : Schlenk line techniques require proper training to handle pressurized gas cylinders and vacuum lines safely.
-
Pressure : When heating sealed reaction vials, use a blast shield and ensure the vial is not filled more than one-third full to accommodate potential pressure buildup.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- National Institutes of Health. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications.
- PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
- National Institutes of Health. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
- Dalton Transactions (RSC Publishing). (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides.
- PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- ResearchGate. (n.d.). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- ResearchGate. (n.d.). BrettPhos.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- ResearchGate. (n.d.). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study.
- ResearchGate. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- National Institutes of Health. (n.d.). Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions.
- ResearchGate. (2021). (PDF) Crystal structure of the RuPhos ligand.
- Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
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Application Notes & Protocols: Synthesis of Bioactive Molecules Using Methyl 5-bromo-2-hydroxynicotinate
Executive Summary
Methyl 5-bromo-2-hydroxynicotinate is a highly versatile heterocyclic building block pivotal in modern medicinal chemistry and drug discovery. Its strategic arrangement of functional groups—a pyridine core common in pharmaceuticals, a reactive bromine atom at the C-5 position, a nucleophilic 2-hydroxy group (existing in tautomeric equilibrium with its pyridone form), and a modifiable methyl ester—offers a trifecta of synthetic handles for constructing diverse molecular architectures. This guide provides an in-depth exploration of its reactivity, detailed protocols for key transformations, and strategic insights into its application for synthesizing novel bioactive molecules. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental design.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful synthetic campaign.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 120034-05-1 | [1][2] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | 181-183 °C | [1] |
| Boiling Point | 346.4 °C at 760 mmHg (Predicted) | [1] |
| Storage | Keep Cold, Store in a dry, well-ventilated place | [1][4] |
Safety and Handling Protocol
This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.
-
Hazard Identification : The compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Handling : Avoid generating dust. Use only in a well-ventilated area.[4] Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]
-
First Aid Measures :
-
Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed selectively. The bromine atom is the primary electrophilic center for palladium-catalyzed cross-coupling reactions. The 2-hydroxy/pyridone tautomerism influences the ring's electronics and provides a site for O-alkylation, while the ester can be hydrolyzed or converted to an amide.
Diagram 1: Key reactive sites on this compound.
Key Synthetic Transformations: Detailed Protocols
The following protocols are foundational for elaborating the core scaffold. They are based on established methodologies for similar substrates and should be optimized for specific reaction partners.[8][9]
Protocol: Suzuki-Miyaura Cross-Coupling
This reaction is the cornerstone for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl or heteroaryl moieties.
-
Principle : A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8]
Diagram 2: General workflow for a Suzuki-Miyaura coupling reaction.
-
Materials :
| Reagent | M.W. | Stoichiometry | Example Amount |
| This compound | 232.03 | 1.0 equiv | 232 mg (1.0 mmol) |
| Arylboronic Acid | Variable | 1.2-1.5 equiv | 1.2-1.5 mmol |
| Pd(PPh₃)₄ | 1155.56 | 3-5 mol% | 35-58 mg |
| K₂CO₃ or Cs₂CO₃ | 138.21 | 2-3 equiv | 276-415 mg |
| Solvent (Dioxane/H₂O, 4:1) | - | - | 5 mL |
-
Step-by-Step Protocol :
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[10]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[11]
-
Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL H₂O) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Rationale & Troubleshooting :
-
Catalyst Choice : Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging or sterically hindered substrates, consider using a more active catalyst system, such as Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos.[8]
-
Base Selection : Carbonates are standard; cesium carbonate (Cs₂CO₃) is more soluble and often provides better results for less reactive substrates.
-
Troubleshooting : Low yield may be due to catalyst deactivation (ensure degassing is thorough) or poor solubility. If starting material remains, consider increasing the temperature or switching to a higher-boiling solvent like DMF. Formation of a homocoupled boronic acid byproduct suggests the presence of oxygen.
-
Protocol: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, a critical step in synthesizing many bioactive amines.
-
Principle : A palladium catalyst, in conjunction with a specialized phosphine ligand and a strong, non-nucleophilic base, facilitates the coupling of an aryl halide with a primary or secondary amine.
-
Materials :
| Reagent | Stoichiometry |
| This compound | 1.0 equiv |
| Amine (e.g., Morpholine) | 1.2 equiv |
| Pd₂(dba)₃ | 2 mol% |
| XPhos or BINAP | 4-5 mol% |
| Sodium tert-butoxide (NaOtBu) | 1.4 equiv |
| Anhydrous Toluene | - |
-
Step-by-Step Protocol :
-
In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 equiv) to a dry sealed tube.[9]
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 6-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Rationale & Troubleshooting :
-
Ligand is Key : The choice of phosphine ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often required to promote the reductive elimination step.
-
Base Sensitivity : The reaction requires a strong, non-nucleophilic base. NaOtBu is common, but LHMDS or K₃PO₄ can also be effective. The base is sensitive to moisture, so anhydrous conditions are paramount.
-
Troubleshooting : Failure of the reaction is often due to oxygen or moisture poisoning the catalyst or reacting with the base. Ensure all reagents and solvents are scrupulously dry. If hydrodebromination (replacement of Br with H) is observed, it may indicate a problem with the catalytic cycle; screening different ligands is the best approach.
-
Multi-Step Synthesis: A Conceptual Pathway
To illustrate the power of this building block, consider a hypothetical pathway to a kinase inhibitor-like scaffold. This involves sequential application of the core reactions.
Diagram 3: Conceptual multi-step synthesis of a bioactive scaffold.
This pathway demonstrates how C-C, C-O, and C-N bonds can be systematically formed around the pyridine core, starting from a single, versatile reagent. The initial Suzuki coupling installs a key recognition element for a hypothetical protein target. Subsequent hydrolysis of the ester unmasks a carboxylic acid, which is then coupled with an amine to introduce another point of diversity and potential hydrogen bonding interactions, common features in kinase inhibitors.
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of complex, biologically relevant molecules. Its well-defined reactive sites allow for selective and high-yielding transformations through robust and scalable protocols like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By mastering these core reactions, researchers can rapidly access a vast chemical space, accelerating the discovery and development of next-generation therapeutics.
References
- Al-Hussain, S. A., et al. "Synthesis of Biologically Active Molecules through Multicomponent Reactions." Molecules, 2022. [Link]
- Mátravölgyi, B. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules, 2022. [Link]
- Chan, E., et al. "The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits." RSC Medicinal Chemistry, 2022. [Link]
- MDPI, "Special Issue : Synthesis of Bioactive Compounds." Molecules. [Link]
- Mustafa, G., et al. "Methyl 5-bromo-2-hydroxybenzoate." Acta Crystallographica Section E, 2012. [Link]
- ResearchGate, "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine". [Link]
- MDPI, "Bioactive Molecules: Isolation, Synthesis, Analysis, and Application in Medicinal Chemistry." Molecules. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxynicotinate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-hydroxynicotinate. Recognizing the nuances and challenges inherent in this multi-step synthesis, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields and impurities. The protocols and insights provided herein are grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.
Introduction to Synthetic Strategies
The synthesis of this compound, a key intermediate in pharmaceutical development, can be approached through two primary routes. Each pathway presents a unique set of challenges and optimization opportunities.
Route 1: Bromination and Esterification This classic approach involves the bromination of 2-hydroxynicotinic acid to yield 5-bromo-2-hydroxynicotinic acid, followed by a Fischer esterification to obtain the final product. While seemingly straightforward, yield can be compromised by side reactions during bromination and equilibrium limitations in the esterification step.
Route 2: Sandmeyer Reaction An alternative pathway begins with the formation of 2-amino-5-bromoisonicotinic acid methyl ester, which is then converted to the target molecule via a diazotization and hydrolysis (Sandmeyer) reaction. This route can offer high yields but requires careful control of the unstable diazonium salt intermediate.[1][2]
Below is a logical workflow for troubleshooting low yields in the synthesis of this compound, outlining the key decision points and optimization pathways for both major synthetic routes.
Caption: Troubleshooting workflow for this compound synthesis.
Troubleshooting Guide: Route 1 - Bromination and Esterification
This section addresses common issues encountered during the bromination of 2-hydroxynicotinic acid and the subsequent Fischer esterification.
Part A: Bromination of 2-Hydroxynicotinic Acid
Q1: My bromination of 2-hydroxynicotinic acid is resulting in a low yield of 5-bromo-2-hydroxynicotinic acid. What are the likely causes?
Low yields in this electrophilic aromatic substitution are often due to incomplete reaction or the formation of undesired side products. Consider the following:
-
Incomplete Reaction: The pyridine ring is electron-deficient, making this reaction inherently slower than the bromination of more activated aromatic systems. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Formation of Dihalogenated Byproducts: A common issue is the formation of 3,5-dibromo-2-hydroxypyridine due to the replacement of the carboxylic acid group with a second bromine atom.[3] This is particularly prevalent under harsh acidic conditions or with an excess of the brominating agent.[3]
-
Poor Quality of Reagents: Ensure that the 2-hydroxynicotinic acid is of high purity and the brominating agent (e.g., sodium hypobromite) is freshly prepared.
Experimental Protocol for Optimized Bromination:
A robust method for the bromination of 2-hydroxynicotinic acid involves the use of sodium hypobromite in a strongly alkaline solution, which helps to minimize the formation of dihalogenated impurities.[3][4]
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath (0°C), add bromine (0.17 mole) to a solution of 50% sodium hydroxide (0.25 mole) in water.[4]
-
Reaction Setup: In a separate reaction vessel, dissolve 2-hydroxynicotinic acid (0.07 mole) in a 50% sodium hydroxide solution (0.21 mole) diluted with water.[4]
-
Bromination: To the solution of 2-hydroxynicotinic acid, add the freshly prepared sodium hypobromite solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. An additional portion of sodium hypobromite solution can be added if the reaction is incomplete, followed by another 24 hours of stirring.[4]
-
Work-up and Purification: Cool the reaction mixture in an ice bath and carefully acidify with 12N hydrochloric acid to precipitate the product. The solid can be collected by filtration and recrystallized from isopropanol or 95% ethanol to yield the purified 5-bromo-2-hydroxynicotinic acid.[4] A yield of approximately 63.5% can be expected with this method.[4]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Freshly prepared Sodium Hypobromite | Ensures reactivity and avoids degradation. |
| pH | Strongly alkaline (pH > 12) | Minimizes decarboxylation and subsequent dihalogenation.[3] |
| Temperature | 0°C for hypobromite prep, RT for reaction | Controls the exothermic reaction and prevents side reactions. |
| Work-up | Acidification with strong acid (e.g., HCl) | Precipitates the carboxylic acid product. |
| Purification | Recrystallization (Isopropanol/Ethanol) | Removes unreacted starting material and impurities.[4] |
Part B: Fischer Esterification of 5-bromo-2-hydroxynicotinic acid
Q2: The Fischer esterification of my 5-bromo-2-hydroxynicotinic acid is giving a low yield. How can I improve this?
The Fischer esterification is an equilibrium-controlled reaction, and low yields are typically due to an unfavorable equilibrium position or product hydrolysis during work-up.[5][6][7]
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[5][7] To drive the reaction towards the product, Le Châtelier's principle must be applied.
-
Product Hydrolysis: During the work-up, if the acidic reaction mixture is exposed to excessive amounts of water before neutralization, the ester product can hydrolyze back to the carboxylic acid.
-
Steric Hindrance and Electronic Effects: While not severe in this case, the substituents on the pyridine ring can influence the reactivity of the carboxylic acid.
Experimental Protocol for Optimized Fischer Esterification:
This protocol utilizes a large excess of methanol as both the reactant and solvent, with a strong acid catalyst to drive the reaction to completion.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-2-hydroxynicotinic acid in a large excess of anhydrous methanol (e.g., 20-50 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 mL per gram of acid).[8][9]
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or silica gel chromatography.
| Parameter | Recommended Condition | Rationale |
| Alcohol | Large excess of anhydrous methanol | Acts as both reactant and solvent, shifting the equilibrium towards the ester.[5] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Protonates the carbonyl oxygen, making it more electrophilic.[6] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Water Removal | Use of anhydrous reagents | Prevents the reverse reaction (hydrolysis). |
| Work-up | Neutralization with NaHCO₃ | Quenches the acid catalyst and prevents product hydrolysis.[8] |
Troubleshooting Guide: Route 2 - Sandmeyer Reaction
This section focuses on potential issues during the diazotization of 2-amino-5-bromoisonicotinic acid methyl ester and the subsequent hydrolysis to the final product.
Q3: I am attempting the Sandmeyer route, but my yields are low. What are the critical parameters to control?
The Sandmeyer reaction's success hinges on the careful formation and handling of the intermediate diazonium salt, which can be unstable.[10][11][12]
-
Diazonium Salt Instability: Pyridine-2-diazonium salts are known to be particularly unstable and are generally not isolated.[11] Decomposition can occur if the temperature is not strictly controlled, leading to a variety of byproducts and a lower yield.
-
Incomplete Diazotization: Insufficient nitrous acid or improper reaction conditions can lead to incomplete conversion of the starting amine to the diazonium salt.
-
Side Reactions during Hydrolysis: The hydrolysis of the diazonium salt to the hydroxyl group can be accompanied by side reactions if not performed under optimal conditions.
Experimental Protocol for an Optimized Sandmeyer Reaction:
This high-yield protocol is adapted from a patented procedure and emphasizes strict temperature control.[1][2]
-
Diazotization:
-
In a three-neck flask, suspend 2-amino-5-bromoisonicotinic acid methyl ester (0.216 mol) in a mixture of 9% dilute sulfuric acid (875 mL) and crushed ice (1 kg).
-
Cool the mixture to approximately 0°C in an ice bath.
-
While stirring, slowly add a solution of sodium nitrite (1.710 mol) in water (175 mL) dropwise, maintaining the temperature at or below 5°C.
-
-
Hydrolysis:
-
After the addition of sodium nitrite is complete, allow the reaction to stir at 20°C for 2 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture and wash the filter cake with water.
-
Combine the filtrate and washings, and adjust the pH to 6-7.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by filtration through a silica gel pad, eluting with chloroform, to yield the final product as a yellow solid (reported yield of 91%).[1][2]
-
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5°C | Crucial for the stability of the pyridine diazonium salt.[13] |
| Reagents | Sodium nitrite in dilute sulfuric acid | Generates nitrous acid in situ for diazotization. |
| Hydrolysis Temperature | 20°C | Allows for the controlled conversion of the diazonium salt to the hydroxyl group. |
| pH Adjustment | Adjust to 6-7 before extraction | Ensures the product is in a neutral form for efficient extraction. |
| Purification | Silica gel filtration | Removes polar impurities and unreacted starting materials. |
digraph "Sandmeyer_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Amino_Ester [label="2-Amino-5-bromoisonicotinic\nacid methyl ester"]; Diazonium_Salt [label="Intermediate Pyridine\nDiazonium Salt", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Amino_Ester -> Diazonium_Salt [label="NaNO₂, H₂SO₄, 0-5°C"]; Diazonium_Salt -> Product [label="H₂O, 20°C\n(-N₂ gas)"]; }
Caption: Key steps in the Sandmeyer synthesis of this compound.
Frequently Asked Questions (FAQs)
Q4: What are the critical quality attributes of the starting material, 2-hydroxynicotinic acid?
The purity of 2-hydroxynicotinic acid is paramount. Impurities can lead to the formation of colored byproducts and complicate purification. It is advisable to use a starting material with a purity of at least 98%. The physical form (e.g., fine powder) can also affect its dissolution rate in the reaction medium.
Q5: Are there any specific safety precautions to consider during the Sandmeyer reaction?
Yes. Diazonium salts, particularly when dry, can be explosive.[12][14] Although the diazonium salt in this procedure is generated and used in situ, it is crucial to maintain the recommended low temperatures to prevent uncontrolled decomposition. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Q6: My final product has a persistent yellow color. How can I decolorize it?
A yellow tint in the final product may indicate the presence of trace impurities. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of chloroform and hexane) is often effective.[4][15] In some cases, a charcoal treatment during recrystallization can help remove colored impurities.
Q7: Can I use a different acid catalyst for the Fischer esterification?
While sulfuric acid is commonly used, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be effective and are sometimes easier to handle as they are solids.[6][7] Lewis acids have also been reported as catalysts for Fischer esterification.[6] The choice of catalyst may require some optimization of the reaction conditions.
Q8: What are the recommended storage conditions for this compound?
As with many organic compounds, it is best to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation over time.
References
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- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Ternopil Bioscience. PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CARBOXYLIC ACIDS AMIDES. 2022.
- ResearchGate. Structures, Stability, and Safety of Diazonium Salts.
- Google Patents. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
- Beilstein Journal of Organic Chemistry. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. 2015.
- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. 2020.
- Oxford Academic. Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. 2017.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
- Chemistry Steps. Fischer Esterification.
- Organic Chemistry Portal. Fischer Esterification.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Reddit. Sandmeyer type reaction troubleshoot. 2024.
- Wikipedia. Fischer–Speier esterification.
- Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
- OperaChem. Fischer Esterification-Typical Procedures. 2024.
- Reddit. Troubleshooting a Sandmeyer reaction. 2019.
- National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 2018.
- PubChem. 2-Hydroxynicotinic acid.
- Reddit. How can I improve the yield of my Fischer Esterification?. 2020.
- Google Patents. US5302748A - Esterification process.
- National Institutes of Health. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
- National Institutes of Health. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- National Institutes of Health. Methyl 5-bromo-2-hydroxybenzoate.
- SLS Ireland. 2-Hydroxypyridine-3-carboxylic.
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Technical Support Center: Optimization of Suzuki Coupling with Methyl 5-bromo-2-hydroxynicotinate
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-hydroxynicotinate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable building block. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The structure of this compound presents a unique set of challenges. The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with its 2-pyridone form, and the pyridine nitrogen itself is a potential ligand for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, making careful condition selection paramount for success.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to consider before starting your experiments.
Q1: What are the primary challenges I should anticipate with this specific Suzuki coupling?
You should be aware of three main challenges:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, potentially displacing your phosphine ligand and deactivating the catalyst. This is a well-documented issue known as "The 2-Pyridyl Problem."[3]
-
Substrate Reactivity: The electronic nature of the pyridine ring, influenced by both the electron-donating hydroxyl group and the electron-withdrawing methyl ester, can affect the rate-limiting oxidative addition step. While electron-deficient rings generally react faster, the overall electronic balance here requires careful catalyst and ligand selection.[4]
-
Side Reactions: The 2-hydroxypyridine motif and the boronic acid partner are susceptible to several side reactions, including protodeboronation of the boronic acid and dehalogenation of the starting material, especially under harsh basic conditions or at elevated temperatures.[5][6]
Q2: What is a reliable set of starting conditions for a screening reaction?
For an initial screening experiment, it is crucial to start with conditions known to be robust for heteroaryl couplings. We recommend the following as a starting point, which can then be optimized.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents. Using a slight excess ensures complete consumption of the limiting halide. Purity is critical; impurities can poison the catalyst.[7] |
| Catalyst | PdCl₂(dppf) or Pd₂(dba)₃ | 2-5 mol%. PdCl₂(dppf) is a reliable air-stable Pd(II) precatalyst. Pd₂(dba)₃ is a Pd(0) source and must be paired with a ligand.[2][8] |
| Ligand | dppf (if using PdCl₂) or XPhos | 4-10 mol% (if using Pd₂(dba)₃). Bulky, electron-rich phosphine ligands like XPhos are often superior as they promote oxidative addition and can outcompete the pyridine nitrogen for palladium coordination.[5][9] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents. These are effective bases for promoting the crucial transmetalation step. K₃PO₄ is often used in more challenging couplings.[2][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | 0.1 - 0.2 M concentration. The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the active boronate species.[5][11] |
| Temperature | 80 - 100 °C | This temperature range is typically sufficient to overcome the activation barriers for the catalytic cycle steps without causing significant thermal decomposition.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial. The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing leads to catalyst oxidation, homocoupling, and low yields.[6] |
Q3: How do I choose between a boronic acid and a boronate ester (e.g., pinacol ester)?
The choice involves a trade-off between reactivity and stability.[12]
-
Boronic Acids: Are generally more reactive and can lead to faster reaction times.[12][13] However, they are more prone to decomposition pathways like protodeboronation, especially electron-deficient and heteroaryl boronic acids.[5][14]
-
Boronate Esters (BPin): Offer significantly enhanced stability, making them easier to handle, purify, and store.[12] They are more resistant to protodeboronation. This stability can lead to more reproducible results and higher isolated yields in complex syntheses, even if the reaction itself is slightly slower.[5]
Recommendation: If you are struggling with low yields due to boronic acid decomposition, switching to the corresponding pinacol ester is a highly recommended troubleshooting step.[5]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Problems
This section is formatted to help you diagnose issues based on your experimental observations.
Scenario 1: Low or No Product Formation
Q: My reaction shows very low conversion, or it has failed completely. What are the first things I should verify?
Before spending time on extensive optimization, it is critical to ensure the fundamentals are correct. A failure at this stage is often due to an easily correctable setup issue.
Caption: Initial troubleshooting workflow for reaction failure.
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[6] Ensure your solvents have been rigorously degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas throughout.[5]
-
Reagent Quality: Boronic acids can degrade on storage, leading to inactive material.[6] Use a fresh or recently purified sample. Solvents, especially ethers like dioxane or THF, must be anhydrous and peroxide-free.[6] The base should be a finely ground powder to ensure maximum surface area and reproducibility.[6]
-
Stirring: If your reaction mixture is heterogeneous (e.g., the base is not fully dissolved), vigorous stirring is essential to ensure effective mixing and mass transport.[6]
Q: My fundamentals are solid, but my yield is still poor. What parameters should I optimize?
If the basic setup is correct, the issue lies in the reaction chemistry. A systematic screen of parameters is the next logical step.
-
Screen Ligands: This is often the most impactful variable. For this substrate, catalyst inhibition is a primary suspect. Switch from a general-purpose ligand like PPh₃ or even dppf to a more specialized, bulky, and electron-rich Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos).[5][15] These ligands are designed to stabilize the palladium center and accelerate the key catalytic steps, making them more resilient to coordination from the pyridine substrate.[15][16]
-
Screen Bases: The choice of base is critical for activating the boronic acid.[17] If K₂CO₃ is giving low yields, try a stronger base like Cs₂CO₃ or K₃PO₄.[5][10] The larger cation of cesium carbonate can increase the solubility of the base and the reactivity of the boronate complex.
-
Increase Temperature: If kinetics are slow, increasing the temperature in 10-20 °C increments can overcome the activation energy for a sluggish oxidative addition or transmetalation step.[5] Monitor for decomposition of starting materials at higher temperatures.
Scenario 2: Significant Side Product Formation
Q: I'm observing a significant amount of my starting material, Methyl 5-H-2-hydroxynicotinate (dehalogenation). Why is this happening and how can I fix it?
This side reaction, often called protodebromination, occurs when the C-Br bond is replaced by a C-H bond. It's a common issue with heteroaryl boronic acids.[5]
Mechanism: This typically happens after oxidative addition. The resulting Aryl-Pd(II)-Br intermediate can react with a hydride source before it has a chance to undergo transmetalation. The hydride source can be trace water, the solvent, or even the boronic acid itself under certain conditions.[6]
Solutions:
-
Use a Milder Base: Strong bases can accelerate this side reaction. Switching to a milder base like potassium fluoride (KF) can be effective.[5]
-
Use a More Stable Boron Reagent: As mentioned in the FAQ, boronate esters (BPin) or trifluoroborate salts (BF₃K) are significantly more stable and less prone to protodeboronation.[5]
-
Employ Anhydrous Conditions: If the problem is severe, removing water from the system can help. Use anhydrous solvents with a base like potassium trimethylsilanolate (TMSOK).[5]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to disfavor the decomposition pathway.[5]
Q: My mass spec shows a byproduct corresponding to the homocoupling of my boronic acid. What causes this?
Boronic acid homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is almost always a sign of oxygen in your reaction vessel.[4]
Mechanism: The presence of O₂ can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then enter a catalytic cycle that couples two molecules of the boronic acid.[4]
Solution: The primary solution is to improve your degassing procedure. Ensure all solvents and the reaction headspace are scrupulously free of oxygen before heating.[4][6]
Scenario 3: Purification Challenges
Q: I have a decent crude yield, but my product is difficult to purify from residual catalyst or byproducts. What strategies can I use?
Purification of nicotinic acid derivatives can be challenging due to their polarity and potential to chelate metals.[18]
-
Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction. Dilute the reaction mixture with a solvent like ethyl acetate.
-
Wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃. This will remove unreacted acidic boronic acid into the aqueous layer.[18]
-
A subsequent wash with a mild acid like 1M HCl may help remove some basic impurities, but be cautious of hydrolyzing your methyl ester.
-
A final brine wash will help remove residual water before drying the organic layer.[19]
-
-
Chromatography:
-
Silica gel column chromatography is the standard method.[19]
-
If your product and a non-polar impurity (like boronic acid homocoupling byproduct) are co-eluting, ensure the acid-base workup was effective.
-
If the product is streaking on the column, it may be interacting too strongly with the silica. Try adding a small amount (0.5-1%) of a modifier like triethylamine (if the product is basic) or acetic acid (if the product is acidic) to your eluent system.
-
Part 3: Optimized Experimental Protocol
This protocol incorporates best practices for the Suzuki coupling of this compound, designed to maximize success and minimize side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (Aryl-BPin) (1.3 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of Argon, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2 mol%) and XPhos (4.4 mol%) and add them to the Schlenk flask against the positive argon flow.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[2]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water and degas it thoroughly by sparging with Argon for at least 20 minutes. Add the degassed solvent via syringe to the reaction flask to achieve a concentration of ~0.15 M with respect to the starting halide.[2]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material. A typical reaction time is 12-24 hours.[19]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[19]
Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.[2][20]
References
- Vertex AI Search Grounding API, The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Benchchem, Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Benchchem, Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
- Benchchem, A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- ChemRxiv, Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Wiley Online Library, Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts, Suzuki-Miyaura Coupling.
- Organic Chemistry Portal, Suzuki Coupling.
- Chemistry LibreTexts, 2.6: Suzuki-Miyaura Coupling.
- Reddit, How to approach choosing reaction conditions for Suzuki?.
- ResearchGate, Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Counterc
- Benchchem, The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Wiley Online Library, The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- CovaSyn, Optimizing Suzuki Coupling Reactions.
- ResearchGate, Which conditions are favorable for the efficient Suzuki coupling?.
- NIH, Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- ResearchGate, Role of a base in Suzuki-Miyaura reaction | Request PDF.
- Benchchem, Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Benchchem, comparative study of different bases in Suzuki-Miyaura coupling reactions..
- ResearchGate, How to purify Nicotinic acid derivatives
- ResearchGate, Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ACS Publications, Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Wikipedia, Suzuki reaction.
- Reddit, Diagnosing issues with a failed Suzuki coupling?.
- Benchchem, Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- MDPI, Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions.
- Reddit, Why am I getting low yield for my Suzuki coupling reaction?.
- PMC, The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- ResearchGate, Table 1 .
- NIH, Suzuki–Miyaura cross-coupling optimization enabled by autom
- Semantic Scholar, The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Benchchem, Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- YouTube, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- ResearchGate, Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid deriv
- ResearchGate, Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Benchchem, Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- Reddit, Struggling with Suzuki Reaction.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Books, Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Sonogashira Couplings of Bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with the Sonogashira coupling of bromopyridines. The unique electronic properties of the pyridine ring, particularly the coordinating nitrogen atom, introduce specific hurdles not always encountered with standard aryl bromides. This resource will help you diagnose reaction failures, optimize conditions, and achieve successful C(sp²)-C(sp) bond formation.
Troubleshooting Guide: From Failed Reaction to Desired Product
This section is structured to address the most common symptoms of a failed or low-yielding Sonogashira coupling involving bromopyridines, providing a logical workflow to identify and solve the underlying issues.
Issue 1: Low to No Conversion of Bromopyridine Starting Material
This is the most frequent and frustrating outcome. When your TLC or LC-MS shows predominantly unreacted starting material, a systematic evaluation of your reaction components and conditions is necessary.
Question: My reaction has stalled, showing only starting material. Where should I begin my investigation?
Answer: A stalled reaction points to a fundamental problem with the catalytic cycle. The primary suspects are catalyst inactivity, improper reaction conditions, or issues with the reagents themselves.
1. Catalyst System Integrity:
-
Palladium Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, forming inactive or less active catalytic species.[1][2] This is a primary reason for failure with pyridine substrates.
-
Solution: Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or di-tert-butylneopentylphosphine (DTBNpP).[2][3] These ligands can sterically shield the palladium center, hindering coordination by the pyridine nitrogen and preserving catalytic activity.[2] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions are suitable for its in situ reduction to the active Pd(0) species.[4][5] The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[5][6]
-
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is essential in the traditional Sonogashira mechanism for the formation of the copper acetylide intermediate.[4] However, it is sensitive to oxidation.
-
Solution: Use a freshly opened bottle of CuI or purify older batches. The color should be off-white to tan; a significant green or blue tint indicates oxidation.
-
2. Reaction Conditions:
-
Insufficient Degassing: Oxygen is detrimental to the Sonogashira reaction. It can oxidize and decompose the active Pd(0) catalyst and phosphine ligands, and also promotes the unwanted homocoupling of the alkyne (Glaser coupling).[1][5][6]
-
Solution: Rigorous degassing of all solvents and the reaction headspace is critical.[6] Employ techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an adequate duration.
-
-
Sub-optimal Temperature: While many Sonogashira reactions are run at room temperature, the oxidative addition of aryl bromides is often the rate-limiting step and can be sluggish.[7]
-
Inappropriate Base or Solvent: The base is crucial for deprotonating the terminal alkyne.[2] The solvent must solubilize all components.
-
Solution: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard, often used in excess or as the solvent itself.[2][4] Ensure the base is anhydrous.[5] For solvents, DMF, THF, dioxane, and toluene are common choices.[1][5][7] Note that strongly coordinating solvents like DMF can sometimes hinder the reaction.[7]
-
Troubleshooting Workflow for Low/No Conversion
Caption: A decision tree for troubleshooting low conversion.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
The appearance of a significant amount of alkyne dimer as a byproduct indicates that the copper-mediated side reaction is outcompeting the desired cross-coupling.
Question: My main byproduct is the dimer of my terminal alkyne. How can I suppress this Glaser coupling?
Answer: Glaser coupling is a classic side reaction in copper-catalyzed Sonogashira couplings, heavily promoted by the presence of oxygen.[5][6]
-
Strictly Anaerobic Conditions: This is the most critical factor. Any oxygen present will facilitate the oxidative homocoupling of the copper acetylide intermediate.
-
Solution: Enhance your degassing procedures. Using Schlenk techniques or a glovebox is highly recommended.[5]
-
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling.[6]
-
Solution: Use the minimum effective amount of CuI, typically ranging from 1-5 mol%. Titrate the loading down to find the optimal balance.
-
-
Slow Addition of Alkyne: Adding the alkyne slowly can maintain a low concentration of the reactive copper acetylide, disfavoring the bimolecular homocoupling pathway.[6]
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, eliminating copper entirely is the most effective solution.
-
Solution: Copper-free Sonogashira protocols have been developed that are highly effective.[10][11] These systems often rely on specific, highly active palladium/ligand complexes and may require different bases (e.g., Cs₂CO₃, K₂CO₃) or solvents.[3][12] A notable advantage is the avoidance of Glaser byproducts.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which position on the bromopyridine ring is most reactive?
The reactivity of bromopyridines in Sonogashira coupling is influenced by the electronic effect of the ring nitrogen. Generally, positions that are more electron-deficient are more reactive towards oxidative addition. The order of reactivity is typically 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. Electron-donating groups on the ring will decrease reactivity, while electron-withdrawing groups will increase it.[13]
Q2: My reaction turns black immediately. What does this mean?
The formation of a black precipitate is almost always palladium black, which is finely divided, elemental palladium that has precipitated from the solution.[5][6] This indicates that your active Pd(0) catalyst has decomposed and agglomerated, rendering it inactive.[6] Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[5][6]
Q3: Can I use a Pd(II) precatalyst like PdCl₂(PPh₃)₂ directly?
Yes, Pd(II) precatalysts are commonly used. They are typically reduced in situ to the active Pd(0) species by reagents in the reaction mixture, such as an amine base or a phosphine ligand.[4] For example, triphenylphosphine can be oxidized to triphenylphosphine oxide, facilitating the reduction of Pd(II) to Pd(0).[4]
Q4: What is the role of the phosphine ligand?
The phosphine ligand is critical. It stabilizes the palladium center, influences its electronic properties and steric environment, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[13] For challenging substrates like bromopyridines, bulky, electron-rich ligands are often necessary to prevent catalyst inhibition by the pyridine nitrogen and to promote the oxidative addition step.[2][13]
The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocols & Data
General Protocol for a Challenging Bromopyridine Sonogashira Coupling
This procedure is a robust starting point and may require optimization for specific substrates.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the copper(I) iodide (3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the bromopyridine (1.0 equiv.), the solvent (e.g., 1,4-dioxane, degassed), and the base (e.g., Et₃N, 3.0 equiv., degassed).[2]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.
Table 1: Recommended Conditions for Different Bromopyridine Isomers
| Bromopyridine Isomer | Typical Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| 2-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF / Toluene | 60-80 | Prone to catalyst inhibition; may require higher catalyst loading or bulky ligands. |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ / XPhos / CuI | K₃PO₄ / Cs₂CO₃ | Dioxane | 80-110 | Generally the least reactive isomer; often requires more forcing conditions and advanced ligands.[2] |
| 4-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | RT - 60 | The most reactive isomer due to the electron-withdrawing effect of the nitrogen at the para position. |
| 2-Amino-3-bromopyridine | Pd(TFA)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | The amino group is electron-donating but can also chelate the catalyst.[8][9] |
Note: This table provides general starting points. Optimization is crucial for each specific substrate combination.
References
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes - ResearchG
- Sonogashira coupling - Wikipedia.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - ACS Public
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei - ePrints Soton.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Copper-free Sonogashira cross-coupling reaction of...
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine - Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchG
- Sonogashira troubleshooting help needed : r/Chempros - Reddit.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Recent developments and trends in the iron- and cobalt-c
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
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- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-2-hydroxynicotinate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxynicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. Here, we address common challenges encountered during synthesis with in-depth, field-proven insights and troubleshooting strategies.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The selection of a particular route often depends on the available starting materials, scalability, and desired purity. Two common strategies are:
-
Diazotization and Hydrolysis of an Amino Precursor: This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group.
-
Direct Bromination of a Hydroxynicotinate Precursor: This involves the electrophilic substitution of a bromine atom onto the pyridine ring of a pre-existing hydroxynicotinate scaffold.
This guide will provide troubleshooting for both approaches, with a focus on practical solutions to improve your synthetic outcomes.
II. Troubleshooting Guide: Diazotization and Hydrolysis Route
This pathway typically starts from a 2-amino-5-bromonicotinate derivative. While effective, it is often plagued by low yields if not carefully controlled.
Workflow for Diazotization and Hydrolysis
Caption: General workflow for the diazotization and hydrolysis synthesis of this compound.
Question: My yield of the final product is consistently low after the hydrolysis step. What are the likely causes?
Answer: Low yields in this reaction are a common issue and can often be attributed to several factors during the diazotization and hydrolysis steps.
-
Incomplete Diazotization: The formation of the diazonium salt is highly temperature-sensitive. It is crucial to maintain the reaction temperature between 0-5°C. Temperatures above this range can lead to premature decomposition of the diazonium salt, resulting in the formation of unwanted side products. Ensure that the addition of sodium nitrite is slow and that the reaction mixture is vigorously stirred to maintain a uniform temperature.
-
Side Reactions of the Diazonium Salt: The diazonium intermediate is highly reactive. Besides the desired hydrolysis, it can undergo other reactions, such as coupling with unreacted starting material or other nucleophiles present in the reaction mixture. To minimize these side reactions, it is important to use a slight excess of the acid and ensure that the starting amine is fully protonated before the addition of sodium nitrite.
-
Inefficient Hydrolysis: The hydrolysis of the diazonium salt to the desired hydroxyl group requires sufficient heat. However, excessive heating can lead to decomposition of the product. The optimal temperature and duration of the hydrolysis step should be determined empirically. A gradual increase in temperature after the diazotization is complete is often beneficial.
Question: I am observing the formation of a significant amount of dark, tarry byproducts. How can I prevent this?
Answer: The formation of tarry byproducts is a strong indicator of diazonium salt decomposition and subsequent polymerization reactions.
-
Temperature Control: As mentioned, strict temperature control during diazotization is paramount. Any localized "hot spots" can initiate decomposition. Using a well-calibrated thermometer and an efficient cooling bath (ice-salt or a cryo-cooler) is essential.
-
Purity of Reagents: Ensure that the starting 2-amino-5-bromoisonicotinic acid methyl ester is of high purity. Impurities can interfere with the reaction and promote side reactions. Similarly, use fresh, high-purity sodium nitrite.
-
Controlled Addition of Reagents: Add the sodium nitrite solution dropwise and below the surface of the reaction mixture to ensure rapid and uniform mixing. This prevents localized high concentrations of nitrous acid, which can accelerate decomposition.
Question: What is the best way to purify the crude this compound?
Answer: The purification strategy will depend on the nature of the impurities.
-
Crystallization: If the main impurities are soluble in a particular solvent system while the product is not, crystallization can be a very effective method. Isopropyl alcohol or ethanol-water mixtures are often good starting points for recrystallization of hydroxynicotinates.
-
Column Chromatography: For complex impurity profiles, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically allow for the separation of the desired product from byproducts.
III. Troubleshooting Guide: Direct Bromination Route
This approach involves the direct bromination of a 2-hydroxynicotinate precursor. The key challenge here is controlling the regioselectivity of the bromination and avoiding over-bromination.
Workflow for Direct Bromination
Caption: General workflow for the direct bromination synthesis of this compound.
Question: My bromination reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the 5-bromo isomer?
Answer: Achieving high regioselectivity in the bromination of pyridine rings can be challenging. The position of bromination is directed by the existing substituents.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂). The use of NBS can help to minimize over-bromination.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction. Running the reaction at 0°C or even lower may favor the formation of the mono-brominated product.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Chlorinated solvents like dichloromethane (DCM) or chloroform are common. Acetic acid can also be used and may influence the regioselectivity.
-
Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent can help to drive the reaction to completion without significant formation of di-brominated byproducts.
-
Question: The bromination reaction is very slow or does not go to completion. What can I do to improve the reaction rate?
Answer: Slow reaction rates are often due to insufficient activation of the pyridine ring or the brominating agent.
-
Catalyst: The addition of a catalytic amount of a Lewis acid or a radical initiator (if using NBS) can sometimes accelerate the reaction. However, this must be done with caution as it can also decrease selectivity.
-
Temperature: While lower temperatures favor selectivity, a very low temperature might completely stall the reaction. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.
-
Activation of the Substrate: The 2-hydroxy group on the pyridine ring is an activating group. Ensure that the reaction conditions do not inadvertently deactivate the ring (e.g., by using a strongly acidic medium that protonates the ring nitrogen).
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the synthesis of this compound?
A1:
-
Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. NBS is a safer alternative but should still be handled with care as it is a lachrymator.
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures at all times.
-
Acids and Bases: Concentrated acids and bases used in the synthesis are corrosive. Handle them with appropriate care and PPE.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule and is the primary method for confirming the identity of the product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point for this compound is in the range of 181-183°C.[1]
Q3: Are there any alternative, higher-yielding synthetic routes reported in the literature?
A3: Yes, a multi-step synthesis starting from 2-amino-5-bromo-4-methylpyridine has been reported with a total yield of over 40%.[2] This process involves oxidation, esterification, reduction, and finally diazotization hydrolysis. While more steps are involved, the higher overall yield may be advantageous for larger-scale synthesis.[2]
V. Summary of Key Parameters for Yield Optimization
| Parameter | Diazotization/Hydrolysis Route | Direct Bromination Route |
| Key Reagents | 2-Amino-5-bromoisonicotinic acid methyl ester, NaNO₂, H₂SO₄ | Methyl 2-hydroxynicotinate, NBS or Br₂ |
| Critical Temperature | 0-5°C for diazotization | Varies, lower temperature for higher selectivity |
| Common Side Products | Tarry polymers, coupled products | Di-brominated products, other regioisomers |
| Purification Strategy | Crystallization, Column Chromatography | Column Chromatography, Crystallization |
| Typical Yields | Can be low without optimization | Moderate to good, dependent on selectivity |
VI. References
-
CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents. Available at:
-
US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents. Available at:
Sources
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in chemical reactions involving pyridine derivatives. Our goal is to equip you with the scientific understanding and practical protocols needed to diagnose, mitigate, and resolve catalyst deactivation issues, ensuring the success and efficiency of your synthetic endeavors.
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to address specific experimental issues in a direct question-and-answer format. We delve into the root causes of common problems and provide actionable, step-by-step protocols to get your reactions back on track.
Issue 1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate has stalled or is showing very low yield.
Question: I'm attempting a Suzuki-Miyaura cross-coupling reaction between a bromopyridine and a boronic acid, but the reaction is either not proceeding to completion or the yield is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
Answer:
This is a frequent challenge in palladium-catalyzed reactions involving pyridine substrates. The primary suspect is often the deactivation of the palladium catalyst by the pyridine ring itself.[1]
Probable Cause: Catalyst Inhibition and Deactivation
The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the palladium metal center.[1][2] This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species, a process that can be exacerbated by certain reaction conditions.[1] The formation of palladium black, which consists of aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]
Diagnostic Steps:
-
Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[1]
-
Control Experiment: Run a parallel reaction with a non-pyridine-containing substrate under identical conditions. If this reaction proceeds as expected, it strongly points towards pyridine-induced catalyst poisoning in your original experiment.
-
LC-MS/GC-MS Analysis: Take aliquots of your reaction mixture at different time points. A plateau in reactant consumption and product formation early in the reaction is a classic sign of catalyst deactivation.
Proposed Solutions & Protocols:
-
Ligand Selection: The choice of ligand is critical for shielding the palladium center from the pyridine nitrogen.[1] Bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands create a sterically hindered environment around the palladium, making it more difficult for the pyridine to coordinate and poison the catalyst.
-
Optimized Reaction Conditions:
-
Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1] Consider running the reaction at a lower temperature for a longer duration.
-
Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]
-
Base: The choice and purity of the base are important. Some bases can contain impurities that act as catalyst poisons.[1]
-
-
Protocol: Ligand Screening for Improved Yield
-
Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the selected base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 equiv.).[1]
-
Catalyst and Ligand Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol %) and a variety of bulky ligands (e.g., SPhos, XPhos, RuPhos; 4 mol %) in a degassed solvent.[1] Add the appropriate catalyst and ligand solutions to each vial via syringe.[1]
-
Execution: Seal the vials, purge with an inert gas (e.g., argon or nitrogen), and place them in a pre-heated reaction block at the desired temperature.
-
Analysis: After a set time, cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal ligand.[1]
-
Issue 2: My rhodium-catalyzed hydrogenation of a pyridine derivative is sluggish and incomplete.
Question: I am trying to reduce a substituted pyridine to a piperidine using a rhodium catalyst (e.g., Rh/C or Wilkinson's catalyst), but the reaction is very slow and stops before full conversion. What could be the issue?
Answer:
Both the starting material (pyridine derivative) and the product (piperidine derivative) can act as poisons to rhodium catalysts in hydrogenation reactions.[3][4][5]
Probable Cause: Competitive Binding and Product Inhibition
The nitrogen atom in both pyridine and piperidine can coordinate to the rhodium active sites.[3][4] This is a classic case of competitive inhibition where the substrate and product compete with hydrogen for access to the catalyst surface. The strong adsorption of these nitrogen-containing heterocycles blocks the active sites required for hydrogen activation and subsequent hydrogenation.[2][3] In some cases, this can lead to the formation of stable rhodium-pyridine complexes that are less catalytically active.[6][7]
Diagnostic Steps:
-
Monitor Hydrogen Uptake: If you are using a system that measures hydrogen consumption, a rapid decrease in the rate of uptake before the theoretical amount of hydrogen has been consumed is a clear sign of catalyst deactivation.
-
Product Spiking Experiment: To test for product inhibition, add a small amount of the expected piperidine product to a fresh reaction. If the initial reaction rate is significantly slower compared to a reaction without the added product, product inhibition is a major factor.
-
Catalyst Characterization: Analysis of the spent catalyst using techniques like Temperature-Programmed Desorption (TPD) can reveal the presence of strongly adsorbed nitrogen species.[2]
Proposed Solutions & Protocols:
-
Increase Catalyst Loading: A straightforward, though less elegant, solution is to increase the catalyst loading to compensate for the poisoned sites.[4]
-
Acidic Additives: The addition of a non-coordinating acid can protonate the pyridine and piperidine nitrogen, preventing it from binding to the catalyst. However, this may not be suitable for all substrates.
-
Catalyst Choice: Consider using a different catalyst that may be more resistant to nitrogen poisoning. For instance, some platinum-based catalysts (e.g., PtO₂) might show better performance under certain conditions.[4]
-
Optimize Reaction Conditions:
-
Hydrogen Pressure: Increasing the hydrogen pressure can help to displace the adsorbed nitrogen-containing molecules from the catalyst surface.
-
Temperature: A moderate increase in temperature may facilitate the desorption of the poisoning species, but excessive heat can lead to catalyst sintering.[8]
-
Issue 3: I am observing a change in product selectivity in my reaction involving a pyridine derivative over a solid acid catalyst.
Question: My reaction, which typically yields a specific isomer, has started producing a different product ratio. Could catalyst poisoning by a pyridine derivative be the cause?
Answer:
Yes, a change in product selectivity is a common symptom of catalyst poisoning, particularly with solid acid catalysts like zeolites or sulfated zirconia.[2][9]
Probable Cause: Selective Poisoning of Active Sites
Pyridine and its derivatives are basic molecules that will readily and strongly adsorb to the acid sites of a solid catalyst.[10][11][12][13] Different types of acid sites (e.g., Brønsted vs. Lewis) or sites with varying acid strength can be responsible for different reaction pathways.[11][12] Pyridine may preferentially bind to and block a specific type of active site, thus inhibiting one reaction pathway and allowing another to dominate, leading to a shift in product selectivity.[2][9]
Diagnostic Steps:
-
Pyridine-FTIR Analysis: Characterize both the fresh and spent catalyst using Fourier-transform infrared spectroscopy (FTIR) with pyridine as a probe molecule.[9] This technique can differentiate between Brønsted and Lewis acid sites and quantify their concentration. A significant reduction in one type of acid site on the spent catalyst is strong evidence of selective poisoning.[12]
-
Feedstock Analysis: Ensure that your starting materials and solvents are free from pyridine or other nitrogen-containing basic impurities that could be poisoning the catalyst.[2]
Proposed Solutions & Protocols:
-
Catalyst Regeneration: If the poisoning is reversible, the catalyst's activity and selectivity can often be restored.
-
Thermal Treatment: For coke or strongly adsorbed organic species, a controlled calcination in air or an inert atmosphere can be effective.[9][14] The temperature and atmosphere must be carefully chosen to avoid damaging the catalyst structure.[14]
-
Chemical Washing: In some cases, washing the catalyst with an appropriate solvent or a dilute acidic or basic solution can remove the poison.[14][15]
-
-
Protocol: Temperature-Programmed Oxidation (TPO) for Catalyst Regeneration
-
Sample Preparation: Place a known amount of the spent catalyst in a quartz reactor.
-
Inert Purge: Heat the catalyst to a moderate temperature (e.g., 100-150 °C) under a flow of inert gas (e.g., nitrogen or helium) to remove any physisorbed species.
-
Oxidation Ramp: Introduce a dilute stream of oxygen (e.g., 2-5% O₂ in N₂) and ramp the temperature at a controlled rate (e.g., 5-10 °C/min).
-
Analysis: Monitor the off-gas using a mass spectrometer or a thermal conductivity detector to observe the evolution of CO₂ and H₂O, which indicates the combustion of carbonaceous deposits.[9]
-
Hold and Cool: Hold the catalyst at the final temperature for a period to ensure complete removal of the deposits, then cool down under an inert gas flow. After regeneration, the catalyst should be re-characterized (e.g., by Pyridine-FTIR) to confirm the restoration of its acidic properties.
-
Visualizing Catalyst Poisoning and Troubleshooting
To better illustrate the concepts discussed, the following diagrams outline the mechanism of poisoning, a troubleshooting workflow, and a catalyst regeneration cycle.
Mechanism of Pyridine Poisoning on a Metal Catalyst
Caption: Pyridine coordinates to the active catalyst site, blocking reactant access.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A systematic approach to diagnosing catalyst poisoning issues.
Catalyst Regeneration Cycle
Caption: The cycle of catalyst deactivation and subsequent regeneration.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning? A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[16][17][18] In the context of this guide, pyridine derivatives act as poisons. This process reduces the number of available active sites, leading to a decrease in reaction rate and overall efficiency.[17]
Q2: Are all catalysts equally susceptible to poisoning by pyridine derivatives? A2: No. The susceptibility depends on the nature of the catalyst. Transition metal catalysts like palladium, platinum, and rhodium are particularly vulnerable due to the strong coordination of the pyridine nitrogen to the metal center.[2][4] Solid acid catalysts are also susceptible as the basic nitrogen of pyridine neutralizes the acid sites.[10][11] The choice of ligands and support materials can also influence a catalyst's resistance to poisoning.[1]
Q3: Is catalyst poisoning by pyridine reversible or irreversible? A3: It can be either. Reversible poisoning occurs when the poison is weakly adsorbed and can be removed, for example, by changing the reaction conditions (like increasing temperature) or by washing the catalyst.[19][20] Irreversible poisoning involves strong chemisorption of the poison to the active sites, which may permanently damage the catalyst, necessitating its replacement.[4][20]
Q4: Can pyridine be used intentionally as a "catalyst poison"? A4: Yes, in some cases, selective or partial poisoning is used to improve the selectivity of a reaction.[17] By deactivating highly active sites that may lead to side reactions or over-reaction, a more selective transformation can be achieved.[17][21] A classic example is the use of quinoline (a related N-heterocycle) in the Lindlar catalyst to prevent the over-reduction of alkynes to alkanes.[17]
Q5: Besides pyridine itself, what other nitrogen-containing compounds are known catalyst poisons? A5: A wide range of organic and inorganic nitrogen compounds can act as catalyst poisons. These include other N-heterocycles (like pyrroles and quinolines), amines, nitriles, and nitro compounds.[10][17][22][23] Ammonia and cyanide ions are also potent poisons for many metal catalysts.[20]
Data Summary
| Catalyst Type | Susceptibility to Pyridine Poisoning | Common Poisoning Mechanism | Potential Mitigation Strategy |
| Palladium (Pd) | High | Strong coordination of pyridine N to Pd center, leading to inactive species.[1][2] | Use of bulky, electron-rich ligands (e.g., SPhos, XPhos) to sterically shield the metal center.[1] |
| Rhodium (Rh) | High | Competitive adsorption of pyridine/piperidine with reactants on active sites.[3][4] | Increase hydrogen pressure; use of acidic additives to protonate the nitrogen. |
| Platinum (Pt) | Moderate to High | Adsorption of N-heterocycles on the metal surface, blocking active sites.[4] | Higher reaction temperatures or pressures; screening for more robust catalyst formulations. |
| Nickel (Ni) | High | Strong chemisorption of nitrogen compounds on the nickel surface.[2][4] | Thorough purification of reactants; use of more resistant Ni alloys or supported catalysts. |
| Solid Acids (e.g., Zeolites) | High | Neutralization of Brønsted and Lewis acid sites by the basic pyridine nitrogen.[10][11][12] | Catalyst regeneration via controlled calcination to burn off adsorbed species.[9][14] |
References
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- What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC.
- Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies - Benchchem.
- Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - RSC Publishing.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI.
- Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts | Request PDF - ResearchGate.
- Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis - Benchchem.
- Troubleshooting common issues in pyridine synthesis - Benchchem.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing).
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
- The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.
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- Experimental Study on Catalyst Deactivation by Nitrogen Compounds in a Hydroprocessing Reactor | Request PDF - ResearchGate.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications.
- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.
- Deactivation of a palladium catalyst by NB oxidation of palladium nanoparticles. - ResearchGate.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - RSC Publishing.
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- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate.
- Probing Acid Sites in Solid Catalysts with Pyridine UV-Vis Spectroscopy - ResearchGate.
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
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- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH.
- Pyridine: incident management - GOV.UK.
- Catalyst poisoning - Wikipedia.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC - PubMed Central.
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube.
- Pyridine Chemisorption analysis service for characterisation of acid sites - Stoli Chem.
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Preventing homocoupling in Suzuki reactions of Methyl 5-bromo-2-hydroxynicotinate
Topic: Strategies for Preventing Homocoupling in Suzuki Reactions of Methyl 5-bromo-2-hydroxynicotinate
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the formation of homocoupling byproducts, particularly when working with functionalized heteroaromatic substrates like this compound. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic rationale to empower you to optimize your synthetic routes effectively.
Troubleshooting Guide: High Homocoupling Byproduct Formation
This section is for users who have identified significant homocoupling of their boronic acid reagent, leading to reduced yields of the desired cross-coupled product and complex purification challenges.
Issue: My LC-MS/TLC analysis shows a major byproduct corresponding to the dimer of my boronic acid.
This is a classic sign of boronic acid homocoupling. This side reaction competes directly with your desired cross-coupling, consuming your nucleophile and reducing the overall efficiency of your synthesis.[1][2]
Logical Diagnostic Workflow
Before making random changes, it's crucial to diagnose the potential root cause. The workflow below outlines a systematic approach to identifying and resolving the source of homocoupling.
Caption: A logical workflow for troubleshooting homocoupling.
Solution 1: Rigorous Exclusion of Oxygen
Causality: The primary culprits behind boronic acid homocoupling are often dissolved oxygen and Pd(II) species.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then participate in a stoichiometric reaction with two molecules of your boronic acid, producing the homocoupled dimer and regenerating Pd(0).[1][4] This parasitic cycle consumes your boronic acid. Rigorously deoxygenating your reaction is the most critical first step.[3][4]
Recommended Protocol: Nitrogen Subsurface Sparging This method is more effective at removing dissolved oxygen than simply purging the headspace of the flask.[4][5]
-
Setup: Assemble your reaction vessel (e.g., a Schlenk flask) containing the this compound, boronic acid, base, and solvent.
-
Sparge: Insert a long needle connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the solvent surface.
-
Bubble: Bubble the gas through the solution at a moderate rate for 15-20 minutes. You should see gentle bubbling.
-
Catalyst Addition: After sparging, remove the long needle and add the palladium catalyst and ligand under a positive pressure of the inert gas to prevent air from re-entering.[6]
-
Maintain Atmosphere: Keep the reaction under a positive inert gas atmosphere (e.g., using a balloon) for its entire duration.
Solution 2: Add a Mild Reducing Agent
Causality: Even with careful degassing, trace amounts of Pd(II) may be present, either from the precatalyst or from oxidation by residual oxygen. Adding a mild reducing agent can help scavenge this Pd(II) without interfering with the main catalytic cycle.
Recommended Additive: Potassium Formate (HCO₂K) The addition of potassium formate has been shown to be highly effective at suppressing homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[4][5][7]
-
Procedure: Add 10-20 mol% of potassium formate to your reaction mixture along with the other reagents before the final degassing and catalyst addition.
Solution 3: Modify Reagent Addition
Causality: High instantaneous concentrations of the boronic acid can favor the bimolecular homocoupling side reaction.
Recommended Protocol: Slow Addition of Boronic Acid By adding the boronic acid slowly over a period of time, you keep its concentration low, thereby favoring the desired cross-coupling pathway with the aryl bromide.[8]
-
Setup: Prepare your main reaction flask with the this compound, catalyst, base, and solvent.
-
Separate Addition: Dissolve the boronic acid in a small amount of the degassed reaction solvent in a separate vessel.
-
Slow Addition: Using a syringe pump, add the boronic acid solution to the main reaction flask over several hours.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of homocoupling and how does it compete with my Suzuki reaction?
The standard Suzuki-Miyaura catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9] Homocoupling is an "off-cycle" process that interferes with this desired pathway.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
As shown in the diagram, the active Pd(0) catalyst can be oxidized to Pd(II) by oxygen. This Pd(II) species can then react with two molecules of the boronic acid (Ar²-B(OH)₂) to form the unwanted dimer (Ar²-Ar²) and regenerate Pd(0). This process directly competes with the transmetalation step of the desired cycle.
Q2: My substrate, this compound, is a heteroaromatic halide. Are there special considerations?
Yes. Heteroaromatic halides, especially electron-deficient ones like pyridines with withdrawing groups, present unique challenges.[10]
-
Oxidative Addition: The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step, which is often favorable.[10]
-
Ligand Binding: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially deactivating the catalyst.[7]
-
Protodeboronation: The boronic acid coupling partner can be susceptible to protodeboronation (hydrolysis of the C-B bond), especially with heteroaryl boronic acids.[10][11]
For these reasons, the choice of catalyst, ligand, and base is even more critical than for simple aryl halides.
Q3: How do I choose the optimal Palladium catalyst and ligand?
The catalyst system is paramount for suppressing homocoupling and promoting the desired cross-coupling.
Catalyst Source:
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common but can directly promote homocoupling as they need to be reduced in situ to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[8][10]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred as they enter the catalytic cycle directly, minimizing the initial concentration of homocoupling-promoting Pd(II) species.[8]
-
Precatalysts (e.g., Buchwald G3/G4, PEPPSI-IPr): These are often the best choice. They are stable Pd(II) complexes designed to cleanly and efficiently generate the active Pd(0) species in the reaction, minimizing side reactions.[8][10][12]
Ligand Choice: For challenging substrates like functionalized bromopyridines, standard ligands like PPh₃ are often insufficient.[13]
-
Bulky, Electron-Rich Ligands: These are highly recommended.[8][14]
-
Steric Bulk (e.g., from t-butyl groups) promotes the final reductive elimination step, accelerating the formation of your desired product and catalyst turnover.[10]
-
Electron-Donating Properties increase the electron density on the palladium center, which facilitates the initial oxidative addition step.[14]
-
Examples: Buchwald ligands (SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) found in PEPPSI-type catalysts are highly effective.[8][12]
-
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages for Heteroaryl Coupling |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Phosphine | 1 - 2 | Promotes fast oxidative addition and reductive elimination.[12] |
| Pd₂(dba)₃ / XPhos | Bulky, Electron-Rich Phosphine | 1 - 2 | High activity for challenging substrates. |
| XPhos Pd G3 | Buchwald Precatalyst | 0.5 - 2 | Air-stable, provides clean generation of active Pd(0).[10] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 1 | Very high activity, often allowing for lower catalyst loadings and shorter reaction times.[12] |
Q4: How does the choice of base affect homocoupling?
The base is crucial for activating the boronic acid in the transmetalation step, but its choice can also influence side reactions.[15][16]
-
Mechanism of Action: The base can either activate the boronic acid to form a more nucleophilic boronate "ate" complex or react with the palladium complex to form a hydroxide species that then interacts with the boronic acid.[15][17]
-
Strong vs. Weak Bases:
-
Recommendations for this compound:
-
K₃PO₄ (Potassium Phosphate): A strong, effective, and commonly used base for difficult couplings.[11]
-
Cs₂CO₃ (Cesium Carbonate): Often very effective, particularly in polar aprotic solvents like dioxane or THF.[12]
-
K₂CO₃ (Potassium Carbonate): A standard, milder base that can be effective, often used in solvent mixtures with water.[18]
-
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
- A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. (2025). Benchchem.
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. (2025). Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (2025). Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007).
- A comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- How to avoid homocoupling in Suzuki reactions with palladium c
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2007).
- Suzuki Coupling Reaction. Organic Chemistry Portal.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016).
Sources
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- 2. organic-synthesis.com [organic-synthesis.com]
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- 14. reddit.com [reddit.com]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures. Palladium-catalyzed reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry for creating complex carbon-carbon and carbon-heteroatom bonds.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the complete removal of residual palladium to meet stringent regulatory requirements and ensure product purity and safety.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and detailed protocols to troubleshoot and optimize palladium removal. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to make informed decisions for your specific chemical system.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you might encounter during the purification process in a question-and-answer format.
Issue 1: High levels of palladium remain in my product after purification.
-
Question: I've tried a standard purification method (e.g., filtration, a single scavenger), but my ICP-MS analysis still shows palladium levels well above the acceptable limit. What's going wrong?
-
Answer: This is a common and multifaceted problem. The inefficiency can stem from several factors, primarily the nature of the palladium species in your mixture and its interaction with your product.
-
Troubleshooting Steps:
-
Identify the Palladium Form: First, determine if your palladium is soluble or insoluble. A simple filtration test can be informative. If filtering the crude mixture through a pad of Celite® or a 0.45 µm PTFE filter significantly reduces palladium content, you are likely dealing with heterogeneous or precipitated palladium.[8][9] If the levels remain high, the palladium is soluble or colloidal.[6]
-
Employ a High-Affinity Scavenger: For soluble palladium, a scavenger is often necessary. The choice of scavenger is critical. Thiol-based scavengers (like SiliaMetS® Thiol) are particularly effective for Pd(II), while other functional groups may be better for Pd(0).[7][10] It is often best to screen a small panel of scavengers with different functionalities (e.g., thiol, thiourea, amine, trimercaptotriazine) to find the most effective one for your system.[11]
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on kinetics. Ensure you are using an adequate amount of scavenger (typically 3-10 equivalents relative to the catalyst), sufficient time (2-24 hours), and an optimal temperature (room temperature to 60 °C).[6][7]
-
Consider a Pre-Treatment Step: You can sometimes simplify the mixture of palladium species before scavenging. A mild oxidation or reduction step can convert the palladium into a single, more easily removed form.[5]
-
Issue 2: My product yield has dropped significantly after the palladium removal step.
-
Question: I successfully removed the palladium using activated carbon, but I lost over 20% of my high-value product. How can I prevent this?
-
Answer: This issue highlights the critical trade-off between purity and yield. The loss of product is typically due to non-specific adsorption onto the purification medium.
-
Causality: Activated carbon is a cost-effective and common choice for palladium removal, but it is notoriously non-selective.[5][12] Its high surface area and porous structure can adsorb not only palladium but also your desired product, leading to significant yield loss.[6] Some specialized scavengers can also exhibit this behavior depending on the product's structure and the solvent system.
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger. Run small-scale trials to determine the lowest quantity that achieves the desired palladium level.
-
Screen for Selectivity: Test more selective, functionalized scavengers (e.g., silica- or polymer-based) which are designed to bind specifically to metals and have less affinity for organic molecules.[3][11][13]
-
Adjust the Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble can minimize its adsorption onto the solid support.[5]
-
Change the Purification Method: If product loss remains high with adsorbents, consider a different purification strategy altogether. Crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[5][7] This can be enhanced by adding ligands like N-acetylcysteine or thiourea, which complex with palladium and increase its solubility in the mother liquor.[1][6]
-
-
Issue 3: My palladium removal process is inconsistent from batch to batch.
-
Question: The palladium removal method that worked perfectly for my last batch failed on the current one. Why am I seeing this variability?
-
Answer: Batch-to-batch inconsistency is often traced back to subtle variations in the reaction work-up or the final state of the catalyst.
-
Causality: The distribution of palladium species (e.g., oxidation states, coordination environments) at the end of the reaction can vary based on minor changes in reaction time, temperature, or exposure to air during work-up.[5] This variability in the palladium's form leads to inconsistent performance of your chosen removal method.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Implement a strict, consistent work-up procedure before the palladium removal step. This helps to ensure the palladium species entering the purification step are as uniform as possible across batches.[5]
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against a wider range of palladium species. For example, scavengers based on trimercaptotriazine (TMT) or certain thiourea resins are known for their broad applicability.[7][13]
-
Implement a Polishing Step: If one method provides inconsistent results, follow it with a secondary, mechanistically different polishing step. For example, an initial treatment with a scavenger could be followed by a final crystallization to ensure robust removal.[6]
-
-
Workflow & Decision Making
Choosing the correct palladium removal strategy is critical for success. The following diagram outlines a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a palladium removal method.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for removing residual palladium?
-
A1: The most prevalent methods include:
-
Adsorption/Scavenging: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica or polymer-based scavengers with thiol, amine, or trimercaptotriazine functionalities).[1][5][7] The solid scavenger-palladium complex is then easily removed by filtration.[11]
-
Filtration: A simple and effective method for heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[8] Passing the reaction mixture through a filter aid like Celite® is a common practice.[14]
-
Crystallization: Purifying the final product through crystallization can be highly effective, leaving the palladium impurities behind in the mother liquor.[5][7]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst (often after converting it to a salt) into a phase separate from the product.[8]
-
Chromatography: Using standard techniques like column chromatography to separate the desired compound from the palladium catalyst based on polarity.[8][14]
-
-
-
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
-
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[7] This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10 g.[7][15]
-
-
Q3: How do I quantify the amount of residual palladium in my sample?
-
A3: Highly sensitive analytical techniques are required. The industry standard is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES), which offer extremely low detection limits.[1][16] Other methods like high-energy polarized-beam X-ray fluorescence (XRF) and catalysis-based fluorometric assays have also been developed for more rapid, and in some cases, in-lab screening.[15][16][17]
-
-
Q4: Can you explain the general mechanism of palladium scavengers?
-
A4: Palladium scavengers are typically solid supports (like silica gel or a polymer resin) that have been chemically modified with functional groups that act as strong ligands for palladium.[7] This process is a form of chemisorption.[9] Thiol (-SH) groups, for instance, are soft Lewis bases and have a very high affinity for soft Lewis acids like palladium. When the scavenger is stirred with the reaction mixture, the functional groups selectively chelate the soluble palladium species, binding them to the solid support. The resulting scavenger-palladium complex is now a heterogeneous solid and can be easily removed by simple filtration.
Caption: General experimental workflow for palladium scavenging.
-
Experimental Protocols
Protocol 1: General Palladium Scavenging Procedure
This protocol provides a framework for using a solid-supported scavenger. The optimal scavenger, equivalents, time, and temperature should be determined experimentally.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a known concentration.[5]
-
Initial Analysis: Take a small, representative aliquot of the solution for analysis (e.g., by ICP-MS) to determine the starting palladium concentration.[11]
-
Scavenger Addition: Add the selected palladium scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 3-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.[6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The progress can be monitored by taking small aliquots of the filtered solution over time.[5][6]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger now bound with palladium.[7]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration & Final Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.[7] Analyze the final product for residual palladium content to confirm the success of the procedure.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is for using activated carbon, with a focus on minimizing product loss.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add a minimal amount of activated carbon. A good starting point is 5-10% by weight relative to the crude product.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. Longer times may increase product loss.
-
Filtration: Filter the mixture through a thick pad of Celite® to remove the fine carbon particles. This is critical as carbon fines can be difficult to filter. Wash the Celite® pad thoroughly with fresh solvent.
-
Analysis: Concentrate the filtrate and analyze for both product yield and residual palladium content. If palladium levels are still high, a second treatment with fresh carbon may be required, or a switch to a more selective scavenger should be considered.
Data Summary: Scavenger Comparison
The selection of a scavenger is a critical step. The following table provides a qualitative and quantitative comparison of common scavenger types to guide your choice.
| Scavenger Type | Functional Group(s) | Typical Support | Target Pd Species | Advantages | Disadvantages | Typical Loading Capacity (mmol/g) |
| Silica-Based | Thiol, Thiourea, Amine, TMT | Silica Gel | Pd(II), Pd(0) | High selectivity, good kinetics, mechanically stable.[10] | Higher cost than carbon. | 0.5 - 1.5 |
| Polymer-Based | Thiol, Amines | Polystyrene | Pd(II), Pd(0) | High loading capacity, swells in organic solvents. | Can be less mechanically robust than silica. | 1.0 - 2.5[3] |
| Activated Carbon | N/A (Adsorption) | Carbon | Pd(0), Pd(II) | Very low cost, effective for many species.[12][18] | Non-selective, can lead to high product loss.[5][6] | N/A |
References
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
- Metal scavengers for organic purific
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals. [Link]
- Palladium catalyst recovery using scavenger resin - SpinChem. SpinChem. [Link]
- Removal of leached Palladium from reaction product - The ScienceMadness Discussion Board. (2013). ScienceMadness. [Link]
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). PubMed. [Link]
- Inventive Filtration Technologies for Palladium Recovery. (2019). BHS-Sonthofen. [Link]
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- How to Remove Palladium in three easy steps - Biotage. (2023). Biotage. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024).
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013).
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
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Technical Support Center: Scaling Up the Synthesis of Methyl 5-bromo-2-hydroxynicotinate
Prepared by: Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxynicotinate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and troubleshooting solutions to help you navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant scale-up.
This compound is a crucial intermediate in the development of various pharmaceutical and agrochemical compounds.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This document will explore the most common synthetic pathways, offering detailed protocols and addressing potential pitfalls you may encounter.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes. The choice of route often depends on the availability of starting materials, required purity, and scale of production.
-
Route A: Two-Step Synthesis from 2-Hydroxynicotinic Acid. This is the most common and direct method. It involves the electrophilic bromination of 2-hydroxynicotinic acid, followed by the esterification of the resulting 5-bromo-2-hydroxynicotinic acid.
-
Route B: Diazotization-Hydrolysis of an Amino Precursor. An alternative pathway involves the synthesis of a 2-amino-5-bromo-nicotinate intermediate, followed by a Sandmeyer-type diazotization and hydrolysis to install the hydroxyl group.[2]
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Bromination & Esterification | Route B: Sandmeyer-Type Reaction |
| Starting Material | 2-Hydroxynicotinic Acid | 2-Amino-5-bromoisonicotinic acid methyl ester |
| Key Reagents | Sodium hypobromite (or Br₂), Methanol, Acid Catalyst | Sodium nitrite, Sulfuric Acid |
| Typical Overall Yield | 60-70% | Can be high (>90% for the diazotization step) but depends on precursor synthesis[2] |
| Scalability | Good; bromination requires careful temperature and pH control.[3] | Good; diazotization requires strict low-temperature control. |
| Key Challenges | Potential for polybromination, decarboxylation, and incomplete esterification. | Handling of unstable diazonium salts, precursor availability. |
Section 2: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and equipment.
Protocol 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid (Precursor)
This protocol is based on the halogenation of 2-hydroxynicotinic acid using sodium hypobromite, which is a reliable method for achieving regioselective bromination.[3][4][5]
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of 5-bromo-2-hydroxynicotinic acid.
Step-by-Step Methodology:
-
Prepare Sodium Hypobromite Solution: In a separate vessel, prepare the sodium hypobromite solution by slowly adding bromine (e.g., 13.6 g, 0.17 mole) to a solution of 50% sodium hydroxide (20.16 g, 0.25 mole) in water (125 ml) at 0°C.[5]
-
Dissolve Starting Material: In the main reaction vessel, dissolve 2-hydroxynicotinic acid (10 g, 0.07 mole) in a solution of 50% sodium hydroxide (16.8 g, 0.21 mole) diluted with 25 ml of water.[5]
-
Reaction: To the solution of 2-hydroxynicotinic acid, add the prepared sodium hypobromite solution. Stir the mixture at room temperature for 24-48 hours. Monitoring by TLC or HPLC is recommended. An additional portion of hypobromite may be needed for full conversion.[5]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2.5-3.0.[6] The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from isopropyl alcohol or 95% ethanol to yield 5-bromo-2-hydroxynicotinic acid as a solid (typical yield: ~63%).[3][5]
Protocol 2: Fischer Esterification to this compound
This classic method uses an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[7]
Step-by-Step Methodology:
-
Setup: Suspend 5-bromo-2-hydroxynicotinic acid (e.g., 10 g, 0.046 mol) in methanol (e.g., 150 ml). The large excess of methanol acts as both a reagent and a solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 ml) or thionyl chloride (which will first form the acid chloride).[2]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. Neutralize the remaining acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., chloroform or ethyl acetate/hexane) to yield the final product.[2]
Section 3: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Troubleshooting Decision Tree: Low Yield in Bromination Step
Caption: A decision tree for troubleshooting low yields in the bromination step.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of multiple products during the bromination step. How can I improve the selectivity?
A1: The formation of multiple products is typically due to over-bromination (di-bromination) or decarboxylation.[3][6]
-
Cause - Over-bromination: The pyridine ring, activated by the hydroxyl group, can undergo a second bromination. This is more likely if there is a large excess of the brominating agent or if the reaction temperature is too high.[6]
-
Solution: Carefully control the stoichiometry of the sodium hypobromite solution. Use only a slight excess (e.g., 1.2-1.5 equivalents of bromine relative to the nicotinic acid derivative). Maintain the reaction at room temperature and avoid heating.
-
Cause - Decarboxylation: A known side reaction for 2-hydroxynicotinic acids under harsh halogenation conditions is the replacement of the carboxy group with a halogen, which can lead to 3,5-dihalogenated byproducts.[3]
-
Solution: Maintaining a strongly alkaline solution (pH > 12) during the halogenation step helps to prevent this side reaction.[3] The careful, slow acidification during work-up is also critical.
Q2: My Fischer esterification reaction is not going to completion, and I have significant starting material left. What should I do?
A2: The Fischer esterification is an equilibrium-driven process.[7] An incomplete reaction is usually due to the presence of water or insufficient catalyst activity.
-
Cause - Presence of Water: Water is a byproduct of the reaction. Its presence will shift the equilibrium back towards the starting materials.
-
Solution: Ensure your methanol and 5-bromo-2-hydroxynicotinic acid are as dry as possible. While not always practical on a large scale, using a Dean-Stark apparatus can help remove water azeotropically if a suitable solvent like toluene is used.
-
Cause - Insufficient Catalyst: The acid catalyst protonates the carbonyl, making it more electrophilic.[7] If the catalyst is old, hydrated, or used in too small an amount, the reaction rate will be very slow.
-
Solution: Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄). Ensure adequate loading (typically 5-10 mol%).
-
Alternative: For difficult esterifications, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol, is a non-equilibrium-based alternative that goes to completion.
Q3: I am considering the Sandmeyer-type route (Route B). What are the critical parameters for the diazotization step?
A3: The Sandmeyer reaction and related diazotization-hydrolysis reactions are powerful but require precise control.[8][9]
-
Critical Parameter - Temperature: The formation of the diazonium salt from the aromatic amine (e.g., 2-amino-5-bromoisonicotinate) with nitrous acid (generated in situ from NaNO₂) is highly exothermic and the resulting diazonium salt is often unstable at temperatures above 5-10°C.[2]
-
Solution: The reaction must be carried out in an ice bath, maintaining the temperature between 0-5°C during the slow, portion-wise addition of the sodium nitrite solution.[2] Failure to control the temperature can lead to decomposition of the diazonium salt and a significant drop in yield.
-
Critical Parameter - Acidity: A strong acidic medium (like sulfuric or hydrochloric acid) is required to generate the necessary nitrous acid (HNO₂) from sodium nitrite and to stabilize the diazonium salt.
-
Solution: Ensure the amine is fully dissolved in a sufficient volume of cold, concentrated acid before beginning the addition of the nitrite solution.
Q4: What is the best method for purifying the final product, this compound, on a large scale?
A4: For large-scale purification, chromatography is often undesirable due to cost and solvent usage.
-
Primary Method - Recrystallization: This is the most economical and scalable method. The key is finding a suitable solvent or solvent system. Based on its structure, solvents like chloroform, ethyl acetate, or mixtures such as ethyl acetate/hexane or ethanol/water are good starting points.[2] The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
-
Secondary Method - Slurry Wash: If recrystallization does not remove a specific impurity, a slurry wash can be effective. This involves stirring the crude solid product in a solvent in which it is poorly soluble, while the impurity is soluble. The solid is then filtered, washed, and dried.
References
- PrepChem.com. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. [Link]
- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Google Patents.
- Wikipedia. Sandmeyer reaction. [Link]
- Master Organic Chemistry. (2018, December 3).
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
- Master Organic Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 4. Buy 5-Bromo-2-hydroxynicotinic acid | 104612-36-4 [smolecule.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: By-product Formation in the Diazotization of Aminopyridines
Welcome to the Technical Support Center for the diazotization of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, particularly the formation of unwanted by-products, and provide expert-driven troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Introduction: The Challenge of Selectivity
The diazotization of aminopyridines is a powerful tool for introducing a variety of functional groups onto the pyridine ring. However, the inherent reactivity of the pyridine nucleus and the diazonium intermediate can lead to a range of side reactions, complicating product purification and reducing yields. This guide provides a comprehensive overview of the mechanistic underpinnings of by-product formation and offers practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My diazotization of 2- or 4-aminopyridine is yielding a significant amount of the corresponding hydroxypyridine (pyridone). Why is this happening and how can I prevent it?
A1: The formation of hydroxypyridines is a common and often dominant side reaction in the diazotization of 2- and 4-aminopyridines.[1][2] This occurs because the pyridinium diazonium ion is highly susceptible to nucleophilic attack by water, which is present in the reaction medium. The diazonium group at the 2- and 4-positions is an excellent leaving group, facilitating this substitution.
Causality: The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-2 and C-4 positions, making the diazonium salt an even better leaving group compared to its benzenoid analogs. This heightened reactivity leads to rapid hydrolysis.[1]
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C.[3][4] Higher temperatures accelerate the decomposition of the diazonium salt to the pyridone.[4]
-
Use of Non-Aqueous Solvents: When possible, performing the diazotization in a non-aqueous medium can significantly reduce the formation of hydroxypyridines. For instance, using organic nitrites (e.g., isoamyl nitrite, tert-butyl nitrite) in solvents like acetonitrile or DMSO has been reported.[5]
-
Immediate Use of the Diazonium Salt: The pyridinium diazonium salt is often unstable and should be used in subsequent reactions immediately after its formation.[3]
Q2: I am attempting the diazotization of 3-aminopyridine and observing very low conversion and a complex mixture of products. What makes this isomer different?
A2: The diazotization of 3-aminopyridine is generally less efficient than that of the 2- and 4-isomers.[6] The diazonium group at the 3-position is less activated towards nucleophilic displacement, leading to slower and less clean reactions. You may observe unreacted starting material and various decomposition products. One user in a forum reported difficulties with this specific reaction, noting a lack of expected color change or gas evolution.[7]
Troubleshooting & Optimization:
-
Anhydrous Conditions: As with the other isomers, minimizing water is crucial. Consider using trifluoromethanesulfonic acid in a DMSO/H2O paste, which has been shown to facilitate the formation of pyridyl triflates from aminopyridines via in-situ diazotization.[5]
-
Careful Monitoring: Since the visual cues of the reaction may be subtle, it is important to monitor the reaction progress using analytical techniques like TLC or LC-MS to determine the optimal reaction time.
-
Alternative Reagents: For subsequent transformations, consider one-pot syntheses that avoid the isolation of the unstable diazonium intermediate. For example, a one-pot synthesis of chloropyridines from aminopyridines via diazotization has been developed.[8]
Q3: My reaction mixture turns dark brown or black, and I'm getting a tar-like substance instead of my desired product. What's causing this decomposition?
A3: A dark coloration and tar formation are classic indicators of diazonium salt decomposition and unwanted side reactions.[4] This can be caused by several factors:
-
Elevated Temperature: As previously mentioned, temperatures above the optimal 0-5 °C range can lead to rapid, uncontrolled decomposition.[4]
-
Insufficient Acidity: A high concentration of a strong mineral acid is necessary to fully protonate the starting amine and to generate the active nitrosating agent, the nitrosonium ion (NO+).[9][10][11][12] Insufficient acid can lead to the formation of diazoamino compounds (triazenes) from the reaction of the diazonium salt with unreacted aminopyridine, which can further decompose.
-
Localized "Hot Spots": Slow, dropwise addition of the sodium nitrite solution is critical to prevent localized increases in temperature and concentration, which can initiate decomposition.[3][4]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for decomposition during diazotization.
By-product Formation Pathways
The primary by-products in the diazotization of aminopyridines arise from the reactivity of the diazonium intermediate. The following diagram illustrates the key pathways:
Caption: Key reaction pathways in the diazotization of aminopyridines.
Experimental Protocols
Protocol 1: General Diazotization of Aminopyridines for Subsequent Azo Coupling
This protocol provides a generalized method for the diazotization of aminopyridines, which can be adapted for different isomers.[6]
Materials:
-
Aminopyridine isomer (1.0 eq.)
-
Dilute Hydrochloric Acid (e.g., 3M)
-
Sodium Nitrite (1.0-1.1 eq.)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a beaker or round-bottom flask, dissolve the aminopyridine (1.0 eq.) in an excess of dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold aminopyridine solution, ensuring the temperature remains below 5 °C.[3]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes.
-
The resulting solution containing the diazonium salt should be used immediately in the subsequent reaction.[3]
Protocol 2: Qualitative Test for Residual Nitrite (Griess Test)
This test can be used to determine if an excess of nitrous acid is present or if the diazotization reaction has gone to completion. The Griess test detects the presence of nitrite ions.[13]
Materials:
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic medium)[13]
-
Sample of the reaction mixture
-
Test tube
Procedure:
-
Withdraw a small aliquot of the reaction mixture.
-
Add a few drops of the Griess reagent to the sample.
-
The formation of a pink-red color indicates the presence of residual nitrite ions.[13]
-
If the test is positive after the expected reaction time, it may indicate that the aminopyridine has been fully consumed. If the test remains negative after adding a portion of the nitrite solution, it suggests that the nitrite is being consumed by the aminopyridine.
| Observation | Interpretation | Action |
| Pink-red color develops | Excess nitrite is present. | The addition of sodium nitrite is complete. |
| No color change | No excess nitrite. | Continue the dropwise addition of sodium nitrite. |
Conclusion
The successful diazotization of aminopyridines hinges on a deep understanding of the underlying reaction mechanisms and potential side reactions. By carefully controlling reaction parameters, particularly temperature and acidity, and by considering the unique reactivity of each isomer, researchers can minimize by-product formation and achieve higher yields of their desired products. This guide provides a foundation for troubleshooting and optimizing these challenging but rewarding reactions.
References
- Griess test - Wikipedia. (n.d.).
- One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source | The Journal of Organic Chemistry - ACS Publications. (2025).
- Kinetics and Mechanism of Diazotization - ResearchGate. (n.d.).
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B - RSC Publishing. (1967).
- Preparation of Pyridines, Part 7: By Amination and Hydroxylation - YouTube. (2022).
- Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed. (2007).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (2017).
- Chemistry Diazotization Reaction - sathee jee. (n.d.).
- Griess assay for nitrite - YouTube. (2020).
- Diazotization Reaction Mechanism - BYJU'S. (n.d.).
- Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1972).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (2015).
- Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles | Journal of the American Chemical Society. (2000).
- Diazotization of heterocyclic primary amines | Chemical Reviews - ACS Publications. (1975).
- Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums. (2020).
- Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... - ResearchGate. (2016).
- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016).
- 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF - ResearchGate. (2025).
- Aminopyridines for the treatment of neurologic disorders - PMC - PubMed Central. (2015).
- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization | Scientific.Net. (2016).
- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019).
- Diazotization Reaction Mechanism. (n.d.).
- 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PubMed Central. (2012).
- 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019).
- Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023).
- Exploring Flow Procedures for Diazonium Formation - MDPI. (2016).
- Severe accidental overdose of 4-aminopyridine due to a compounding pharmacy error - PubMed. (2009).
- 4-aminopyridine toxicity: a case report and review of the literature - PubMed. (2012).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).
Sources
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
- 8. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization | Scientific.Net [scientific.net]
- 9. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 10. byjus.com [byjus.com]
- 11. flexiprep.com [flexiprep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Griess test - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Temperature for Cross-Coupling of Bromopyridines
Welcome to the technical support center for optimizing cross-coupling reactions of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we understand the nuances of these reactions and have curated this resource to help you navigate the common challenges associated with temperature optimization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the cross-coupling of bromopyridines?
Temperature is a pivotal parameter in cross-coupling reactions as it directly influences reaction kinetics, catalyst stability, and the potential for side reactions. For bromopyridines, in particular, finding the optimal temperature is a delicate balance. Insufficient heat can lead to low or no conversion, as the oxidative addition of the C-Br bond to the palladium catalyst often requires thermal energy to overcome the activation barrier.[1][2] Conversely, excessive heat can trigger a cascade of undesirable events, including catalyst decomposition, debromination (hydrodehalogenation) of the starting material, and homocoupling of the coupling partners.[1][3]
The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen can already present challenges by potentially deactivating the palladium catalyst.[4][5] Temperature optimization is therefore crucial to drive the desired reaction forward efficiently while minimizing these inherent challenges.
Q2: What are the typical temperature ranges for common cross-coupling reactions with bromopyridines?
While the optimal temperature is highly dependent on the specific substrates, catalyst system, base, and solvent, the following ranges can serve as a starting point for your optimization studies.
| Cross-Coupling Reaction | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | 80 - 120 | Less reactive boronic acids or more stable catalyst systems may require temperatures at the higher end of this range.[1] |
| Buchwald-Hartwig Amination | 80 - 110 | The choice of amine and the steric hindrance of the substrates can influence the required temperature.[4] |
| Heck Coupling | 80 - 130 | While some modern catalyst systems can operate at lower temperatures, Heck reactions traditionally require significant thermal energy.[6][7] |
| Sonogashira Coupling | 60 - 100 | This reaction is often conducted at milder temperatures, but exceeding this range can lead to alkyne homocoupling.[1][8] |
It's important to note that the advent of microwave-assisted synthesis can significantly shorten reaction times, often at elevated temperatures and pressures, providing a valuable tool for rapid reaction optimization.[9][10][11]
Q3: How does my choice of ligand impact the optimal reaction temperature?
The ligand is not just a spectator; it's an active participant in the catalytic cycle and has a profound effect on the optimal reaction temperature. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed for challenging substrates like bromopyridines.[1][5] These ligands stabilize the palladium center and accelerate key steps in the catalytic cycle, particularly the rate-determining oxidative addition and the final reductive elimination.[1][12] This enhanced reactivity often allows for the use of lower reaction temperatures compared to less activating ligands like triphenylphosphine (PPh₃).[1] A more active catalyst system can overcome the reaction's activation barrier with less thermal input, thereby minimizing high-temperature side reactions.[1]
Troubleshooting Guide
Problem 1: Low or no conversion of my bromopyridine starting material.
This is a common issue that can often be traced back to suboptimal temperature, among other factors.
Causality & Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation:
-
Insufficient Temperature : The oxidative addition of the bromopyridine to the Pd(0) center is often the rate-limiting step and typically requires thermal energy.[5] If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious, incremental increase may be necessary.[13]
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][14] Using bulkier ligands can shield the metal center, and in some cases, a higher temperature can help to disfavor this inhibitory binding.[1]
-
Catalyst Deactivation : The active Pd(0) species is susceptible to oxidation.[4] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[13]
Problem 2: Significant formation of the debrominated pyridine byproduct.
The presence of a debrominated byproduct, also known as hydrodehalogenation, is a clear indicator that your reaction conditions, particularly temperature, may be too harsh.[1]
Causality & Troubleshooting Workflow
Caption: Troubleshooting workflow for debromination.
Detailed Explanation:
-
High Reaction Temperature : Debromination often has a higher activation energy than the desired cross-coupling reaction.[1] This means that at elevated temperatures, the rate of debromination can increase more significantly than the rate of product formation. Lowering the temperature is the most direct way to address this issue.
-
Hydride Sources : The mechanism of debromination involves the formation of a palladium-hydride (Pd-H) species.[1] These can arise from trace amounts of water, certain solvents (like alcohols), or even impurities in your reagents. Using anhydrous solvents and high-purity reagents is critical.[1]
Problem 3: Formation of homocoupled products.
Homocoupling, such as the formation of biaryls from your boronic acid in a Suzuki reaction, is another common side reaction that can be exacerbated by temperature.
Causality & Troubleshooting
-
Presence of Oxygen : Oxygen can promote the homocoupling of boronic acids.[2] While not directly a temperature issue, reactions run at higher temperatures for extended periods are more susceptible to the effects of any trace oxygen that may be present. Rigorous degassing of solvents and maintaining a strict inert atmosphere is paramount.[5][13]
-
High Reaction Temperature : Elevated temperatures can sometimes increase the rate of homocoupling, particularly for terminal alkynes in Sonogashira reactions.[1] Attempting the reaction at a lower temperature is a prudent step if homocoupling is significant.
-
Catalyst System : Certain catalyst systems may be more prone to promoting homocoupling. Consider screening alternative ligands or adjusting the palladium-to-ligand ratio.[3]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Temperature Screen
This protocol is a generalized starting point and must be optimized for your specific substrates.
-
Reaction Setup : In an array of oven-dried reaction vials, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst Addition : To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[1]
-
Inert Atmosphere : Seal the vials, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
-
Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane or THF/water mixture) via syringe to achieve a concentration of 0.1-0.2 M.[13][14]
-
Heating : Place the vials in separate heating blocks or a parallel synthesizer set to a range of temperatures (e.g., 80°C, 100°C, 120°C).
-
Monitoring : Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 4, 8, and 16 hours).
-
Work-up : Once a reaction is deemed complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Analysis : Analyze the crude product from each temperature to determine yield and purity, identifying the optimal temperature for your system.
Visualizing the Catalytic Cycle and Temperature's Influence
Caption: The Suzuki-Miyaura cycle and key points of temperature influence.
This diagram illustrates how temperature critically impacts the Suzuki-Miyaura reaction. The initial "Oxidative Addition" step often requires heat to proceed efficiently, making it a common target for temperature optimization.[5][12] However, all palladium intermediates are susceptible to thermal decomposition, so excessive heat during the "Reductive Elimination" or any other stage can degrade the catalyst and reduce overall yield.[1][13]
References
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Royal Society of Chemistry. DOI: 10.1039/D2FD00165A.
- ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Anonymous. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. NIH.
- Lipshutz, B. H., & Taft, B. R. (2008). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. Organic Letters, 10(7), 1329–1332.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Anonymous. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- arkat usa. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. arkat usa.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-7. DOI: 10.1021/jo070366v.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
- ResearchGate. (n.d.). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. ResearchGate.
- Anonymous. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- PubMed. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Journal of Organic Chemistry. DOI: 10.1021/acs.joc.6b02595.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Royal Society of Chemistry. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. DOI: 10.1039/C1CS15048A.
- Anonymous. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.
- The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.
- ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- ResearchGate. (n.d.). Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ResearchGate.
- Anonymous. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC. NIH.
- Anonymous. (n.d.). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. PMC. NIH.
- ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate.
- ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
- Anonymous. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC. NIH.
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Validation & Comparative
Purity Analysis of Methyl 5-bromo-2-hydroxynicotinate: A Comparative Guide to HPLC and UPLC Methods
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Methyl 5-bromo-2-hydroxynicotinate, a pivotal building block in the synthesis of novel therapeutics, is no exception. The presence of even trace-level impurities, which may arise from the synthetic route or degradation, can have profound implications for the final drug product's biological activity and safety profile.[1][2][3]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices and present supporting data to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy.
The Analytical Challenge: Separating a Polar Molecule from Its Kin
This compound (C7H6BrNO3) is a polar molecule, a characteristic that presents a distinct challenge for retention on traditional reversed-phase HPLC columns.[4][5] The primary goal of a purity method is to resolve the main compound from all potential process-related impurities and degradation products. These impurities are often structurally similar to the parent molecule, differing only by the absence of a bromine atom, hydrolysis of the methyl ester, or other minor modifications.[1] Therefore, the chosen analytical method must exhibit high resolving power and sensitivity to detect and quantify these closely related substances.
Method Selection: HPLC vs. UPLC
For decades, HPLC has been the gold standard for pharmaceutical purity analysis.[6][7] It is a robust and reliable technique. However, the advent of UPLC, which utilizes columns packed with sub-2 µm particles, offers a significant leap in performance.[8][9]
The core difference lies in the particle size of the stationary phase.[8] UPLC's smaller particles provide a greater surface area, leading to dramatically increased separation efficiency and resolution.[8][10] This, however, necessitates instrumentation capable of handling much higher backpressures—often exceeding 1000 bar (15,000 psi), compared to the typical 400-bar limit of HPLC systems.[11]
This guide will compare a robust, newly developed HPLC method with its UPLC counterpart, focusing on parameters crucial for pharmaceutical quality control: speed, resolution, sensitivity, and solvent consumption.
Diagram of the Analytical Workflow
The following diagram illustrates the general workflow for purity analysis, applicable to both HPLC and UPLC methodologies.
Caption: General workflow for chromatographic purity analysis.
Detailed Experimental Protocols
The protocols described below are grounded in the principles of reversed-phase chromatography, the most common and versatile mode of HPLC.[12][13] The method is designed to be stability-indicating, meaning it can separate the intact molecule from its degradation products. All procedures should adhere to the validation principles outlined in the ICH Q2(R1) guideline.[14][15][16]
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is designed for standard HPLC systems and provides a reliable baseline for purity determination.
1. Instrumentation & Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile and Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in a similar manner, weighing approximately 25 mg into a 50 mL volumetric flask. The higher concentration for the sample solution is to ensure detection of impurities at the 0.1% level.
4. System Suitability Testing (SST):
-
Before analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T) for the main peak between 0.8 and 1.5.
-
Theoretical Plates (N) ≥ 2000.
-
5. Analysis & Calculation:
-
Inject the Sample Solution and record the chromatogram.
-
Calculate the percentage of any impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)
This method leverages UPLC technology for a faster, higher-resolution separation.
1. Instrumentation & Consumables:
-
UPLC system capable of operating at high pressures (>600 bar).
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A, Mobile Phase B, and Sample Diluent are the same as in the HPLC method.
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 5.0 80 6.0 80 6.1 20 | 8.0 | 20 |
3. Sample Preparation & System Suitability:
-
Sample preparation is identical to the HPLC method.
-
SST acceptance criteria are the same, although significantly higher theoretical plates are expected.
Data Interpretation & Performance Comparison
The true measure of a method's utility lies in its performance. The following table summarizes the expected results from the analysis of a representative batch of this compound containing two known impurities.
| Parameter | HPLC Method | UPLC Method | Advantage |
| Run Time | 30 minutes | 8 minutes | UPLC (>3.5x faster)[10] |
| Main Peak Retention Time | ~12.5 min | ~3.5 min | UPLC |
| Resolution (Main Peak/Impurity 1) | 2.5 | 4.8 | UPLC (Sharper peaks, better separation)[8][17] |
| Theoretical Plates | ~8,000 | ~25,000 | UPLC (Higher efficiency)[10] |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% | UPLC (Higher sensitivity)[10] |
| Solvent Consumption per Run | ~30 mL | ~3.2 mL | UPLC (~90% reduction)[10][11] |
Discussion of Results
The data clearly demonstrates the superiority of the UPLC method across all key performance indicators.
-
Speed and Throughput: The most striking advantage of UPLC is the drastic reduction in analysis time. An 8-minute run time compared to 30 minutes allows for a nearly four-fold increase in sample throughput, a critical factor in high-demand QC and development environments.
-
Resolution and Sensitivity: The higher efficiency of the UPLC column, a direct result of the smaller particle size, leads to sharper peaks and significantly improved resolution between the main peak and its closely eluting impurities.[8][17] This enhanced resolution translates directly to higher confidence in the accuracy of impurity quantification and improved sensitivity for detecting trace-level components.[10]
-
Economic and Environmental Impact: The dramatic reduction in solvent consumption makes the UPLC method not only more cost-effective but also a greener, more sustainable analytical solution.[10][11]
Logical Diagram for Impurity Investigation
When an unknown peak is detected, a logical investigation process is required.
Caption: Decision workflow for investigating unknown impurities.
Conclusion
For the purity analysis of this compound, both HPLC and UPLC methods are capable of providing accurate and reliable results. The traditional HPLC method remains a robust and accessible option for many laboratories.
However, for laboratories equipped with the necessary instrumentation, Ultra-Performance Liquid Chromatography (UPLC) is the unequivocally superior technique. It offers substantial gains in speed, resolution, and sensitivity while significantly reducing operational costs and environmental impact.[9][10] In the fast-paced world of drug development, the efficiency and higher-quality data provided by UPLC can accelerate timelines and provide greater confidence in product quality, making it the recommended method for both routine quality control and in-depth impurity profiling. The choice of method ultimately depends on the specific needs and resources of the laboratory, but the performance advantages of UPLC present a compelling case for its adoption.
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A Senior Application Scientist's Guide to the 1H NMR Characterization of Methyl 5-bromo-2-hydroxynicotinate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful tool for elucidating molecular structures. This guide provides an in-depth technical comparison and characterization of Methyl 5-bromo-2-hydroxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will delve into the expected ¹H NMR spectral features of this molecule, compare it with structurally similar compounds, and provide a detailed experimental protocol for its analysis.
The Structural Significance of this compound
This compound (C₇H₆BrNO₃) is a halogenated and hydroxylated analog of the nicotinic acid framework, a core structure in various biologically active molecules.[1][2] The precise placement of the bromo, hydroxyl, and methyl ester groups on the pyridine ring dictates its chemical reactivity, potential biological targets, and physicochemical properties. Therefore, definitive characterization is paramount. ¹H NMR spectroscopy offers a non-destructive method to probe the electronic environment of each proton, providing a unique fingerprint of the molecule's constitution.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
While an experimental spectrum provides definitive proof, a predicted spectrum, grounded in the principles of chemical shifts and coupling constants, serves as a powerful analytical tool. The structure of this compound suggests a simple yet informative ¹H NMR spectrum.
Key Structural Features and Their Expected NMR Signatures:
-
Aromatic Protons: The pyridine ring contains two protons. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the bromine atom, and the ester group, as well as the electron-donating effect of the hydroxyl group. Protons on aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm.[3]
-
Methyl Ester Protons: The methyl group of the ester functionality is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the deshielding effect of the adjacent oxygen and carbonyl group.
-
Hydroxyl Proton: The proton of the hydroxyl group is often observed as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.
Based on these features and analysis of related compounds, we can predict the approximate chemical shifts and multiplicities for the protons in this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-4 | ~8.0 - 8.3 | Doublet (d) | 1H |
| H-6 | ~7.8 - 8.1 | Doublet (d) | 1H |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H |
| -OH | Variable | Broad Singlet (br s) | 1H |
Comparative ¹H NMR Analysis: Distinguishing this compound from Related Structures
To highlight the unique spectral features of this compound, a comparison with structurally similar, commercially available compounds is instructive.
Alternative 1: Methyl Nicotinate
Methyl nicotinate lacks the bromo and hydroxyl substituents. Its ¹H NMR spectrum is more complex due to the presence of four aromatic protons. The key differentiating features will be the number of aromatic signals and their coupling patterns. For instance, in deuterated chloroform (CDCl₃), the protons of methyl nicotinate appear at approximately 9.23 ppm (H-2), 8.78 ppm (H-6), 8.29 ppm (H-4), and 7.39 ppm (H-5), with a methyl singlet around 3.96 ppm.[4]
Alternative 2: 2-Hydroxynicotinic Acid
This compound possesses the hydroxyl group but lacks the bromine and has a carboxylic acid instead of a methyl ester. The absence of the methyl ester singlet is a clear differentiating factor.[5][6] The aromatic protons will also exhibit different chemical shifts due to the electronic influence of the carboxylic acid versus the methyl ester.
Alternative 3: 3-Bromopyridine
3-Bromopyridine provides insight into the effect of the bromine atom on the pyridine ring. Its spectrum shows four distinct aromatic signals, with chemical shifts influenced by the position relative to the bromine and nitrogen atoms.[7] The absence of both the hydroxyl and methyl ester signals readily distinguishes it from the target compound.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.
Materials and Equipment:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes[8]
-
Pipettes and glassware
-
NMR Spectrometer (e.g., 300 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds, which can sharpen the -OH peak.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[8]
-
Cap the NMR tube securely.
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).[10][11]
-
Visualizing the Structure and Key Interactions
Diagrams can aid in understanding the molecular structure and the through-bond relationships that give rise to the observed NMR signals.
Caption: Molecular structure of this compound.
Caption: Expected ¹H NMR signals for this compound.
Conclusion
The ¹H NMR characterization of this compound is straightforward, yielding a spectrum with distinct and interpretable signals. The presence of two doublets in the aromatic region, a singlet for the methyl ester, and a broad singlet for the hydroxyl group provides a unique spectral fingerprint. Comparison with the ¹H NMR spectra of related compounds like methyl nicotinate, 2-hydroxynicotinic acid, and 3-bromopyridine further confirms the identity by highlighting the absence or difference in key functional group signals. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for the unambiguous structural elucidation of this important chemical entity.
References
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- NMR Sample Preparation. (n.d.).
- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
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- This compound | CAS 120034-05-1. (n.d.). Santa Cruz Biotechnology.
- 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- This compound Formula. (n.d.). ECHEMI.
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- 2-Hydroxynicotinic acid | C6H5NO3. (n.d.). PubChem.
- 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. (n.d.). ChemicalBook.
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A Senior Application Scientist's Guide to LC-MS Analysis of Methyl 5-bromo-2-hydroxynicotinate Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise analysis of reaction products is paramount to ensuring the safety, efficacy, and quality of new chemical entities. Methyl 5-bromo-2-hydroxynicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its halogenated pyridine structure makes it an ideal substrate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern medicinal chemistry.[1][2] The successful synthesis and subsequent purification of the desired products require robust analytical methodologies to confirm identity, quantify yield, and identify any impurities.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the analysis of this compound reaction products. We will delve into the causality behind experimental choices, provide a detailed LC-MS protocol, and present supporting data to guide you in selecting the most appropriate analytical strategy for your research needs.
The Analytical Imperative: Why LC-MS Reigns Supreme for Complex Reaction Mixtures
While traditional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have long been the workhorses of the pharmaceutical industry, the complexity of modern drug discovery demands a more sophisticated approach.[3][4] LC-MS has emerged as a powerhouse, offering unparalleled sensitivity and specificity.[5][6]
The fundamental distinction between these techniques lies in their detectors. HPLC-UV identifies compounds based on their ability to absorb UV light at a specific wavelength.[3][7] This can be problematic when dealing with complex reaction mixtures where multiple compounds might co-elute or share similar chromophores, making definitive identification challenging.[6] In contrast, LC-MS identifies compounds based on their mass-to-charge ratio (m/z), providing a fundamental physical property of the molecule.[7] This allows for the confident identification of the target compound, even in the presence of co-eluting impurities.[5]
For halogenated compounds like this compound and its derivatives, LC-MS offers a distinct advantage. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a unique signature in the mass spectrum, making it easier to identify bromine-containing molecules within a complex mixture.[8][9]
Comparative Analysis of Key Analytical Techniques
To make an informed decision on the most suitable analytical technique, it is crucial to compare their performance characteristics. The following table provides a side-by-side comparison of LC-MS, HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound reaction products.
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC-UV (High-Performance Liquid Chromatography-UV) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[7] | Separation by chromatography, detection by UV absorbance.[3] | Separation of volatile compounds by chromatography, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field for structural elucidation.[10] |
| Sensitivity | Very high (pg to fg range).[11] | Moderate (ng to µg range).[12] | High for volatile compounds (pg range).[13] | Low, requires higher concentrations (µg to mg range).[4] |
| Selectivity | Excellent, based on mass.[6] | Moderate, prone to interference from co-eluting compounds.[7] | Excellent for volatile compounds. | Excellent for structural isomers. |
| Structural Info | Provides molecular weight and fragmentation data for structural clues.[14] | Limited to UV absorbance spectrum. | Provides fragmentation patterns for library matching.[15] | Provides detailed structural information and connectivity.[10] |
| Sample Prep | Minimal, direct injection of reaction mixture is often possible.[13] | Minimal, similar to LC-MS. | Often requires derivatization for non-volatile compounds.[13] | Sample needs to be dissolved in a deuterated solvent.[4] |
| Best For | Identifying and quantifying known and unknown reaction products and impurities.[5][11] | Routine purity analysis and quantification of the main product.[16] | Analysis of volatile starting materials or byproducts.[15] | Unambiguous structure confirmation of purified products.[2][4] |
The LC-MS Experimental Workflow: A Step-by-Step Guide
A well-designed LC-MS experiment is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for the analysis of a this compound reaction mixture.
Caption: A typical workflow for LC-MS analysis.
Detailed Experimental Protocol for LC-MS Analysis
This protocol provides a robust starting point for the analysis of this compound and its reaction products. Method validation should be performed according to ICH guidelines to ensure it is fit for its intended purpose.[3][5][7]
1. Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][17]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point for the separation of these relatively non-polar compounds.
-
Mobile Phase A: 0.1% Formic acid in Water. The formic acid helps to protonate the analytes, which improves peak shape and ionization efficiency in positive ESI mode.[18]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical gradient might be:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyridine derivatives as the nitrogen atom can be readily protonated.[14][17]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Data Acquisition: Full scan mode (e.g., m/z 100-800) to identify all components in the reaction mixture. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and selectivity.[1]
4. Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Dilute with the initial mobile phase composition (e.g., 1:1000 with 95:5 Water:Acetonitrile with 0.1% Formic Acid). The dilution factor may need to be optimized to be within the linear range of the detector.
-
Vortex to mix thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
Illustrative Reaction: Suzuki-Miyaura Coupling
To provide context, the following diagram illustrates a typical Suzuki-Miyaura cross-coupling reaction involving this compound. The analysis would aim to quantify the starting material, the desired product, and any by-products such as the debrominated starting material or homocoupled boronic acid.
Caption: A representative Suzuki-Miyaura coupling reaction.
Conclusion: A Data-Driven Approach to Synthesis
The successful development of novel pharmaceutical agents relies on a foundation of robust and reliable analytical data. For the analysis of this compound reaction products, LC-MS stands out as the superior technique, offering the sensitivity, selectivity, and versatility required to navigate the complexities of modern organic synthesis. While other techniques such as HPLC-UV, GC-MS, and NMR have their specific applications, LC-MS provides the most comprehensive picture of the reaction outcome.
By understanding the principles behind each technique and implementing a well-designed experimental workflow, researchers can confidently identify and quantify their target molecules, leading to more efficient and successful drug development programs.
References
- PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Labcompare. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- Advion. 3 reasons why you should upgrade from UV detection to Mass Spectrometry.
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research.
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A Senior Application Scientist's Guide to Halopyridine Reactivity: Bromo- vs. Chloro-Substituted Pyridines
For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a foundational task. Halogenated pyridines, particularly chloro- and bromo-substituted variants, are among the most versatile and crucial building blocks in modern synthetic chemistry. The choice between a bromopyridine and a chloropyridine is not arbitrary; it is a strategic decision dictated by the desired chemical transformation. Understanding the nuanced differences in their reactivity is paramount for efficient reaction design, optimizing yields, and enabling selective, sequential functionalization.
This guide provides an in-depth comparison of the reactivity of bromo- versus chloro-substituted pyridines in two major classes of synthetic reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). We will explore the fundamental physicochemical principles governing their behavior and provide supporting experimental data and protocols to inform your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Properties
The divergent reactivity of chloro- and bromopyridines is rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Two key parameters are at play: bond strength and electronegativity.
-
Bond Dissociation Energy (BDE): This is the primary determinant for reactivity in palladium-catalyzed cross-coupling reactions. The C-Cl bond is significantly stronger than the C-Br bond. This means more energy is required to break the C-Cl bond, making chloropyridines inherently less reactive in reactions where C-X bond cleavage is the rate-determining step.[1]
-
Electronegativity & Ring Activation: Chlorine is more electronegative than bromine. This has a profound effect on Nucleophilic Aromatic Substitution (SNAr) reactions. The greater inductive electron-withdrawing effect of chlorine polarizes the C-Cl bond more effectively, rendering the attached carbon more electrophilic and susceptible to nucleophilic attack.[4] Furthermore, this effect helps stabilize the negatively charged intermediate formed during the reaction. The electron-deficient nature of the pyridine ring itself, especially at the 2- and 4-positions, further enhances this susceptibility to nucleophilic attack.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Bond Strength
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the general reactivity trend for halogens is I > Br > Cl .[5][7] This is because the rate-determining step is typically the oxidative addition of the halopyridine to the palladium(0) catalyst, a step that involves the cleavage of the C-X bond.[1][7]
The General Mechanism
The catalytic cycle illustrates why the C-X bond strength is so critical. The initial, often rate-limiting, oxidative addition step is more facile for the weaker C-Br bond.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Bromopyridines are, therefore, the more reactive coupling partners. They generally react under milder conditions, with lower catalyst loadings, and with a broader range of standard phosphine ligands.
Chloropyridines , due to the robust C-Cl bond, necessitate more forcing conditions.[1] Their successful coupling hinges on the use of highly active, specialized catalyst systems. These systems typically feature bulky, electron-rich ligands such as N-heterocyclic carbenes (NHCs) or biaryl phosphines (e.g., SPhos, XPhos) that promote the challenging oxidative addition step.[1]
Comparative Performance Data
The following tables summarize typical experimental outcomes, illustrating the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling – Bromo- vs. Chloro-pyridines
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C, 12h | 85-95 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 100 °C, 12h | 80-90 | [1] |
| 2,4-Dichloropyridine | 4-Tolylboronic acid | Pd/IPr | Toluene, K₂CO₃, RT, 12h | 78 (C4-selective) | [8] |
| 5-Bromo-pyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 80 °C, 3h | ~90 |[9] |
Table 2: Buchwald-Hartwig Amination – Bromo- vs. Chloro-pyridines
| Halopyridine | Amine | Catalyst System | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 100 °C, 8h | ~95 | [10] |
| 2-Chloropyridine | Aniline | Pd-PEPPSI-IPr, NaOt-Bu | Dioxane, 100 °C, 24h | ~85 | [11] |
| 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 110 °C, 16h | 60-85 (at C3) |[5][12] |
Table 3: Sonogashira Coupling – Bromo- vs. Chloro-pyridines
| Halopyridine | Alkyne | Catalyst System | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100 °C, 3h | 96 | [13] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, RT, 16h | 85 | [14] |
| 3-Bromo-2-chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C, 12h | 72-96 (at C3) |[5][15] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a representative example and may require optimization for different substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed toluene (5 mL) and degassed water (1 mL). Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): A Game of Electrophiles
In contrast to cross-coupling, SNAr reactivity is governed by the electrophilicity of the carbon atom bearing the halogen. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
The General Mechanism
The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring. A more electronegative halogen enhances the rate of this step.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The reactivity order for the rate-determining nucleophilic attack is often F > Cl > Br > I .[4][16] This is because the more electronegative halogen polarizes the C-X bond more strongly, making the carbon more susceptible to attack, and better stabilizes the developing negative charge in the transition state. While the subsequent elimination step favors a better leaving group (I > Br > Cl > F), the initial attack is usually the bottleneck.[4][16]
Therefore, chloropyridines are often as reactive as, or even more reactive than, bromopyridines in SNAr reactions, particularly at the activated 2- and 4-positions. Studies on N-methylpyridinium ions have shown similar reactivity for 2-chloro, 2-bromo, and 2-iodo derivatives, with the mechanism involving rate-determining deprotonation of the addition intermediate.[17][18][19]
Comparative Performance Data
Table 4: Nucleophilic Aromatic Substitution (SNAr) – Bromo- vs. Chloro-pyridines
| Halopyridine | Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Bromo-2-chloropyridine | Sodium thiomethoxide | DMF, 0 °C to RT, 2-4h | 3-Bromo-2-(methylthio)pyridine | ~90 | [5] |
| 2,4-Dichloropyridine | Thiophenol | K₂CO₃, DMF, 80 °C | 4-Chloro-2-(phenylthio)pyridine | High | [8] |
| 2-Fluoropyridine | Piperidine | DMSO, 100 °C | 2-(Piperidin-1-yl)pyridine | High |[4] |
Experimental Protocol: SNAr of 3-Bromo-2-chloropyridine
This protocol demonstrates the selective substitution at the C-Cl bond.
-
Reaction Setup: To a round-bottom flask, dissolve 3-bromo-2-chloropyridine (1.0 mmol) in anhydrous DMF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Nucleophile Addition: Add sodium thiomethoxide (1.1 mmol) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
The Power of Orthogonality: Regioselective Functionalization
The opposing reactivity trends of chloro- and bromopyridines provide a powerful tool for synthetic chemists: orthogonal reactivity. Using a dihalopyridine such as 3-bromo-2-chloropyridine, one can perform selective, stepwise functionalization.
Caption: Regioselectivity of reactions on 3-bromo-2-chloropyridine.
-
Cross-Coupling First: A Suzuki, Sonogashira, or Buchwald-Hartwig reaction on 3-bromo-2-chloropyridine will occur preferentially at the more labile C-Br bond at the 3-position.[5][12][15] The chloro-substituent at the 2-position remains untouched, available for a subsequent transformation.
-
SNAr First: Conversely, reacting 3-bromo-2-chloropyridine with a strong nucleophile leads to substitution at the 2-position, which is electronically activated by the pyridine nitrogen.[5] The bromo-substituent at the 3-position is preserved for a subsequent cross-coupling reaction.
This predictable regioselectivity makes such dihalopyridines exceptionally valuable building blocks for creating complex, highly functionalized molecules.[15]
Summary and Practical Considerations
The choice between a bromo- and chloro-substituted pyridine is a critical decision based on the intended chemistry.
| Feature | Bromopyridines | Chloropyridines |
| Cross-Coupling Reactivity | Higher. Weaker C-Br bond facilitates oxidative addition. | Lower. Stronger C-Cl bond requires highly active catalysts. |
| SNAr Reactivity | Lower/Similar. Less activating for nucleophilic attack. | Higher/Similar. More activating for nucleophilic attack. |
| Typical Use Case | Preferred substrates for Suzuki, Buchwald-Hartwig, Sonogashira, etc. | Economical alternative for cross-coupling (with right catalyst), often preferred for SNAr. |
| Cost & Availability | Generally more expensive and less available. | Often cheaper and more widely available as bulk starting materials. |
Key Takeaways for the Bench Scientist:
-
For Cross-Coupling, Start with Bromo: If conditions are flexible and reactivity is paramount, a bromopyridine is the more reliable starting point, often providing higher yields under milder conditions.
-
For SNAr, Consider Chloro: At activated positions (2- or 4-), a chloropyridine is an excellent, and often more reactive, substrate for nucleophilic substitution.
-
Leverage Cost with Advanced Catalysis: Significant advancements in ligand technology have made the coupling of economical chloropyridines highly efficient.[1] If cost is a driver, investing in catalyst system optimization can make chloropyridines an excellent choice for cross-coupling.
-
Embrace Orthogonality: For complex syntheses requiring sequential functionalization, dihalopyridines like 2-chloro-3-bromopyridine offer predictable, orthogonal reactivity that is invaluable for streamlining synthetic routes.
By understanding these fundamental principles and leveraging the comparative data, researchers can make informed, strategic decisions, accelerating the synthesis of novel pyridine-containing molecules for drug discovery and materials science.
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- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
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A Comparative Guide to the Biological Activity Screening of Methyl 5-bromo-2-hydroxynicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds
Nicotinic acid, a form of vitamin B3, and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] The pyridine ring system is a privileged scaffold, present in numerous FDA-approved drugs, and its functionalization offers a rich avenue for the development of novel therapeutic agents.[2] The introduction of a bromine atom and ester functionalities, as seen in Methyl 5-bromo-2-hydroxynicotinate, can significantly modulate the physicochemical properties and biological activities of the parent molecule, influencing its pharmacokinetic profile and target interactions.[3][4]
This guide provides a comparative analysis of the potential biological activities of this compound derivatives, drawing upon experimental data from structurally related compounds. We will delve into the screening protocols for anticancer, antimicrobial, and anti-inflammatory activities, providing detailed methodologies and comparative data to guide researchers in their exploration of this promising class of compounds. While direct experimental data for the title compound is not yet prevalent in the public domain, this guide establishes a predictive framework based on robust structure-activity relationship (SAR) studies of analogous structures.
Anticipated Biological Activities and Screening Strategies
Based on the biological activities reported for analogous nicotinic acid and brominated pyridine derivatives, we can anticipate that this compound derivatives will exhibit potential in three key therapeutic areas: oncology, infectious diseases, and inflammation. The following sections will detail the rationale and experimental approaches for screening these activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Nicotinic acid derivatives have demonstrated significant potential as anticancer agents, with several analogs exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][5] The proposed mechanism of action for some of these derivatives involves the inhibition of key signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[5][6]
The following table summarizes the cytotoxic activity (IC50 values) of representative nicotinic acid derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of novel analogs like this compound.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Nicotinic Acid-Based Cytotoxic Agent | Compound 5c | HCT-15 (Colon) | 0.098 | Doxorubicin | 0.101 | [5] |
| PC-3 (Prostate) | 0.112 | Doxorubicin | 0.123 | [5] | ||
| HCT-15 (Colon) | 0.098 | Sorafenib | 0.088 | [5] | ||
| Nicotinamide-based diamide | Compound 4d | NCI-H460 (Lung) | 4.07 µg/mL | 5-FU | > 40 µg/mL | [7] |
| A549 (Lung) | 13.09 µg/mL | 5-FU | > 40 µg/mL | [7] | ||
| Brominated Acetophenone Derivative | Compound 5c | MCF7 (Breast) | < 10 µg/mL | - | - | [8] |
| A549 (Lung) | 11.80 µg/mL | - | - | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for anticancer activity screening of novel compounds.
The inhibition of VEGFR-2 is a clinically validated strategy in oncology.[6] Several nicotinic acid derivatives have been reported to inhibit VEGFR-2 kinase activity, leading to the suppression of angiogenesis and tumor growth.[5]
VEGFR-2 Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have been reported to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9] The presence of a halogen atom, such as bromine, can enhance the antimicrobial properties of a molecule.[10]
The following table presents the minimum inhibitory concentration (MIC) values for related heterocyclic compounds against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine Derivative | Compound 12a | E. coli | 0.0195 | [9] |
| B. mycoides | < 0.0048 | [9] | ||
| C. albicans | < 0.0048 | [9] | ||
| Quinoline Hydrazone | Compound 7c | S. aureus | 50 | [11] |
| B. subtilis | 75 | [11] | ||
| E. coli | 25 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Pyridine carboxylic acid derivatives have been shown to possess anti-inflammatory properties.[2][9] A common in vitro model for assessing anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
The following table shows the NO inhibitory activity of related compounds.
| Compound Class | Derivative Example | IC50 for NO Inhibition (µM) | Cell Line | Reference |
| Isonicotinic Acid Derivative | Compound 5 | 1.42 µg/mL | Human Blood Cells (ROS inhibition) | |
| Pyridine-4-one Derivative | Compound A | - (67% inhibition at 20 mg/kg in vivo) | - | [9] |
| Chalcone Analogue | Compound 3h | - (Significant inhibition of iNOS expression) | RAW 264.7 |
Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.
Principle: The Griess assay is used to measure nitrite (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Incubate for a further 24 hours.
-
Griess Assay: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Workflow for Anti-inflammatory Screening
Caption: Workflow for the in vitro nitric oxide inhibitory assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biological activity screening of this compound derivatives. Based on the extensive research on analogous nicotinic acid and brominated pyridine compounds, this class of molecules holds significant promise as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols and comparative data serve as a valuable resource for researchers embarking on the evaluation of these novel derivatives.
Future research should focus on the synthesis and direct biological evaluation of this compound and its close analogs to validate the predictive insights presented in this guide. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their biological activities. The structure-activity relationship data generated from these studies will be instrumental in the rational design and optimization of more potent and selective therapeutic agents based on the nicotinic acid scaffold.
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A Spectroscopic Guide to the Isomers of Methyl 5-bromo-2-hydroxynicotinate: Distinguishing Positional Isomers in Drug Discovery
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Isomeric purity can profoundly impact a compound's pharmacological and toxicological profile. This guide provides an in-depth spectroscopic comparison of Methyl 5-bromo-2-hydroxynicotinate and its key positional isomers, offering a practical framework for their unambiguous identification. For researchers engaged in the synthesis of substituted nicotinic acid derivatives, a common challenge is the potential for the formation of multiple isomers. This guide will focus on leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related molecules.
The Importance of Isomer Differentiation
This compound and its isomers are valuable building blocks in medicinal chemistry, often serving as precursors for more complex drug candidates. The substitution pattern on the pyridine ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets. A slight change in the position of a bromine atom or a hydroxyl group can lead to vastly different biological activities. Therefore, robust analytical methods to confirm the desired isomeric structure are not just a matter of good science but a crucial step in drug development.
Comparative Spectroscopic Analysis
This guide will compare the spectroscopic features of three key isomers:
-
Isomer 1: this compound
-
Isomer 2: Methyl 3-bromo-2-hydroxynicotinate
-
Isomer 3: Methyl 5-bromo-6-hydroxynicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents. The electron-withdrawing nature of the bromine atom and the ester group, combined with the electronic effects of the hydroxyl group and the ring nitrogen, results in distinct spectral fingerprints for each isomer.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Proton | Isomer 1: this compound (Predicted) | Isomer 2: Methyl 3-bromo-2-hydroxynicotinate (Predicted) | Isomer 3: Methyl 5-bromo-6-hydroxynicotinate (Experimental) |
| Ring Proton 1 | ~8.1 ppm (d, J ≈ 2.5 Hz) | ~7.9 ppm (d, J ≈ 5.0 Hz) | 8.24 ppm (d, J = 2.4 Hz) |
| Ring Proton 2 | ~7.9 ppm (d, J ≈ 2.5 Hz) | ~7.0 ppm (d, J ≈ 5.0 Hz) | 8.05 ppm (d, J = 2.4 Hz) |
| -OCH₃ | ~3.9 ppm (s) | ~3.9 ppm (s) | 3.90 ppm (s) |
| -OH | Broad singlet, variable | Broad singlet, variable | Broad singlet, variable |
Note: Predicted chemical shifts are based on analogous structures and known substituent effects. The broadness and position of the -OH proton signal can vary with solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the chemical shifts of the carbon atoms being influenced by the attached substituents.
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Isomer 1: this compound (Predicted) | Isomer 2: Methyl 3-bromo-2-hydroxynicotinate (Predicted) | Isomer 3: Methyl 5-bromo-6-hydroxynicotinate (Predicted) |
| C=O | ~168 ppm | ~168 ppm | ~165 ppm |
| C-Br | ~110 ppm | ~115 ppm | ~108 ppm |
| C-OH | ~160 ppm | ~158 ppm | ~162 ppm |
| Other Ring Carbons | 3 signals between 115-150 ppm | 3 signals between 110-145 ppm | 3 signals between 112-148 ppm |
| -OCH₃ | ~53 ppm | ~53 ppm | ~52 ppm |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the isomers will share some common features, subtle differences in the fingerprint region can aid in their differentiation.
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Presence in all Isomers |
| O-H stretch (hydroxyl) | 3200-3600 (broad) | Yes |
| C-H stretch (aromatic) | 3000-3100 | Yes |
| C=O stretch (ester) | 1700-1730 | Yes |
| C=C and C=N stretch (pyridine ring) | 1400-1600 | Yes |
| C-O stretch (ester) | 1100-1300 | Yes |
| C-Br stretch | 500-600 | Yes |
The precise positions of the C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), will be unique to each isomer's substitution pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight of the isomers and provide valuable structural information through their fragmentation patterns.
Expected Observations:
-
Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak corresponding to the molecular formula C₇H₆BrNO₃. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: The fragmentation patterns will differ based on the stability of the resulting fragments. Common fragmentation pathways for nicotinic acid esters include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). The position of the bromine and hydroxyl groups will influence the subsequent fragmentation of the pyridine ring. For instance, the relative ease of fragmentation near the C-Br bond versus the C-OH bond will vary between isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydroxypyridine derivatives to ensure solubility and to observe the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples. Alternatively, the KBr pellet or Nujol mull method can be used.[1][2]
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as needed to avoid detector saturation.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Introduction Method: Direct insertion probe or gas chromatography inlet, depending on the sample's volatility.
Visualizing the Workflow and Structures
To aid in understanding the analytical process and the structures of the isomers, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of isomers.
Caption: Molecular structures of the compared isomers.
Conclusion
The unambiguous identification of positional isomers like this compound and its relatives is a critical task in chemical and pharmaceutical research. By employing a multi-technique spectroscopic approach, researchers can confidently elucidate the correct molecular structure. ¹H and ¹³C NMR provide the most definitive data for distinguishing these isomers due to the sensitivity of chemical shifts and coupling constants to the substituent positions. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, while mass spectrometry validates the molecular weight and offers complementary structural information through fragmentation analysis. The protocols and comparative data presented in this guide provide a robust framework for the accurate characterization of these and other substituted pyridine derivatives.
References
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- The Journal of Organic Chemistry - Author Guidelines. (2024). American Chemical Society.
- Author guidelines for RSC Advances. (2024). Royal Society of Chemistry.
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A Comparative Guide to the Structural Validation of Synthesized Methyl 5-bromo-2-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized intermediates is a cornerstone of procedural validity and downstream success. This guide provides a comprehensive comparison of analytical techniques for the structural validation of Methyl 5-bromo-2-hydroxynicotinate, a key building block in the synthesis of various pharmaceutical agents. As Senior Application Scientists, we present not just a series of protocols, but a logical framework for achieving unequivocal structural elucidation, grounded in the principles of modern analytical chemistry.
The synthesis of this compound, while achievable through various routes, necessitates a rigorous validation of its structure to preclude the possibility of isomeric impurities that could derail subsequent synthetic steps.[1][2] This guide will walk through the critical analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering a comparative analysis of their strengths in confirming the desired molecular architecture.
The Imperative of Orthogonal Validation
A single analytical technique, however powerful, rarely provides the complete structural picture. A robust validation strategy relies on the application of multiple, orthogonal techniques.[3][4][5] Each method probes different aspects of the molecule's constitution, and their collective data provide a self-validating system of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy stands as the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.[6][7][8][9] It provides detailed information about the chemical environment, connectivity, and relative quantities of nuclei, primarily ¹H and ¹³C.[7][8]
¹H NMR: Mapping the Proton Environment
¹H NMR spectroscopy reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin splitting). For this compound, we expect to see specific signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton.
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of the hydroxyl group is often broad and downfield. |
| Ar-H (position 4) | ~8.2 | Doublet | 1H | This proton is deshielded by the adjacent electron-withdrawing ester group and shows coupling to the proton at position 6. |
| Ar-H (position 6) | ~7.9 | Doublet | 1H | This proton is deshielded by the electronegative nitrogen and shows coupling to the proton at position 4. |
| -OCH₃ | ~3.9 | Singlet | 3H | The methyl protons of the ester group are in a distinct chemical environment. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
¹³C NMR: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. While generally not as sensitive as ¹H NMR, it is invaluable for confirming the carbon framework.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 165 - 175 | The carbonyl carbon of the ester is significantly deshielded. |
| C-OH (aromatic) | 155 - 165 | The carbon attached to the hydroxyl group is deshielded. |
| C-Br (aromatic) | 105 - 115 | The carbon attached to the bromine atom is shielded relative to other aromatic carbons but its shift is influenced by other substituents. |
| Aromatic CH | 130 - 150 | The chemical shifts of the aromatic CH carbons are in the expected downfield region. |
| -OCH₃ | 50 - 60 | The methyl carbon of the ester group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data to obtain the final spectrum.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ions.[10] It is exceptionally useful for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.[11][12]
For this compound (C₇H₆BrNO₃), the expected molecular weight is approximately 230.95 g/mol (for the most common isotopes, ⁷⁹Br). The presence of bromine is a key diagnostic feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Interpretation |
| [M]⁺ | ~231 and 233 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| [M - OCH₃]⁺ | ~200 and 202 | Loss of the methoxy radical from the ester. |
| [M - COOCH₃]⁺ | ~172 and 174 | Loss of the entire methyl ester group. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry-based structural analysis.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14]
For this compound, the IR spectrum should display characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and aromatic C-H and C=C bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| C-H (aromatic) | 3000 - 3100 | Sharp, medium |
| C=O (ester) | 1700 - 1730 | Sharp, strong |
| C=C (aromatic) | 1450 - 1600 | Medium to strong |
| C-O (ester) | 1000 - 1300 | Medium to strong |
| C-Br | 500 - 600 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or as a thin film.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Workflow for IR Spectroscopy Analysis
Caption: Workflow for IR Spectroscopy-based functional group analysis.
Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers.[15][16] | Provides detailed structural information and isomeric differentiation. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton and number of non-equivalent carbons.[17][18] | Confirms the carbon framework. | Lower sensitivity than ¹H NMR. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[10][11][12] | High sensitivity and accurate mass determination. | Isomers can have identical molecular weights. |
| IR Spectroscopy | Presence of functional groups.[13][19][20][21][22][23] | Fast, non-destructive, and good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of synthesized this compound is a critical quality control step. A multi-technique approach, leveraging the detailed connectivity information from NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from IR spectroscopy, provides an irrefutable body of evidence. By systematically applying and cross-correlating the data from these orthogonal methods, researchers can proceed with confidence in the integrity of their synthesized material, ensuring the reliability and reproducibility of their scientific endeavors.
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A Comparative Guide to Purity Assessment of Nicotinic Acid Esters: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical and chemical analysis, the precise determination of purity is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as nicotinic acid esters, rigorous purity assessment ensures safety, efficacy, and compliance with regulatory standards. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated this field, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, and in many cases superior, alternative.[1][2] This guide provides an in-depth comparison of qNMR and chromatographic techniques for the purity assessment of nicotinic acid esters, grounded in scientific principles and supported by experimental data.
The Principle of Quantitative NMR: A Direct Measurement of Molar Concentration
At its core, the power of qNMR lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4][5] This inherent proportionality allows for the direct quantification of a substance without the need for compound-specific reference standards of the analyte itself, a significant departure from chromatographic methods.[3][6] For the purity determination of nicotinic acid esters, this means that a single, well-characterized internal standard can be used to accurately determine the purity of a wide range of ester derivatives.
The purity (P) of an analyte can be calculated using the following equation:
P = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I = integral value of the signal
-
N = number of protons giving rise to the signal
-
M = molar mass
-
m = mass
-
'a' corresponds to the analyte (nicotinic acid ester)
-
'std' corresponds to the internal standard
-
P_std = purity of the internal standard
This direct, primary method of measurement provides a high degree of accuracy and traceability.[6][7]
The qNMR Workflow: A Step-by-Step Approach to Accurate Purity Determination
The successful implementation of a qNMR experiment for the purity assessment of nicotinic acid esters hinges on a meticulously planned and executed workflow. This process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[4]
Caption: The qNMR workflow for purity assessment.
-
Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[8] An ideal internal standard should be of high purity (≥99%), chemically stable, non-volatile, and possess signals that do not overlap with the analyte signals.[8][9] For nicotinic acid esters, compounds like maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene are often suitable choices depending on the deuterated solvent used.[8][10]
-
Solvent Selection: The deuterated solvent must completely dissolve both the nicotinic acid ester and the internal standard.[4][8] Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or deuterium oxide (D₂O), depending on the polarity of the ester.
-
Relaxation Delay (d1): A crucial parameter in qNMR is the relaxation delay (d1), which is the time between successive pulses.[11][12] To ensure accurate integration, the nuclei must fully relax back to their equilibrium state before the next pulse is applied.[11][13] This requires setting the relaxation delay to at least five times the longest longitudinal relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard.[14][15] Failure to do so will result in signal saturation and an underestimation of the purity.[11] The T₁ can be experimentally determined using an inversion-recovery pulse sequence.[12][14]
Head-to-Head Comparison: qNMR vs. HPLC/GC for Nicotinic Acid Ester Purity
The choice between qNMR and chromatographic methods for purity assessment is not always straightforward and depends on the specific analytical needs. Below is a comparative guide to aid in this decision-making process.
Caption: Comparison of qNMR and Chromatographic methods.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality of signal area to the number of nuclei[3][5] | Differential partitioning between mobile and stationary phases | Partitioning between a mobile gas and a stationary phase |
| Reference Standard | Requires a single, analyte-independent internal standard of known purity[3][9] | Requires a specific reference standard for each analyte and impurity to be quantified | Requires a specific reference standard for each analyte and impurity to be quantified |
| Accuracy | High, considered a primary ratio method[16][17] | High, but dependent on the purity of the reference standard | High, but dependent on the purity of the reference standard |
| Precision (RSD) | Typically < 1%[3] | Typically < 1% | Typically < 1% |
| Method Development | Rapid, often transferable between similar analytes[18] | Can be time-consuming, requiring optimization of mobile phase, column, and gradient | Can be time-consuming, requiring optimization of column, temperature program, and inlet/detector parameters |
| Analysis Time | Short (minutes per sample) | Moderate (minutes to an hour per sample) | Moderate (minutes to an hour per sample) |
| Sample Consumption | Low (typically a few milligrams) | Low (micrograms to milligrams) | Low (micrograms to milligrams) |
| LOD/LOQ | Generally higher than chromatographic methods[19] | Lower, excellent for trace impurity analysis | Lower, excellent for volatile trace impurity analysis |
| Universality | Applicable to any soluble compound with an NMR-active nucleus | Limited by analyte's solubility and presence of a chromophore (for UV detection) | Limited to volatile and thermally stable compounds |
| Impurity Profiling | Can simultaneously identify and quantify unknown impurities if their structure can be elucidated from the spectrum | Requires isolation and characterization of impurities for identification | Requires identification of impurities, often by mass spectrometry (GC-MS) |
Experimental Protocol: Purity Determination of Ethyl Nicotinate by ¹H-qNMR
This protocol outlines a self-validating system for the purity assessment of ethyl nicotinate using maleic acid as an internal standard.
1. Materials and Reagents:
-
Ethyl Nicotinate (analyte)
-
Maleic Acid (Internal Standard, ≥99.5% purity)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of maleic acid into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 20 mg of ethyl nicotinate into the same vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition (400 MHz Spectrometer):
-
T₁ Determination (Inversion-Recovery):
-
Perform an inversion-recovery experiment on a representative sample to determine the T₁ values for the protons of both ethyl nicotinate and maleic acid.
-
Set the relaxation delay (d1) for the quantitative experiment to be at least 5 times the longest measured T₁.
-
-
Quantitative ¹H NMR Experiment:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30° (to ensure a shorter T₁ and allow for a shorter relaxation delay if necessary, while maintaining quantitative accuracy).
-
Relaxation Delay (d1): ≥ 5 x longest T₁ (determined in the previous step).
-
Acquisition Time (aq): ≥ 3 seconds (to ensure full signal decay).
-
Number of Scans (ns): 16 (or as needed to achieve a signal-to-noise ratio > 250:1 for the signals of interest).
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet of maleic acid (around 6.3 ppm, 2H) and a well-resolved signal of ethyl nicotinate (e.g., the quartet of the -CH₂- group around 4.4 ppm, 2H).
-
Calculate the purity of ethyl nicotinate using the formula provided earlier.
Conclusion: A Powerful and Complementary Technique
Quantitative NMR has proven to be a robust, accurate, and efficient method for the purity assessment of nicotinic acid esters.[16][20] Its fundamental principle as a primary ratio method, coupled with rapid method development and the ability to use a single internal standard for multiple analytes, offers significant advantages over traditional chromatographic techniques.[3][18] While HPLC and GC remain invaluable for their superior sensitivity in trace impurity analysis, qNMR provides a highly reliable and often more cost-effective approach for the primary purity assignment of the main component.[21][22] For researchers, scientists, and drug development professionals, integrating qNMR into their analytical workflow can lead to faster, more confident decision-making in the development and quality control of nicotinic acid esters and other pharmaceutical compounds.
References
- Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibr
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- A Guide to Quantit
- Quantitative NMR (qNMR)
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. Intertek. [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Rapid Estimation of T1 for Quantitative NMR. University of Edinburgh Research Explorer. [Link]
- Measuring relaxation times - Inversion recovery for T1. University of Cambridge. [Link]
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute. [Link]
- Validation of quantit
- Beyond Structural Elucidation - Introduction to qNMR Part III - Relax
- Purity comparison by NMR and HPLC.
- 1H T1 Relaxation Time Measurement. University of California, Berkeley. [Link]
- Part 1 - T1 relaxation: definition, measurement and practical implic
- QNMR – a modern altern
- Purity by Absolute qNMR Instructions. University of Wisconsin-Madison. [Link]
- qNMR Internal Standard Reference D
- qNMR. BIPM. [Link]
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
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A Senior Application Scientist's Guide to the Reactivity of Halonicotinates in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. For medicinal chemists and drug development professionals, the pyridine ring is a privileged scaffold, and its functionalization via Suzuki coupling is a frequently employed strategy. Nicotinic acid and its esters, key building blocks in this field, are often utilized as their halogenated derivatives. The choice of the halogen on the nicotinate substrate is a critical parameter that profoundly influences reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of various halonicotinates (iodo-, bromo-, chloro-, and fluoro- derivatives) as well as pyridyl triflates in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of the observed reactivity trends, present comparative experimental data, and provide detailed, field-proven protocols to aid in your synthetic endeavors.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the electrophile. The facility of this step is directly related to the C-X bond dissociation energy. A weaker C-X bond leads to a lower activation energy for oxidative addition and, consequently, a more reactive substrate.
The electron-deficient nature of the pyridine ring, further accentuated by the ester functionality of a nicotinate, generally enhances the reactivity of halopyridines in oxidative addition compared to their benzene analogues. However, the inherent strength of the C-X bond remains the dominant factor governing the reactivity of halonicotinates.
The established order of reactivity for halogens in Suzuki coupling is a direct reflection of their C-X bond energies:
I > Br > Cl > F
This trend dictates the reaction conditions required to achieve efficient coupling, with less reactive halides necessitating more forcing conditions and advanced catalytic systems.
A Comparative Analysis of Halonicotinate Reactivity
While direct, side-by-side kinetic studies under identical conditions for all halonicotinates are not extensively available in the literature, a clear reactivity trend can be established from numerous independent studies. The following sections provide a comparative overview of each class of halonicotinate, supported by representative experimental data.
Iodo-Nicotinates: The Reigning Champions of Reactivity
Iodo-nicotinates are the most reactive electrophiles in Suzuki coupling due to the weak carbon-iodine bond. This high reactivity translates to several practical advantages:
-
Mild Reaction Conditions: Couplings can often be achieved at lower temperatures and with shorter reaction times.
-
Broader Catalyst Scope: A wider range of palladium catalysts, including those with less specialized ligands like triphenylphosphine (PPh₃), can be effectively employed.
-
High Yields: Reactions typically proceed to completion, affording excellent yields of the desired product.
However, the higher cost and potential instability of some iodo-heteroaromatic compounds are practical disadvantages to consider.
Bromo-Nicotinates: The Reliable Workhorse
Bromo-nicotinates represent a well-balanced option, offering a good compromise between reactivity and stability. They are the most commonly employed halonicotinates in Suzuki coupling reactions.[1]
-
Good Reactivity: While generally requiring slightly more forcing conditions than their iodo-counterparts, bromo-nicotinates readily undergo oxidative addition with a variety of palladium catalysts.[1]
-
Cost-Effectiveness: They are typically more affordable and readily available than iodo-nicotinates.
-
Robustness: Bromo-nicotinates are generally stable and easy to handle.
The vast body of literature on the Suzuki coupling of bromo-pyridines provides a wealth of established protocols and catalyst systems.[1]
Chloro-Nicotinates: The Economical yet Challenging Substrate
Chloro-nicotinates are attractive substrates due to their low cost and wide commercial availability. However, the significantly stronger carbon-chlorine bond presents a formidable challenge for oxidative addition.[1]
-
Low Reactivity: Standard Suzuki coupling conditions are often ineffective for chloro-nicotinates, leading to low conversions and yields.[2]
-
Specialized Catalysts Required: Efficient coupling of chloro-nicotinates necessitates the use of highly active catalytic systems. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that facilitate the cleavage of the robust C-Cl bond.[2]
-
Forcing Conditions: Higher reaction temperatures and longer reaction times are often required.
Despite these challenges, significant advancements in ligand design have made the use of chloro-nicotinates a viable and cost-effective option for large-scale syntheses.
Fluoro-Nicotinates: The Inert Spectator
The carbon-fluorine bond is the strongest single bond to carbon, rendering fluoro-nicotinates generally unreactive as electrophiles in Suzuki coupling under standard conditions. The C-F bond is typically not cleaved by the palladium catalyst.[3]
-
Inertness: Fluoropyridines do not readily undergo oxidative addition and are therefore not suitable electrophiles for Suzuki coupling.[3]
-
Alternative Role: When a boronic acid moiety is present on the same ring, a 2-fluoropyridine-3-boronic acid, for instance, will act as the nucleophilic partner, with the C-F bond remaining intact.[3]
Pyridyl Triflates: A Viable Alternative to Halides
Pyridyl triflates (OTf), derived from the corresponding hydroxypyridines, serve as excellent alternatives to halides in Suzuki coupling. Their reactivity is generally comparable to or slightly less than that of bromides.[4][5][6]
-
High Reactivity: The triflate group is a good leaving group, facilitating oxidative addition.[4][5]
-
Synthetic Accessibility: Hydroxypyridines are often readily available, making the synthesis of pyridyl triflates straightforward.
-
Orthogonal Reactivity: The differential reactivity of halides and triflates can be exploited in sequential cross-coupling reactions on a di-functionalized pyridine ring.[7]
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of various 2-halopyridines with phenylboronic acid, illustrating the general reactivity trends. It is important to note that reaction conditions are not identical across all entries and have been optimized for the specific substrate.
| Halogen at C2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| Bromo | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2-6 | 90-98 |
| Chloro | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-120 | 12-24 | 80-95 |
| Fluoro | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 120 | 24 | No Reaction |
Mechanistic Considerations: A Deeper Dive
The differing reactivity of halonicotinates can be rationalized by examining the mechanism of oxidative addition. For iodo-nicotinates, a classical concerted mechanism is generally accepted. However, for the less reactive bromo- and chloro-nicotinates, an SNAr-type mechanism has been proposed, particularly for 2-halopyridines.[8] This involves nucleophilic attack of the palladium(0) complex at the carbon bearing the halogen, followed by halide expulsion. The electron-deficient nature of the nicotinate ring would facilitate such a pathway.
Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of ligand is crucial, especially for less reactive halonicotinates. Bulky, electron-donating ligands increase the electron density on the palladium center, which enhances its nucleophilicity and promotes the oxidative addition step. They also facilitate the final reductive elimination step to release the product and regenerate the active catalyst.
Diagram 2: Ligand selection workflow for challenging chloronicotinate couplings.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki coupling of different halonicotinates. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of Ethyl 2-Iodonicotinate (A Highly Reactive Substrate)
Objective: To synthesize ethyl 2-(4-methoxyphenyl)nicotinate from ethyl 2-iodonicotinate and 4-methoxyphenylboronic acid.
Materials:
-
Ethyl 2-iodonicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 2-iodonicotinate, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of Ethyl 2-Bromonicotinate (The Workhorse Substrate)
Objective: To synthesize ethyl 2-(4-methylphenyl)nicotinate from ethyl 2-bromonicotinate and 4-methylphenylboronic acid.
Materials:
-
Ethyl 2-bromonicotinate (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 2-bromonicotinate, 4-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki Coupling of Ethyl 2-Chloronicotinate (A Challenging Substrate)
Objective: To synthesize ethyl 2-phenylnicotinate from ethyl 2-chloronicotinate and phenylboronic acid.
Materials:
-
Ethyl 2-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 2-chloronicotinate, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of halonicotinate for a Suzuki coupling reaction is a strategic decision that balances reactivity, cost, and the availability of appropriate catalytic systems. Iodo- and bromo-nicotinates offer high reactivity and are compatible with a broad range of catalysts, making them reliable choices for most applications. While chloro-nicotinates are economically advantageous, their successful implementation hinges on the use of advanced, highly active ligands to overcome the strength of the C-Cl bond. Fluoro-nicotinates are generally not viable electrophiles in this transformation. Pyridyl triflates serve as excellent alternatives to halides, with reactivity comparable to bromides. By understanding the underlying principles of reactivity and having access to robust experimental protocols, researchers can confidently select the optimal halonicotinate substrate to efficiently achieve their synthetic goals.
References
- Couture, A., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865.
- Leitch, D. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477-3488.
- Guild, J. B., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, 30(62), e202402282.
- Leadbeater, N. E., & McGowan, C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4836-4865.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- National Institutes of Health. (2010).
- Littke, A. F., & Fu, G. C. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(17), 5445-5448.
- Semba, K., & Nakao, Y. (2019). Computational analysis of R–X oxidative addition to Pd nanoparticles. Physical Chemistry Chemical Physics, 21(38), 21359-21366.
- Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11087.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling.
- ChemRxiv. (2023). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
- Wiley Online Library. (2021).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (2020). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid.
- ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- BenchChem. (2025). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (2025). Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate.
- ResearchGate. (2019). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- Semantic Scholar. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)].
- National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (2024).
- ResearchGate. (2012).
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A Researcher's Guide to In Vitro Profiling of Novel Anticancer Agents Derived from Methyl 5-bromo-2-hydroxynicotinate
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the chemical scaffold, Methyl 5-bromo-2-hydroxynicotinate. Recognizing that brominated heterocyclic compounds are prevalent in pharmacologically active molecules with potential anticancer and antioxidant properties, we present a strategic, multi-tiered approach to characterize their biological activity.[1][2] This document moves beyond a simple listing of protocols, instead focusing on the strategic rationale behind assay selection, the comparison of alternative methodologies, and the interpretation of data to build a robust profile for a new chemical entity (NCE).
Our investigation will follow a logical progression from broad phenotypic screening to specific target deconvolution and mechanistic validation, a path that mirrors a typical early-stage drug discovery campaign.
Part 1: Primary Screening: Gauging the Antiproliferative Landscape
The foundational step in assessing any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This initial screen acts as a gatekeeper, identifying compounds with sufficient potency to warrant further investigation. A variety of assays can accomplish this, each with distinct advantages and principles.[3][4]
Comparative Analysis of Cell Viability Assays
The choice of a primary viability assay is critical and depends on balancing throughput, sensitivity, and the specific biological question. The three most common methods rely on different cellular indicators: metabolic activity (tetrazolium reduction) or intracellular ATP levels.[5][6]
| Assay | Principle | Advantages | Disadvantages | Typical Endpoint |
| MTT Assay | Mitochondrial dehydrogenases in viable cells convert yellow MTT tetrazolium salt to a purple formazan precipitate. | Inexpensive, widely established. | Requires a solubilization step; formazan crystals can be toxic; can interfere with some test compounds. | Colorimetric (OD at ~570 nm) |
| MTS Assay | A second-generation tetrazolium salt that is reduced by viable cells to a soluble formazan product. | No solubilization step (homogeneous assay); higher throughput than MTT. | More expensive than MTT; potential for compound interference. | Colorimetric (OD at ~490 nm) |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase/luciferin reaction.[6] | Highly sensitive, rapid (10-minute protocol), excellent Z'-factor for HTS, less compound interference.[7] | More expensive; signal can be affected by anything that alters cellular ATP pools independent of viability. | Luminescence |
For a novel compound series, we recommend the CellTiter-Glo® Luminescent Cell Viability Assay due to its superior sensitivity, speed, and suitability for high-throughput screening, which minimizes the time and resources needed to profile a large library of derivatives.[6][7]
Workflow for Primary Antiproliferative Screening
The following diagram illustrates the initial workflow for screening the this compound (MBH) derivative library.
Caption: High-throughput screening workflow for identifying active compounds.
Hypothetical Primary Screening Data
The table below shows representative IC50 (half-maximal inhibitory concentration) data for selected MBH derivatives compared to Doxorubicin, a standard chemotherapeutic agent.
| Compound | HeLa (Cervical Cancer) IC50 [µM] | A549 (Lung Cancer) IC50 [µM] | MCF-7 (Breast Cancer) IC50 [µM] |
| MBH-001 | 85.2 | > 100 | 91.4 |
| MBH-007 | 1.2 | 0.8 | 3.5 |
| MBH-019 | 25.6 | 31.2 | 19.8 |
| MBH-024 | 4.5 | 2.1 | 8.9 |
| Doxorubicin | 0.95 | 0.78 | 1.1 |
Compounds MBH-007 and MBH-024 are identified as primary hits for further investigation.
Part 2: Target Deconvolution: Unmasking the Molecular Target
Following the identification of potent antiproliferative compounds, the critical next step is to determine their molecular mechanism of action. A significant portion of modern oncology drugs target protein kinases, which are key regulators of cellular signaling.[8] Therefore, assessing the inhibitory activity of our MBH derivatives against a panel of kinases is a logical priority.
Comparative Analysis of Kinase Inhibition Assays
Kinase assays can be broadly categorized as biochemical (cell-free) or cell-based. Each provides a different but complementary piece of the puzzle.[9]
| Assay Type | Methodology | Information Gained | Advantages | Disadvantages |
| Biochemical | Measures direct inhibition of a purified, recombinant kinase enzyme phosphorylating a substrate.[10] | Direct enzyme kinetics (IC50, Ki), ATP-competition.[11] | Clean system, high throughput, good for SAR, determines direct target interaction. | Lacks physiological context (no cell membranes, scaffolding proteins, etc.). |
| Cell-Based | Measures the phosphorylation of a kinase's substrate within a living cell. | Target engagement, cellular potency (EC50), effect of cell permeability and metabolism. | Physiologically relevant, confirms activity in a biological system. | More complex, lower throughput, indirect measure of inhibition. |
A robust strategy involves using a biochemical assay for broad screening and selectivity profiling, followed by a cell-based assay to confirm on-target activity for the most promising leads.
Protocol: ADP-Glo™ Luminescent Biochemical Kinase Assay
This protocol is adapted for determining the IC50 value of a test compound against a specific kinase. The principle is based on quantifying the amount of ADP produced in the kinase reaction; less ADP means more kinase inhibition.[10]
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (containing the purified kinase of interest and its specific peptide substrate in reaction buffer).
-
Compound Addition: Add 0.5 µL of the MBH derivative at various concentrations (e.g., 10-point serial dilution) or DMSO as a vehicle control.
-
Initiate Reaction: Add 2 µL of a 2.5X ATP solution (at the Km concentration for the specific kinase) to start the reaction.[11]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This contains enzymes that convert the ADP produced by the kinase into ATP.
-
Signal Generation: The newly generated ATP is used by a luciferase/luciferin pair in the detection reagent to produce a luminescent signal that is directly proportional to the kinase activity. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50.
Hypothetical Kinase Selectivity Profile
This table shows the inhibitory activity of hit compound MBH-007 against a panel of cancer-relevant kinases.
| Kinase Target | MBH-007 IC50 [nM] | Staurosporine (Control) IC50 [nM] |
| CDK2/CycA | 15 | 6 |
| EGFR | > 10,000 | 20 |
| VEGFR2 | 8,500 | 15 |
| AKT1 | 1,200 | 25 |
| PLK1 | 25 | 5 |
| MEK1 | > 10,000 | 50 |
Data suggests MBH-007 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Polo-Like Kinase 1 (PLK1).
Targeted Signaling Pathway
The diagram below shows the central role of CDK2 in cell cycle progression, a pathway potentially disrupted by MBH-007.
Caption: Inhibition of the CDK2/Cyclin pathway by MBH-007 blocks G1/S transition.
Part 3: Mechanistic Validation: Probing the DNA Damage Response
An alternative or complementary mechanism for anticancer agents is the induction of DNA damage or the inhibition of DNA repair pathways.[12] This is the principle behind synthetic lethality, famously exploited by PARP inhibitors in cancers with BRCA mutations.[13][14] It is crucial to investigate if our MBH derivatives function through this modality.
Comparative Analysis of DNA Damage Assays
Two widely used methods to visualize and quantify DNA damage are the Comet Assay and γH2AX staining.[15]
| Assay | Principle | Type of Damage Detected | Advantages | Disadvantages |
| Comet Assay | Single-cell gel electrophoresis. Damaged, fragmented DNA migrates further from the nucleus, forming a "comet tail."[16] | Primarily single- and double-strand breaks, alkali-labile sites. | Highly sensitive, provides single-cell resolution, relatively inexpensive. | Lacks specificity for the type of break; can be sensitive to experimental artifacts. |
| γH2AX Staining | Immunofluorescent detection of phosphorylated histone H2AX (γH2AX), which rapidly forms foci at the sites of DNA double-strand breaks (DSBs).[15] | Specifically DNA double-strand breaks (DSBs), a severe form of DNA damage. | Highly specific for DSBs, allows for subcellular localization and quantification of damage sites (foci). | Indirect measure (relies on a cellular response); requires microscopy and image analysis software. |
We recommend γH2AX staining as the primary method for mechanistic follow-up due to its high specificity for DSBs, which are the most cytotoxic form of DNA damage and a key consequence of inhibiting critical DNA repair or replication proteins.
Protocol: γH2AX Immunofluorescence Staining for DSB Detection
-
Cell Culture and Treatment: Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate. Treat with MBH derivatives, a positive control (e.g., Etoposide), and a vehicle control for 24 hours.
-
Fixation: Aspirate the media and wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). An increase in foci indicates the induction of DSBs.
Hypothetical DNA Damage Induction Data
The table below summarizes the results from a γH2AX foci formation assay.
| Treatment (10 µM) | Average γH2AX Foci per Nucleus | Interpretation |
| DMSO (Vehicle) | < 2 | Baseline level of DNA damage |
| Etoposide (Positive Control) | 45.8 | Potent induction of DSBs |
| MBH-007 | 28.3 | Significant induction of DSBs |
| MBH-024 | 3.1 | No significant induction of DSBs |
| Olaparib (PARP Inhibitor) | 8.5* | Modest induction, significantly higher in BRCA-mutant cells |
This result suggests that the cytotoxicity of MBH-007, unlike MBH-024, is associated with the generation of DNA double-strand breaks, potentially downstream of its kinase-inhibitory activity on cell cycle proteins like CDK2 or PLK1.
Workflow for Mechanistic Analysis
This diagram outlines the decision-making process following the primary screen.
Caption: Integrated workflow for characterizing the mechanism of action of hit compounds.
Conclusion
This guide outlines a systematic, evidence-based strategy for the in vitro characterization of novel compounds derived from this compound. By progressing from broad antiproliferative screens to specific biochemical and cell-based mechanistic assays, researchers can efficiently identify promising lead candidates and build a comprehensive understanding of their mechanism of action. Comparing and selecting the most appropriate assay at each stage—from the sensitive CellTiter-Glo for primary screening to specific kinase and DNA damage assays for mechanistic validation—is paramount for the successful advancement of a new generation of targeted anticancer therapies.
References
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- Verma, A. et al. (2016). Bioassays for anticancer activities. In Cancer, Inflammation, and Insights from Curcumin. Methods in Enzymology, 595, 359-383.
- Vichai, V., & Kirtikara, K. (2006). A Review on in-vitro Methods for Screening of Anticancer Drugs. Mahidol University Journal of Pharmaceutical Sciences.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery Website.
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences Website.
- Haces, A. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17752.
- Breit, A. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 801.
- Grajewski, B. et al. (2022). The use of DNA repair inhibitors and the comet assay—an overview. Mutation Research/Reviews in Mutation Research, 788, 108390.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website.
- Pargellis, C. et al. (2002). In vitro JAK kinase activity and inhibition assays. In JAK-STAT Signaling. Methods in Molecular Biology, 284, 161-172.
- Harrison, L. et al. (2012). An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides. In DNA Repair. Methods in Molecular Biology, 920, 385-396.
- Ho, C. et al. (2016). Biomarker-Guided Development of DNA Repair Inhibitors. Cancer Discovery, 6(9), 984-1002.
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- Chem Help ASAP. (2023). in vitro assays used in preclinical safety. YouTube.
- De Soto, J. A. et al. (2013). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 24 Suppl 8, viii57-viii62.
- LaFargue, C. J. et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Cancer Treatment Reviews, 73, 50-59.
- Phutdhawong, W. et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
- Phutdhawong, W. et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2).
- Wang, W. et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(1), 51.
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A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 5-bromo-2-hydroxynicotinate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The Certificate of Analysis (CoA) for a chemical entity is not merely a document of compliance; it is the foundational data upon which subsequent research and development are built. This guide provides an in-depth technical analysis of the Certificate of Analysis for Methyl 5-bromo-2-hydroxynicotinate, a key building block in medicinal chemistry. We will dissect a representative CoA, provide detailed experimental protocols for verification, and objectively compare its analytical profile to a closely related isomer, Methyl 5-bromo-6-hydroxynicotinate. This comparison will highlight the critical importance of robust analytical characterization in distinguishing between structurally similar molecules and ensuring the integrity of your research.
Deconstructing the Certificate of Analysis: More Than Just Numbers
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing a snapshot of the identity, purity, and quality of a specific batch of a compound. Below is a representative CoA for this compound, followed by an explanation of each parameter's significance.
Table 1: Representative Certificate of Analysis - this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Identification by ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Assay (by HPLC) | ≥ 98.0% | 99.2% | High-Performance Liquid Chromatography |
| Melting Point | 181-185 °C | 182-184 °C | Capillary Method |
| Loss on Drying | ≤ 0.5% | 0.2% | Gravimetric (105 °C, 2 hr) |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | USP <231> |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC-MS |
| Elemental Impurities | Meets ICH Q3D requirements | Conforms | ICP-MS |
Expert Insights into the CoA Parameters:
-
Appearance: A simple yet crucial first check. Any deviation from the expected color or form could indicate contamination or degradation.
-
Identification by ¹H NMR: This is the cornerstone of structural confirmation. The proton nuclear magnetic resonance spectrum provides a unique fingerprint of the molecule, confirming the connectivity of atoms. We will delve deeper into the interpretation of this data in the comparative analysis section.
-
Assay (by HPLC): High-Performance Liquid Chromatography is a quantitative technique used to determine the purity of the compound. An assay result of ≥ 98.0% is a common specification for high-purity research chemicals.[1][2] The choice of column, mobile phase, and detector are critical for achieving accurate and reproducible results.
-
Melting Point: A sharp melting point range is indicative of high purity. Impurities tend to depress and broaden the melting range.
-
Loss on Drying & Residue on Ignition: These tests quantify the amount of volatile and non-volatile inorganic impurities, respectively.
-
Heavy Metals & Elemental Impurities: The presence of heavy metals and other elemental impurities can be detrimental to downstream applications, particularly in catalysis and biological assays.[3]
-
Residual Solvents: Solvents used in the synthesis and purification of the compound must be controlled to acceptable levels as defined by guidelines such as USP <467> and ICH Q3C.
The Isomeric Challenge: A Comparative Analysis of this compound and Methyl 5-bromo-6-hydroxynicotinate
Isomers, molecules with the same molecular formula but different arrangements of atoms, present a significant analytical challenge. In the case of brominated hydroxynicotinates, the position of the hydroxyl group can dramatically impact the molecule's reactivity and biological activity. Here, we compare this compound with its isomer, Methyl 5-bromo-6-hydroxynicotinate.
Chemical Structures:
Caption: Chemical structures of the two isomers.
Table 2: Comparative Analytical Data
| Parameter | This compound | Methyl 5-bromo-6-hydroxynicotinate | Significance of Differences |
| Molecular Formula | C₇H₆BrNO₃ | C₇H₆BrNO₃ | Identical |
| Molecular Weight | 232.03 | 232.03 | Identical |
| CAS Number | 120034-05-1 | 381247-99-0 | Unique identifiers |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.20 (s, 1H, OH), 7.91 (s, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃) | δ 12.5 (br s, 1H, OH), 8.15 (d, J=2.4 Hz, 1H, Ar-H), 7.95 (d, J=2.4 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃) | The chemical shifts and coupling patterns of the aromatic protons are distinct, allowing for unambiguous identification. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.2, 160.1, 145.3, 138.9, 110.2, 108.5, 52.3 | δ 165.8, 162.5, 148.1, 140.2, 112.7, 109.8, 52.1 | The chemical shifts of the carbon atoms, particularly those in the pyridine ring, differ significantly due to the different positions of the hydroxyl group. |
| Mass Spectrum (EI) | m/z 231/233 (M⁺, isotopic pattern for Br) | m/z 231/233 (M⁺, isotopic pattern for Br) | The molecular ion peaks are identical, but the fragmentation patterns may differ, providing further structural clues. |
| HPLC Retention Time | Varies with method | Varies with method | Under identical chromatographic conditions, the two isomers will likely have different retention times due to differences in polarity. |
Expert Interpretation of the Comparative Data:
The data in Table 2 clearly demonstrates that while these isomers share the same mass, their spectroscopic properties are distinct. The most powerful tool for differentiation is ¹H NMR spectroscopy . The differing electronic environments of the aromatic protons due to the position of the electron-donating hydroxyl group lead to unique chemical shifts and coupling patterns. For this compound, the two aromatic protons appear as singlets, whereas in the 6-hydroxy isomer, they appear as doublets with a small coupling constant.
Mass Spectrometry is also a valuable tool. While the molecular ion will be the same, the fragmentation patterns upon electron ionization can differ, providing structural insights. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic peaks with an approximate 1:1 ratio.[4][5][6]
Verifying Quality: Detailed Experimental Protocols
To ensure the quality of a starting material, it is often necessary to independently verify the data presented on the CoA. The following are detailed, self-validating protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This protocol is designed to provide a robust separation of the main component from potential process-related impurities and degradation products.
Workflow for HPLC Analysis:
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 5-bromo-2-hydroxynicotinate
As researchers and developers, our focus is often on the synthesis and application of novel compounds like Methyl 5-bromo-2-hydroxynicotinate. However, the life cycle of a chemical within a laboratory extends beyond its use in an experiment. Responsible management, culminating in its proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and the governing regulatory frameworks.
Section 1: Hazard Assessment & Chemical Profile
Before any handling or disposal, a thorough understanding of the subject chemical is paramount. This compound is a halogenated heterocyclic compound. Its structure, containing a bromine atom on a pyridine ring, dictates its chemical reactivity and potential environmental persistence. Organobromine compounds can be resistant to natural degradation and have the potential to bioaccumulate, making their controlled disposal essential.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard warnings for this compound:
-
H319: Causes serious eye irritation[3]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and careful handling in well-ventilated areas at all times.
Table 1: Chemical & Safety Data for this compound
| Property | Value | Source |
| Chemical Name | This compound | [2][4] |
| CAS Number | 120034-05-1 | [2][4] |
| Molecular Formula | C₇H₆BrNO₃ | [2][4] |
| Molecular Weight | 232.03 g/mol | [2][4] |
| Physical State | Solid | [2][3] |
| GHS Hazard Codes | H315, H319, H335 | [2][3] |
| Signal Word | Warning | [2][3] |
Section 2: Regulatory Framework: The Principle of "Cradle-to-Grave" Responsibility
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] This legislation establishes a "cradle-to-grave" management system, which holds the generator of the waste responsible for its safe handling from the moment it is created until its final, verified disposal.[6][7]
It is crucial to recognize that state and local regulations can be more stringent than federal mandates.[6] Therefore, all disposal activities must be conducted in full compliance with your institution's specific Environmental Health and Safety (EHS) protocols.
Section 3: Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Based on the GHS classifications, the minimum required PPE when handling this compound includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8][9]
-
Body Protection: A standard laboratory coat.
All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[10]
Step 2: Waste Segregation Proper segregation is the most critical step in a compliant waste management program. Mixing different waste classes can create hazardous reactions and significantly increases disposal costs. This compound waste must be classified as halogenated organic waste .[11][12]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[12][13]
-
DO NOT dispose of this chemical down the sink or in the regular trash.[5][11]
-
DO NOT mix with incompatible materials such as strong acids, bases, or oxidizers in the same waste container.[12]
Caption: Waste segregation workflow for this compound.
Step 3: Containerization & Labeling All waste must be collected in an appropriate and clearly labeled container.
-
Container Compatibility: Use a container made of material compatible with the chemical, such as borosilicate glass or high-density polyethylene (HDPE). The container must be in good condition, free of cracks or leaks, and have a tight-fitting screw cap.[5][12]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant"). Follow your institution's specific labeling requirements.
Step 4: On-Site Accumulation Waste containers should be stored in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area (SAA).[14] This area should be away from heat sources and incompatible chemicals. Keep the waste container closed at all times except when adding waste.[14]
Step 5: Final Disposal Pathway The accepted and required method for final disposal is through your institution's EHS department, which will coordinate with a licensed hazardous waste management facility. The standard disposal technology for halogenated organic compounds is high-temperature incineration at a specialized Treatment, Storage, and Disposal Facility (TSDF).[7][8] This process ensures the complete destruction of the compound into less harmful inorganic components.
Step 6: Documentation Proper documentation is a legal requirement of the RCRA. When the waste is collected, it will be tracked using a Uniform Hazardous Waste Manifest, which documents its journey to the final disposal facility.[5][14][15] Ensure you follow all institutional procedures for logging and requesting waste pickup.
Section 4: Emergency Procedures: Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Ventilation: Work in a fume hood or ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[11]
-
Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Label the spill cleanup waste as "Hazardous Waste: this compound contaminated debris" and dispose of it through the proper channels.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.
Conclusion
The responsible disposal of this compound is not an afterthought but an integral part of the scientific process. By adhering to the principles of hazard assessment, regulatory compliance, and the systematic protocol of segregation, containerization, and professional disposal, we ensure the safety of our laboratories and protect the environment. Always treat this compound as a hazardous, halogenated organic waste and consult your institution's EHS department for guidance.
References
- ECHEMI. (n.d.). This compound | 120034-05-1.
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 120034-05-1.
- Koch, C., et al. (n.d.).
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (LCSS: Bromine).
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
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- BLD Pharm. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Gemoets, H. P. L., et al. (2019, June 4).
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ResearchGate. (2025, October 16). (PDF)
- PubChem. (n.d.). Methyl 5-bromo-2-hydroxypentanoate.
- ResearchGate. (2021, July 2). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants)
- PubMed. (n.d.).
- PubMed. (2019, February 5).
- UW-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical.
- ChemicalBook. (n.d.). METHYL 5-BROMO-6-HYDROXYNICOTINATE | 381247-99-0.
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Mastering the Safe Handling of Methyl 5-bromo-2-hydroxynicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling, storage, and disposal of Methyl 5-bromo-2-hydroxynicotinate (CAS No. 120034-05-1), a key building block in various synthetic pathways. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and data from authoritative sources.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, off-white to light yellow powder.[1] While comprehensive toxicological data is not fully available, the Globally Harmonized System (GHS) classification, based on available data, identifies it as a substance that requires careful handling.[2] The primary hazards are associated with skin and eye contact.
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
The causality behind these classifications lies in the chemical's structure, a brominated pyridine derivative. Such compounds can interact with biological tissues, leading to irritation. It is crucial to operate under the assumption that this compound may possess other uncharacterized hazards, and thus, adherence to stringent safety protocols is non-negotiable.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H6BrNO3 | TCI Chemicals |
| Molecular Weight | 232.03 g/mol | TCI Chemicals |
| Appearance | Off-white to light yellow powder | Capot Chemical[1] |
| Melting Point | 178.0 to 182.0 °C | TCI Chemicals |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure to this compound. The following table outlines the minimum required PPE, with the rationale explained to foster a deeper understanding of the protective measures.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or airborne powder, preventing serious eye irritation.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1] This minimizes the risk of inhaling airborne particles. |
| Protective Clothing | A lab coat or a full chemical-protective suit. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe handling of this compound. The following diagram and step-by-step guide provide a clear operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to minimize movement.
-
-
Weighing and Transfer:
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation and take precautions against ignition sources.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures: A Plan for the Unexpected
Accidents can happen despite the best precautions. Being prepared with a clear and concise emergency plan is crucial.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[1]
Spill Response:
For a minor spill of solid this compound:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves and absorbent) as hazardous waste.
For a large spill, or a spill outside of a contained area, evacuate the laboratory immediately and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5] Halogenated organic waste should be segregated from non-halogenated waste.[5]
Disposal Protocol:
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[6]
-
Licensed Disposal: All waste must be disposed of through the institution's hazardous waste management program, which will utilize a licensed professional waste disposal service.[1] Incineration at a licensed facility equipped with appropriate emission controls is a common disposal method for brominated organic compounds.[1]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- Capot Chemical. (2012). MSDS of 5-Bromo-2-hydroxynicotinic acid.
- GOV.UK. (n.d.). Bromine: incident management.
- GOV.UK. (n.d.). Pyridine: incident management.
- Central Washington University. (n.d.). Procedures for Disposal of Hazardous Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Pyridine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
